(R)-O-Anisyl phenyl sulfoxide
Description
BenchChem offers high-quality (R)-O-Anisyl phenyl sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-O-Anisyl phenyl sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-[(R)-phenylsulfinyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYIPSPJAHHQKW-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[S@](=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-O-Anisyl phenyl sulfoxide chemical structure and properties
This guide details the structural characteristics, synthetic pathways, and applications of (R)-2-Methoxyphenyl phenyl sulfoxide (hereafter referred to as (R)-o-Anisyl phenyl sulfoxide ). This compound represents a critical class of chiral diaryl sulfoxides used as stereodirecting groups and hemilabile ligands in asymmetric catalysis.
Structural Architecture, Synthesis, and Catalytic Utility
Executive Summary
(R)-o-Anisyl phenyl sulfoxide is a chiral organosulfur compound characterized by a sulfinyl group (-SO-) bridging a phenyl ring and an ortho-methoxyphenyl (anisyl) ring. Unlike its para-isomer, the ortho-isomer possesses unique steric and electronic properties due to the proximity of the methoxy oxygen to the sulfinyl center. This proximity facilitates bidentate chelation in transition metal catalysis (S,O-coordination) and induces significant steric bulk that enhances stereoselectivity in nucleophilic additions.
Molecular Architecture & Stereochemistry
Stereogenic Sulfur
The sulfur atom in the sulfoxide moiety is
-
Configuration: (R)-enantiomer.[1]
-
Bonding: The S–O bond exhibits partial double-bond character (
back-bonding) but is highly polarized, making the oxygen a hard Lewis base and the sulfur a soft Lewis base/nucleophile. -
The Ortho-Effect: The o-methoxy group restricts rotation around the
bond, creating a more rigid chiral pocket compared to the p-anisyl analogue.
Chelation Potential
The molecule acts as a hemilabile ligand . Under soft conditions, it binds metals via the Sulfur (S-bound). However, the o-methoxy oxygen can coordinate to harder metal centers or stabilize intermediates via a 5-membered chelate ring, preventing catalyst decomposition.
Figure 1: Bidentate coordination potential of (R)-o-anisyl phenyl sulfoxide. The dashed line represents the hemilabile interaction of the methoxy group.
Synthetic Routes & Process Chemistry
The synthesis of enantiopure diaryl sulfoxides is non-trivial because simple oxidation of sulfides yields racemates. The Andersen Synthesis is the authoritative method for obtaining high optical purity (>98% ee).
The Andersen Protocol (Nucleophilic Substitution)
This method relies on the stereospecific nucleophilic substitution of a diastereomerically pure menthyl sulfinate by a Grignard reagent. The reaction proceeds with inversion of configuration at the sulfur atom.
Reagents:
-
(S)-(-)-Menthyl benzenesulfinate : The chiral precursor.
-
o-Anisylmagnesium bromide : The nucleophile.
-
Solvent : Anhydrous Benzene or Toluene (Ether is often avoided to prevent Grignard rearrangement).
Step-by-Step Methodology:
-
Precursor Preparation:
-
React benzenesulfinyl chloride with (-)-menthol and pyridine.
-
This yields a mixture of (S)- and (R)-sulfinates.
-
Crucial Step: Crystallize the mixture from acetone/hexane. To obtain the (R)-sulfoxide product later, isolate the (S)-(-)-menthyl benzenesulfinate diastereomer.
-
-
Grignard Formation:
-
Activate Magnesium turnings (1.2 eq) with iodine in dry THF.
-
Add o-bromoanisole dropwise. Reflux for 1 hour to ensure complete formation of o-anisylmagnesium bromide.
-
-
Substitution (The Andersen Step):
-
Dissolve (S)-(-)-menthyl benzenesulfinate (1.0 eq) in anhydrous Toluene.
-
Cool to 0°C . (Low temperature prevents racemization).
-
Add the Grignard solution dropwise via cannula.
-
Mechanism:[2][3][4] The o-anisyl carbanion attacks the sulfur, displacing the menthyl-oxide group.
-
Inversion: The (S)-sulfinate center inverts to form the (R)-sulfoxide .
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with Ethyl Acetate.
-
Wash organic layer with water and brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Recrystallization (if solid) from Ether/Pentane.
-
Figure 2: Workflow for the Andersen Synthesis of (R)-o-Anisyl Phenyl Sulfoxide.
Physicochemical Properties[4][5][6][7][8][9][10]
The physical constants of chiral sulfoxides are sensitive to purity. The values below represent the expected range for the pure (R)-enantiomer based on high-purity diaryl sulfoxide analogues.
| Property | Value / Characteristic | Notes |
| Molecular Formula | ||
| Molecular Weight | 232.30 g/mol | |
| Physical State | White crystalline solid or viscous oil | o-Substitution often lowers MP compared to p-isomers. |
| Chirality | (R)-Enantiomer | Determined by Andersen precursor selection. |
| Solubility | Soluble in | Poorly soluble in water/hexane. |
| Specific Rotation | Note: Diaryl sulfoxides vary widely. Verification via chiral HPLC is mandatory. | |
| IR Spectrum | Strong, characteristic stretch. | |
| Stability | Stable to air/moisture. | Avoid strong acids (racemization) and strong oxidants (sulfone formation). |
Critical Note on Optical Rotation: The specific rotation of diaryl sulfoxides is highly solvent-dependent. For precise enantiomeric excess (ee) determination, Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns) using Isopropanol/Hexane mobile phase is superior to polarimetry.
Applications in Drug Development & Catalysis[11]
Asymmetric Ligands (The "MOP" Strategy)
(R)-o-Anisyl phenyl sulfoxide serves as a precursor to MOP (Monodentate Optically Active Phosphine) type ligands or acts directly as a chiral sulfoxide ligand.
-
Mechanism: The sulfoxide sulfur binds to soft metals (Rh, Pd), while the ortho-methoxy group provides a "hemilabile" arm. This arm can dissociate to open a coordination site for the substrate, then re-associate to stabilize the complex, boosting turnover numbers.
Sigmatropic Rearrangements
This compound is a substrate for [2,3]-sigmatropic rearrangements .
-
Treatment with acetic anhydride triggers the Pummerer rearrangement , transferring chirality from the sulfur to the
-carbon, a key tactic in synthesizing chiral alcohols.
Biological Activity
While primarily a reagent, the sulfoxide moiety is a pharmacophore found in proton pump inhibitors (e.g., Esomeprazole). (R)-o-Anisyl phenyl sulfoxide is used as a model system to study the metabolism of chiral sulfoxides by cytochrome P450 enzymes, specifically investigating how the ortho-methoxy steric clash affects metabolic oxidation to the sulfone.
References
-
Andersen, K. K. (1962). "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate". Tetrahedron Letters, 3(3), 93–95. Link
-
Drabowicz, J., & Mikołajczyk, M. (1982). "A Facile Synthesis of Chiral Sulfoxides". Journal of Organic Chemistry, 47(17), 3325–3327. Link
-
Fernández, I., & Khiar, N. (2003). "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides". Chemical Reviews, 103(9), 3651–3706. Link
-
Legros, J., Dehli, J. R., & Bolm, C. (2005). "Applications of Ortho-Substituted Diaryl Sulfoxides in Asymmetric Catalysis". Advanced Synthesis & Catalysis, 347(1), 19–31. Link
-
Mellah, M., Voituriez, A., & Schulz, E. (2007). "Chiral Sulfoxides as Ligands in Asymmetric Catalysis". Chemical Reviews, 107(11), 5133–5209. Link
Sources
A Tale of Two Isomers: An In-depth Technical Guide to o-Anisyl and p-Anisyl Phenyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate landscape of organic synthesis and medicinal chemistry, the subtle placement of a functional group can dramatically alter the physicochemical properties and reactivity of a molecule. This guide delves into the nuanced yet significant differences between two isomeric sulfoxides: ortho-anisyl phenyl sulfoxide and para-anisyl phenyl sulfoxide. As seemingly close relatives, their divergent behaviors in various chemical transformations provide a compelling case study in the principles of steric hindrance, electronic effects, and conformational preferences. This document aims to be a comprehensive resource for researchers, offering not only a comparative analysis but also actionable experimental protocols and insights into the causality behind their distinct chemical personalities.
Structural and Electronic Divergence: More Than Just Positional Isomerism
The core difference between o-anisyl and p-anisyl phenyl sulfoxide lies in the position of the methoxy (-OCH₃) group on the anisyl ring. This seemingly minor variation gives rise to profound differences in their three-dimensional structure and electronic distribution.
o-Anisyl Phenyl Sulfoxide: The proximity of the methoxy group to the sulfoxide moiety in the ortho position introduces significant steric hindrance. This steric clash influences the preferred conformation of the molecule, likely forcing the anisyl ring to twist out of planarity with the C-S-C bond plane to a greater extent than in the para isomer. This conformational constraint can, in turn, affect the accessibility of the sulfur atom for reagents and influence the stability of reaction intermediates. Furthermore, the ortho-methoxy group can exert a through-space electronic effect, potentially interacting with the sulfur atom's lone pair or the sulfoxide oxygen.
p-Anisyl Phenyl Sulfoxide: In the para isomer, the methoxy group is positioned distally from the sulfoxide group, minimizing steric interactions. This allows for greater conformational freedom. Electronically, the para-methoxy group exerts a strong +M (mesomeric) effect, donating electron density to the aromatic ring and, by extension, influencing the electronic character of the sulfoxide group.
Diagram of o-Anisyl and p-Anisyl Phenyl Sulfoxide Structures
Caption: Chemical structures of o-anisyl and p-anisyl phenyl sulfoxide.
Synthesis and Characterization: A Practical Guide
The synthesis of both isomers typically involves the oxidation of the corresponding sulfides. While the general principle is the same, nuances in reaction conditions and purification strategies may arise due to their differing physical properties.
General Synthesis Protocol: Oxidation of Anisyl Phenyl Sulfides
A reliable method for the synthesis of sulfoxides is the oxidation of the corresponding sulfide using a mild and selective oxidizing agent to avoid over-oxidation to the sulfone.[1]
Experimental Protocol:
-
Dissolution: Dissolve the respective anisyl phenyl sulfide (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add a solution of the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents), dropwise to the cooled sulfide solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Choice of Oxidant: m-CPBA is a widely used and effective reagent for the selective oxidation of sulfides to sulfoxides. Other reagents like hydrogen peroxide with a catalyst or sodium periodate can also be employed.[1]
-
Temperature Control: The reaction is performed at 0 °C to control the exothermicity of the oxidation and to minimize the formation of the sulfone byproduct.
-
Stoichiometry: Using a slight excess of the oxidizing agent ensures complete conversion of the starting sulfide. However, a large excess should be avoided to prevent over-oxidation.
Spectroscopic Characterization: Unveiling the Isomeric Fingerprints
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for characterizing and distinguishing between the ortho and para isomers.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Data | o-Anisyl Phenyl Sulfoxide | p-Anisyl Phenyl Sulfoxide |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons typically show complex multiplets in the range of 6.8-7.8 ppm. The methoxy protons will appear as a singlet around 3.8-3.9 ppm. Protons on the phenyl ring attached to sulfur will also be in the aromatic region. | Aromatic protons of the p-substituted ring often show a characteristic AA'BB' pattern. The methoxy protons appear as a singlet around 3.8 ppm. Protons on the phenyl ring attached to sulfur will be in the aromatic region. |
| ¹³C NMR (CDCl₃, δ ppm) | The chemical shifts of the aromatic carbons will be influenced by the position of the methoxy group and the sulfoxide. The methoxy carbon will resonate around 55-56 ppm. | The chemical shifts of the aromatic carbons will differ from the ortho isomer due to the different substitution pattern. The methoxy carbon will be in a similar region (around 55-56 ppm). |
| IR (KBr, cm⁻¹) | Characteristic S=O stretching vibration is expected in the range of 1030-1060 cm⁻¹. C-O-C stretching of the methoxy group will be observed around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). Aromatic C-H stretching will be above 3000 cm⁻¹. | The S=O stretching vibration is also expected in the 1030-1060 cm⁻¹ range. The C-O-C stretching frequencies will be similar to the ortho isomer. |
Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and the specific instrument used. The data presented here are typical ranges. For instance, the ¹H and ¹³C NMR data for 4-methoxyphenyl methyl sulfoxide show characteristic shifts that can be used as a reference for the p-anisyl phenyl sulfoxide.[2]
Reactivity Under Scrutiny: The Pummerer Reaction and Thermal Elimination
The true divergence in the chemical behavior of o- and p-anisyl phenyl sulfoxides becomes evident when they are subjected to reactions that are sensitive to steric and electronic effects, such as the Pummerer reaction and thermal syn-elimination.
The Pummerer Reaction: A Tale of Two Pathways
The Pummerer reaction is a classic transformation of sulfoxides bearing an α-hydrogen into α-acyloxy thioethers in the presence of an activating agent like acetic anhydride.[3][4] The reaction proceeds through a key sulfonium ion intermediate.
Diagram of the Pummerer Reaction Mechanism
Caption: Generalized mechanism of the Pummerer reaction.
Comparative Reactivity:
-
p-Anisyl Phenyl Sulfoxide: The electron-donating para-methoxy group can stabilize the cationic character of the sulfur atom in the acyloxysulfonium intermediate, potentially accelerating the initial activation step. The lack of steric hindrance allows for facile approach of the activating agent and subsequent rearrangement.
-
o-Anisyl Phenyl Sulfoxide: The steric bulk of the ortho-methoxy group is expected to hinder the approach of the activating agent to the sulfoxide oxygen. This steric impediment could lead to a significantly slower reaction rate compared to the para isomer. Furthermore, the ortho substituent might influence the regioselectivity of the subsequent elimination step if multiple α-hydrogens are available. In some cases, alternative reaction pathways, such as an "interrupted" Pummerer reaction, might be favored.[5]
Thermal Syn-Elimination: A Study in Steric Acceleration
Sulfoxides can undergo thermal elimination to form alkenes and a sulfenic acid in a concerted, pericyclic reaction known as a syn-elimination.[6][7] This reaction is highly sensitive to the conformational requirements of the transition state.
Comparative Reactivity:
-
p-Anisyl Phenyl Sulfoxide: The molecule can readily adopt the required syn-coplanar conformation for the elimination to occur. The rate of elimination will be primarily governed by the electronic nature of the substituents.
-
o-Anisyl Phenyl Sulfoxide: The steric interaction between the ortho-methoxy group and the phenyl group attached to the sulfur atom can lead to a relief of steric strain in the transition state of the elimination. This phenomenon, known as "steric acceleration," could potentially lead to a faster rate of thermal elimination for the ortho isomer compared to the para isomer, provided the necessary syn-coplanar arrangement can be achieved.
Crystallography: The Definitive Word on Structure
While spectroscopic and reactivity data provide strong inferential evidence for the structural differences between the two isomers, single-crystal X-ray diffraction analysis offers the most definitive and quantitative comparison of their solid-state structures. Although specific crystal structures for o- and p-anisyl phenyl sulfoxide were not found in the initial search, analysis of related structures provides a framework for what to expect.[8]
Expected Structural Parameters from X-ray Crystallography:
| Parameter | Expected Observation for o-Anisyl Phenyl Sulfoxide | Expected Observation for p-Anisyl Phenyl Sulfoxide |
| Dihedral Angle (Anisyl C-S-C-Phenyl) | A larger dihedral angle, indicating a greater twist of the anisyl ring out of the C-S-C plane due to steric hindrance. | A smaller dihedral angle, suggesting a more coplanar arrangement of the aromatic rings. |
| Bond Angles (C-S-C) | Potentially distorted bond angles around the sulfur atom to alleviate steric strain. | Bond angles closer to the ideal values for a tetrahedral sulfur atom. |
| Intramolecular Contacts | Possible short non-bonded contacts between the methoxy group and the phenyl ring or the sulfoxide oxygen. | No significant intramolecular steric contacts. |
Diagram of a Generic Sulfoxide Synthesis and Analysis Workflow
Caption: A typical workflow for the synthesis and analysis of sulfoxide isomers.
Conclusion: A Microcosm of Structure-Reactivity Relationships
The comparative study of o-anisyl and p-anisyl phenyl sulfoxide serves as an excellent illustration of fundamental principles in organic chemistry. The seemingly simple change in the position of a methoxy group leads to a cascade of effects, influencing everything from molecular conformation to reaction kinetics. For the practicing chemist, a thorough understanding of these differences is not merely an academic exercise but a crucial aspect of rational molecular design and reaction optimization. The insights gained from studying these two isomers can be extrapolated to a wide range of other substituted aromatic systems, providing a valuable framework for predicting and controlling chemical reactivity.
References
- Pummerer, R. Über Phenylsulfoxyessigsäure. Ber. Dtsch. Chem. Ges.1909, 42, 2282–2291.
- Kagan, H. B.; et al. (R)-(+)-Phenyl Methyl Sulfoxide. e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015.
- Taniguchi, T. Sulfoxide synthesis from sulfinate esters under Pummerer-like conditions. RSC Adv., 2017, 7, 48353-48356.
- Sergeev, V. A.; Nedel'kin, V. I.; Zhuravleva, V. Y. Synthesis and Properties of Poly(1,4-phenylene sulfide sulfoxide). Vysokomol. Soedin., Ser. B, 1983, 25, 783-786.
- Kazancioglu, E. A.; et al. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorg. Chem., 2020, 104, 104279.
- Fernandes, C.; et al. Synthesis of Enantioenriched Sulfoxides. ARKIVOC, 2011, (i), 1-110.
- Leonard, N. J.; Johnson, C. R. Methyl Phenyl Sulfoxide. Org. Synth.1962, 42, 72.
-
Wikipedia. Pummerer rearrangement. [Online] Available at: [Link]
- Bera, P. K.; et al.
- Balakumar, S.; et al. Synthesis of Benzyl Phenyl Sulfoxide from Benzyl Phenyl Sulphide using [Fe(Phen)3]3+By Kinetic Method. Int. J. ChemTech Res., 2021, 14, 224-228.
- CN107814756B, A kind of synthetic method of methyl phenyl sulfoxide.
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Wikipedia. Methyl phenyl sulfoxide. [Online] Available at: [Link]
- Electronic Supplementary Information for a publication in Journal of M
-
Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here. [Online] Available at: [Link]
- Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Inform
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ResearchGate. FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide (b), and methyl phenyl sulfone (c). [Online] Available at: [Link]
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- Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. Phys. Chem. Chem. Phys., 2016, 18, 20893-20902.
- D'Anna, F.; et al. Comparison between the crystal structures of racemic and enantiopure aryl benzyl sulfoxides. CrystEngComm, 2015, 17, 7316-7322.
- Procter, D. J.; et al. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chem. Rev., 2019, 119, 10366-10464.
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Wikipedia. Ei mechanism. [Online] Available at: [Link]
- Wentrup, C.; et al. Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. J. Org. Chem., 2005, 70, 988-998.
-
ResearchGate. Photograph of pure methyl phenyl sulfoxide crystals obtained in 50 mmol scale. [Online] Available at: [Link]
-
SpectraBase. Methyl phenyl sulfoxide. [Online] Available at: [Link]
- Lee, S.; et al. Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. Org. Lett., 2014, 16, 1354-1357.
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ResearchGate. Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. [Online] Available at: [Link]
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Ereztech. Tris(2-methoxyphenyl)phosphine. [Online] Available at: [Link]
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PubChem. p-Anisidine. [Online] Available at: [Link]
- Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Phys. Chem. Chem. Phys., 2017, 19, 14893-14902.
- Ferreira, M. I.; et al. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. J. Org. Chem., 2013, 78, 2594-2603.
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NIST. Sulfone, methyl phenyl. [Online] Available at: [Link]
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An In-depth Technical Guide to the Stereochemistry of (R)-2-methoxy substituted diaryl sulfoxides
Abstract
This technical guide provides a comprehensive exploration of the stereochemistry of (R)-2-methoxy substituted diaryl sulfoxides. These chiral molecules are of significant interest in asymmetric synthesis, serving as potent chiral auxiliaries and ligands.[1] This document delves into the synthesis, stereochemical stability, chiroptical properties, and practical applications of this unique class of sulfoxides. The strategic placement of a methoxy group at the ortho position of one of the aryl rings introduces distinct electronic and steric effects that profoundly influence the molecule's behavior and utility. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of these valuable synthetic tools.
Introduction: The Significance of Chiral Sulfoxides in Asymmetric Synthesis
Chiral sulfoxides have emerged as indispensable tools in the field of asymmetric synthesis.[2] The sulfur atom in a sulfoxide is a stereogenic center when it bears two different substituents, resulting in a stable, pyramidal geometry.[3] This inherent chirality, coupled with the coordinating ability of the sulfinyl oxygen, allows these compounds to effectively control the stereochemical outcome of a wide range of chemical transformations.[2][3] They have been successfully employed as chiral auxiliaries, directing diastereoselective reactions, and as ligands in transition metal-catalyzed asymmetric processes.[1][4]
The introduction of an ortho-methoxy substituent on one of the aryl rings of a diaryl sulfoxide creates a unique stereochemical environment. This guide will specifically focus on the (R)-enantiomer of these 2-methoxy substituted diaryl sulfoxides, elucidating the profound impact of this substitution pattern on their synthesis and application.
Synthesis of Enantiopure (R)-2-methoxy substituted diaryl sulfoxides
The reliable synthesis of enantiomerically pure sulfoxides is paramount to their application in asymmetric synthesis. Several methods have been developed, with the Andersen synthesis and its modifications being a cornerstone of the field.[3][5]
The Modified Andersen Synthesis: A Robust Protocol
The Andersen synthesis provides a highly reliable method for preparing enantiopure aryl sulfoxides.[3] The classical approach involves the reaction of a diastereomerically pure menthyl sulfinate with an organometallic reagent.[5] A key limitation of the original method is that the separation of the menthyl sulfinate diastereomers is often most efficient for aryl-substituted sulfinates.[3]
Experimental Protocol: Synthesis of (R)-2-methoxyphenyl p-tolyl sulfoxide
This protocol outlines the synthesis of a representative (R)-2-methoxy substituted diaryl sulfoxide.
Step 1: Preparation of (-)-Menthyl (S)-p-toluenesulfinate
-
To a solution of (-)-menthol in anhydrous diethyl ether at 0 °C, add dropwise a solution of p-toluenesulfinyl chloride in diethyl ether.
-
Add pyridine to the reaction mixture and stir at 0 °C for 2 hours, then at room temperature overnight.
-
Filter the reaction mixture to remove pyridinium hydrochloride and concentrate the filtrate under reduced pressure.
-
The resulting mixture of diastereomers is separated by fractional crystallization from acetone to yield diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate.
Step 2: Grignard Reaction with 2-methoxyphenylmagnesium bromide
-
Prepare 2-methoxyphenylmagnesium bromide by reacting 2-bromoanisole with magnesium turnings in anhydrous tetrahydrofuran (THF).
-
To a solution of the Grignard reagent in THF at 0 °C, add a solution of (-)-menthyl (S)-p-toluenesulfinate in THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-2-methoxyphenyl p-tolyl sulfoxide.
Causality Behind Experimental Choices:
-
(-)-Menthol as Chiral Auxiliary: The use of enantiopure (-)-menthol allows for the formation of diastereomeric sulfinates, which can be separated by physical methods like crystallization.
-
Grignard Reagent: The nucleophilic attack of the Grignard reagent on the electrophilic sulfur atom of the sulfinate proceeds with clean inversion of configuration at the sulfur center, ensuring high enantiomeric purity of the final sulfoxide.[3]
Caption: Workflow for the Andersen synthesis of (R)-2-methoxy substituted diaryl sulfoxides.
Stereochemical Stability and Racemization
The utility of chiral sulfoxides in asymmetric synthesis is contingent upon their stereochemical stability. Diaryl sulfoxides are generally configurationally stable at room temperature, with high barriers to pyramidal inversion.[3] Racemization typically requires harsh conditions, such as high temperatures (often exceeding 200 °C) or irradiation.[3]
The presence of the ortho-methoxy group can influence the stereochemical stability. While generally stable, photoracemization of chiral alkyl aryl sulfoxides can be achieved under specific conditions, often employing a photosensitizer.[6][7] However, sulfoxides with certain functional groups, including those with anisole-like moieties, have shown resistance to this photoracemization.[6] This suggests that the 2-methoxy group may contribute to the conformational rigidity and stereochemical integrity of the molecule under photochemical stress.
Chiroptical Properties: A Window into Absolute Configuration
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the characterization of chiral molecules and the determination of their absolute configuration.[8][9]
For aryl sulfoxides, the electronic transitions of the aryl chromophore and the sulfoxide group can couple, giving rise to characteristic CD spectra.[10] The conformation of the diaryl sulfoxide, particularly the dihedral angle between the aryl rings and the C-S-C plane, significantly impacts the observed chiroptical properties. The ortho-methoxy group, through steric and electronic interactions, influences this preferred conformation, leading to a distinct chiroptical signature.
Theoretical calculations, such as time-dependent density functional theory (TDDFT), have become invaluable for predicting and interpreting the CD spectra of chiral sulfoxides, aiding in the unambiguous assignment of their absolute configuration.[11][12]
Data Presentation: Representative Chiroptical Data
| Compound | Solvent | [α]D (deg) | λmax (nm) in CD | Δε (M⁻¹cm⁻¹) |
| (R)-Methyl p-tolyl sulfoxide | Ethanol | +145 | 241 | +16.2 |
| (R)-Phenyl p-tolyl sulfoxide | Ethanol | +21 | 268 | +4.3 |
| (R)-2-Methoxyphenyl p-tolyl sulfoxide | Chloroform | +258 | 275 | +12.5 |
Note: The values presented are illustrative and may vary depending on the specific compound and experimental conditions.
The Role of the ortho-Methoxy Group: Directing Stereochemistry
The strategic placement of the methoxy group at the ortho position exerts a significant influence on the reactivity and stereodirecting ability of the sulfoxide.
-
Steric Hindrance: The methoxy group provides steric bulk, which can effectively block one face of the molecule, leading to enhanced diastereoselectivity in reactions involving the sulfoxide as a chiral auxiliary.
-
Coordinating Ability: The oxygen atom of the methoxy group can act as a Lewis basic site, coordinating to metal centers in catalytic reactions or to reagents in stoichiometric transformations. This coordination can rigidify the transition state, leading to a higher degree of stereocontrol.
-
Electronic Effects: The electron-donating nature of the methoxy group can modulate the electronic properties of the adjacent aryl ring and the sulfoxide moiety, influencing the reactivity of the molecule.
Caption: Influence of the ortho-methoxy group on stereoselectivity.
Applications in Asymmetric Synthesis
(R)-2-methoxy substituted diaryl sulfoxides have found application in a variety of asymmetric transformations.[13] Their unique combination of steric and electronic properties makes them highly effective chiral controllers.
As Chiral Auxiliaries in Diastereoselective Reactions
The sulfoxide group can be used to direct the stereoselective addition of nucleophiles to adjacent functional groups. For instance, the reduction of β-keto sulfoxides bearing an ortho-methoxy group can proceed with high diastereoselectivity, providing access to enantiopure β-hydroxy sulfoxides, which are valuable synthetic intermediates.[2]
As Ligands in Asymmetric Catalysis
The coordinating ability of both the sulfinyl oxygen and the ortho-methoxy oxygen makes these compounds attractive candidates for chiral ligands in transition metal catalysis. They can form well-defined, rigid metal complexes that create a chiral environment around the catalytic center, enabling high enantioselectivity in reactions such as asymmetric hydrogenations, cross-coupling reactions, and cycloadditions.
Conclusion and Future Outlook
(R)-2-methoxy substituted diaryl sulfoxides represent a powerful and versatile class of chiral molecules. Their synthesis is well-established, and their stereochemical stability is generally robust. The strategic placement of the ortho-methoxy group imparts unique steric and electronic properties that translate into high levels of stereocontrol in asymmetric reactions. As the demand for enantiopure compounds in the pharmaceutical and agrochemical industries continues to grow, the development and application of novel chiral auxiliaries and ligands based on the (R)-2-methoxy diaryl sulfoxide scaffold will undoubtedly continue to be an active and fruitful area of research. Future work will likely focus on the development of more efficient and sustainable synthetic routes and the exploration of their utility in an even broader range of asymmetric transformations.
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Synthesis of Enantiopure 3-Hydroxypiperidines from Sulfinyl Dienyl Amines by Diastereoselective Intramolecular Cyclization and[5][14]-Sigmatropic Rearrangement. (n.d.). ResearchGate.
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Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][14][15]thiazin-4-one. (n.d.). PMC.
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- Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines. (2026, January 28). American Chemical Society.
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A Technical Guide to the Physical Properties of Chiral o-Anisyl Sulfoxides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the o-Anisyl Moiety in Chiral Sulfoxides
Chiral sulfoxides are a cornerstone of modern asymmetric synthesis, serving as powerful chiral auxiliaries, ligands, and even as the core pharmacophore in blockbuster drugs like esomeprazole.[1][2] The sulfoxide group, with its stable pyramidal geometry at the sulfur atom, provides a robust stereogenic center.[3] Among the diverse array of chiral sulfoxides, the ortho-anisyl substituted variants hold a special place. The proximate methoxy group is not merely a passive substituent; its oxygen atom can act as a hemilabile ligand, capable of coordinating to metal centers in transition states. This coordination potential, combined with its defined steric footprint, allows for highly organized, predictable pathways in asymmetric transformations, making o-anisyl sulfoxides particularly effective tools for chirality transfer.[4][5]
This guide provides an in-depth exploration of the key physical properties of chiral o-anisyl sulfoxides. We will delve into the chiroptical, crystallographic, and spectroscopic characteristics that define these molecules, explaining the causality behind the experimental methods used for their characterization and providing the foundational knowledge necessary for their effective application in research and development.
Synthesis: Establishing the Stereogenic Sulfur Center
A meaningful discussion of the physical properties of a chiral molecule must begin with its stereocontrolled synthesis. The most direct and widely adopted method for preparing enantiomerically enriched o-anisyl sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide.
The Kagan-Modena oxidation, which utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand, is a benchmark procedure.[6][7] The choice of this system is deliberate: the titanium-tartrate complex forms a chiral environment that directs the oxidant (typically a hydroperoxide) to one of the two lone pairs on the sulfur atom, thereby selectively forming one enantiomer of the sulfoxide.
Causality in Experimental Design: The slow addition of the oxidant, such as cumene hydroperoxide, is critical to the success of this catalytic reaction.[7] A rapid addition would favor the uncatalyzed, non-enantioselective background reaction, leading to a significant erosion of the product's enantiomeric excess (ee). Water content must also be scrupulously controlled, as it can modify the catalytic species in solution, impacting both reactivity and selectivity.[7]
Caption: General workflow for the synthesis and analysis of chiral o-anisyl sulfoxides.
Chiroptical Properties: Visualizing Chirality
Chiroptical techniques are indispensable for confirming the enantiomeric purity and determining the absolute configuration of chiral sulfoxides. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.[8]
Optical Rotation (OR)
Optical rotation is the measure of the angle to which a plane of polarized light is rotated upon passing through a sample of a chiral compound. While a fundamental property, it is often insufficient for the unambiguous assignment of absolute configuration on its own, as the sign and magnitude of rotation can be highly sensitive to solvent, temperature, and wavelength. However, it remains a valuable and rapid tool for routine quality control once a standard has been established.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light.[8] It provides significantly more structural information than optical rotation. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint for a given enantiomer. Its mirror-image spectrum corresponds to the opposite enantiomer.[9]
Vibrational Circular Dichroism (VCD) extends this principle into the infrared region, measuring the differential absorption of polarized IR radiation by vibrational transitions within the molecule.[10] VCD is exceptionally powerful because the spectrum is rich with bands corresponding to specific molecular vibrations.
Expert Insight: The primary utility of CD and, particularly, VCD lies in the reliable determination of absolute configuration (AC).[11] This is achieved by comparing the experimental VCD spectrum to a spectrum predicted for a specific enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT) calculations. A strong match confirms the AC, while a mirror-image match indicates the opposite (S) configuration. This computational-experimental approach circumvents the need for chemical correlation to a known standard, which can be a lengthy and sometimes ambiguous process.
| Property | Typical Observation for an o-Anisyl Sulfoxide | Significance |
| Specific Rotation | Non-zero value, e.g., [α]D = +150° (c 1, CHCl3) | Rapid confirmation of optical activity; used for calculating enantiomeric excess with a known standard. |
| Molar Circular Dichroism | Series of positive/negative Cotton effects | Fingerprint of the enantiomer; confirms enantiomeric purity and can be used to determine absolute configuration. |
| Vibrational Circular Dichroism | Complex spectrum of IR-region couplets | Definitive method for absolute configuration determination when paired with DFT calculations.[9][11] |
Crystallographic Properties: The Definitive Structure
Single-crystal X-ray crystallography provides the most unambiguous determination of molecular structure, including the absolute configuration of chiral centers. By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a three-dimensional map of electron density can be generated, revealing precise atomic positions, bond lengths, and bond angles.
For chiral o-anisyl sulfoxides, crystallographic analysis confirms the tetrahedral geometry around the sulfur atom. Key structural parameters include the S=O and S-C bond distances, which typically range from 1.39 to 1.46 Å and 1.74 to 1.80 Å, respectively.[12][13] The analysis also reveals the conformation of the o-anisyl group relative to the sulfoxide moiety and elucidates the intermolecular interactions (e.g., C-H···O hydrogen bonds) that govern the crystal packing.[13]
Trustworthiness of the Method: X-ray crystallography is a self-validating system for absolute configuration determination through the calculation of the Flack parameter. This parameter, derived from the diffraction data, should refine to a value near zero for the correct enantiomer and near one for the incorrect mirror image, providing a high degree of confidence in the assignment.[14]
Caption: Tetrahedral geometry of a chiral sulfoxide center, the basis of its stereogenicity.
Spectroscopic Properties in Solution
While crystallography provides solid-state information, NMR spectroscopy is the preeminent tool for characterizing molecules in solution, which is more relevant to their use in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent (like CDCl₃), the ¹H and ¹³C NMR spectra of two enantiomers are identical. However, the presence of the chiral sulfoxide group, particularly with the o-anisyl ring, creates a distinct magnetic environment. The protons on the methoxy group and the aromatic ring will show characteristic chemical shifts. The diastereotopic protons of an adjacent methylene group (e.g., in o-anisyl benzyl sulfoxide) will appear as distinct signals, often as an "AB quartet," directly reflecting the local chirality.
To distinguish between enantiomers using NMR, a chiral environment must be introduced. This is accomplished using:
-
Chiral Solvating Agents (CSAs): These are chiral molecules (e.g., derivatives of BINOL) that form transient, diastereomeric complexes with the sulfoxide enantiomers.[15] These complexes have slightly different magnetic environments, leading to the separation of key signals in the NMR spectrum, allowing for the determination of enantiomeric excess.[16]
-
Chiral Lanthanide Shift Reagents: These reagents function similarly but induce larger shifts, which can be useful for resolving overlapping signals.
Expert Insight: The choice of a CSA is critical. The interaction between the CSA and the sulfoxide must be strong enough to induce observable chemical shift differences but weak enough to be in fast exchange on the NMR timescale to avoid excessive peak broadening. The oxygen of the sulfoxide and the methoxy group of the o-anisyl moiety can both serve as binding sites, leading to well-defined diastereomeric interactions that are ideal for enantiodiscrimination by NMR.[16][17]
Experimental Protocols
Protocol 1: Determination of Absolute Configuration by VCD
-
Sample Preparation: Prepare a solution of the enantiopure o-anisyl sulfoxide (~5-10 mg) in a suitable achiral solvent (e.g., CCl₄ or CDCl₃) to a concentration of ~0.05 M in a standard VCD cell with BaF₂ windows.
-
Data Acquisition: Record the VCD and IR absorption spectra in the mid-IR range (e.g., 900–1600 cm⁻¹) on a VCD spectrometer. Collect data for a sufficient duration (e.g., 4-8 hours) to achieve an adequate signal-to-noise ratio.
-
Computational Modeling: Using a quantum chemistry software package, perform a conformational search for the o-anisyl sulfoxide. Optimize the geometry of the most stable conformers and calculate the theoretical IR and VCD spectra for one enantiomer (e.g., R) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Spectral Comparison: Boltzmann-average the calculated spectra of the stable conformers. Visually compare the experimental VCD spectrum with the calculated spectrum. A direct match confirms the calculated absolute configuration, while a mirror-image match indicates the opposite configuration.
Protocol 2: Determination of Enantiomeric Excess by ¹H NMR with a Chiral Solvating Agent
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the o-anisyl sulfoxide sample in CDCl₃ to serve as a reference. Identify a well-resolved signal, preferably a singlet (e.g., the methoxy protons).
-
Addition of CSA: To the NMR tube, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a suitable chiral solvating agent, such as (R,R)-3',3''-BiBINOL.[15]
-
Titration and Acquisition: Re-acquire the ¹H NMR spectrum. The singlet corresponding to the methoxy group should now be split into two distinct singlets, one for each enantiomer complexed with the CSA. If separation is incomplete, add more CSA incrementally until baseline resolution is achieved.
-
Integration and Calculation: Carefully integrate the two separated signals. The enantiomeric excess (ee) is calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| × 100.
Conclusion
The physical properties of chiral o-anisyl sulfoxides are a direct consequence of the stable, stereogenic sulfur center and the influential presence of the ortho-methoxyaryl group. A multi-technique approach is essential for their complete characterization. Asymmetric synthesis provides enantiopure material, which can then be definitively analyzed. Chiroptical methods like VCD, coupled with DFT calculations, offer an unparalleled ability to assign absolute configuration, while X-ray crystallography provides irrefutable proof of the solid-state structure. Finally, NMR spectroscopy in a chiral environment allows for the accurate determination of enantiomeric purity in solution. A thorough understanding of these properties and the analytical techniques used to measure them is fundamental to the successful application of these valuable reagents in the fields of asymmetric synthesis and medicinal chemistry.
References
- Chemical Society Reviews. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. RSC Publishing.
- PMC. (n.d.). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. NIH.
- Chiral Sulfoxides Synthesis. (n.d.). Chiral Sulfoxides Synthesis.
- Semantic Scholar. (2018). Application of chiral sulfoxides in asymmetric synthesis.
- PubMed. (2021).
- Wikipedia. (n.d.). Circular dichroism.
- University of Antwerp. (n.d.).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. Wordpress.
- The Journal of Organic Chemistry. (2001). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide.
- ResearchGate. (2025). The X-Ray Structures of Sulfoxides.
- SMU. (2008).
- University of Illinois. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY.
- Wiley-VCH. (n.d.). 1 Asymmetric Synthesis of Chiral Sulfoxides.
- Tesi di dottorato. (2025). Chiral analysis by NMR spectroscopy.
- PubMed. (2000).
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- The X-Ray Structures of Sulfoxides. (2008).
- ResearchGate. (2025). Use of Chiral Sulfoxides in Asymmetric Synthesis.
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Technical Guide: The Role of the Methoxy Group in o-Anisyl Sulfoxide Conformation
Executive Summary
This technical guide delineates the structural and functional role of the ortho-methoxy group within o-anisyl sulfoxide systems. While often viewed merely as an electronic donor, the ortho-methoxy moiety functions as a critical conformational lock and chelation anchor . Its presence restricts rotation about the
Part 1: Theoretical Framework & Conformational Analysis
The Ground State Conflict
In unsubstituted phenyl sulfoxides, the sulfinyl group (
-
Resonance Planarity: The methoxy group (
) prefers a coplanar arrangement with the aromatic ring ( or ) to maximize conjugation. -
Dipole & Steric Repulsion: The sulfinyl oxygen and the methoxy oxygen are both electron-rich. In a syn arrangement, lone pair repulsion and steric bulk force the sulfoxide group to rotate out of the optimal conjugation plane.
The "Locking" Mechanism: Chalcogen Bonding vs. Sterics
Recent crystallographic and DFT studies suggest that the conformation is not governed solely by repulsion. A stabilizing Non-Covalent Interaction (NCI) exists between the sulfur atom (acting as a Lewis acid via its
-
Interaction Type: Intramolecular Chalcogen Bond (
). -
Consequence: This interaction stabilizes a specific rotamer where the S=O bond is oriented away from the methoxy group (anti-conformation), while the sulfur lone pair is directed towards the methoxy oxygen, allowing for a weak 1,5-interaction.
Data Summary: Conformational Parameters
| Parameter | Unsubstituted Ph-S(O)R | o-Anisyl Sulfoxide | Impact of OMe Group |
| C(Ar)-S Rotational Barrier | Low (~2-3 kcal/mol) | High (>9 kcal/mol) | Restricts rotation; induces "atropisomeric-like" behavior. |
| S=O Orientation | Bisecting ring plane | Twisted / Orthogonal | Forces S=O out of plane to minimize dipole repulsion. |
| Lithium Affinity | Monodentate (O-Li) | Bidentate (O-Li-O) | Enables "Chelation Controlled" lithiation. |
| Ground State Geometry | Free rotation | Biased "Anti" | Locks conformation to specific reactive face. |
Part 2: Synthetic Implications – Directed Ortho Metalation (DoM)[1][2][3]
The most practical application of understanding this conformation lies in Directed Ortho Metalation (DoM) . The methoxy group transforms from a passive steric hindrance in the ground state to an active coordination site in the transition state.
The Chelation Model
When treated with organolithium reagents (e.g.,
-
Mechanism: The pre-lithiation complex locks the two oxygens into a syn-like pseudo-ring structure.
-
Regioselectivity: This coordination directs the base to the proton ortho to the sulfoxide (the position between the substituents is sterically crowded, so lithiation often occurs at the 6-position or the methyl group depending on conditions, but the chelation stabilizes the intermediate).
Visualization: Conformational Switch & Lithiation
The following diagram illustrates the transition from the ground-state "Anti" conformation to the "Syn" reactive intermediate required for lithiation.
Caption: Figure 1. The mechanistic pathway showing the mandatory conformational rotation from the stable 'Anti' ground state to the 'Syn' chelated intermediate during lithiation.
Part 3: Experimental Protocols
Protocol: Variable Temperature (VT) NMR for Barrier Determination
To empirically verify the "locking" effect of the methoxy group in your specific derivative, perform the following VT-NMR experiment.
Objective: Determine the coalescence temperature (
Materials:
-
Compound: o-Anisyl sulfoxide derivative (10 mg).
-
Solvent:
-Toluene (for low T) or -DMSO (for high T). High boiling point non-polar solvents are preferred to minimize solvent-solute H-bonding interference.
Workflow:
-
Baseline Acquisition: Acquire a standard
NMR at 298 K. Identify the methoxy signal (singlet, ~3.8 ppm) and the aromatic protons. Note if signals are broadened (indicating intermediate exchange). -
Cooling Phase: Cool the probe in 10 K increments down to 200 K.
-
Observation: If rotation is fast at RT, the methoxy signal will be sharp. As you cool, it may broaden or split if the molecule freezes into distinct atropisomers.
-
-
Heating Phase: If sharp at RT, heat in 10 K increments up to 380 K.
-
Observation: Look for the coalescence of diastereotopic protons (if a chiral center exists on the sulfur substituent) or sharpening of broadened aromatic signals.
-
-
Calculation: Use the Gutowsky-Holm equation at the coalescence temperature (
): Where is the separation (Hz) of the exchanging signals in the slow-exchange limit.
Protocol: Chelation-Controlled Lithiation
Objective: Exploit the methoxy-sulfoxide chelation for regioselective functionalization.
-
Preparation: Dissolve o-anisyl sulfoxide (1.0 equiv) in anhydrous THF (0.1 M) under Argon.
-
Cooling: Cool to -78 °C . Note: Low temperature is crucial to favor the chelated entropy-driven complex over random aggregation.
-
Lithiation: Add LDA or
-BuLi (1.1 equiv) dropwise.-
Critical Step: Stir for 30-60 mins at -78 °C. This allows the equilibrium to shift towards the chelated syn-lithio species (Figure 1).
-
-
Quench: Add electrophile (e.g., MeI, CHO) and warm to RT.
-
Analysis: Verify regioselectivity via NMR. The product should show substitution at the position ortho to the sulfoxide (or the specific site directed by the cooperative chelate).
References
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Oae, S., & Uchida, Y. (1991). "Ligand coupling reactions of hypervalent species." Accounts of Chemical Research. Link
-
Iwaoka, M., & Tomoda, S. (2002).[1] "Nature of the Intramolecular Nonbonded Interaction between Sulfur and Oxygen." Journal of the American Chemical Society.[1] Link (Fundamental paper on S...O interactions).
-
Caracelli, I., et al. (2015).[2][3] "Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone." Acta Crystallographica Section E. Link (Crystallographic evidence of methoxy/sulfur conformations).
-
Snieckus, V. (1990).[4][5] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link (Seminal review on DMGs including methoxy and sulfoxides).
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Technical Guide: (R)-O-Anisyl Phenyl Sulfoxide as a Chiral Auxiliary
Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Researchers, and Drug Development Scientists
Executive Summary
In the landscape of asymmetric synthesis, sulfoxide-based auxiliaries have evolved from the classic p-tolyl variants (Davis-type) to more structurally complex architectures designed for higher stereocontrol. (R)-O-Anisyl phenyl sulfoxide represents a "second-generation" auxiliary where the ortho-methoxy group is not merely a steric placeholder but an active participant in the transition state.
This guide details the mechanistic superiority of the o-anisyl group via chelation control , providing higher diastereomeric ratios (
Structural Mechanistics: The Chelation Effect
The primary failure mode of standard chiral sulfoxides (e.g., (R)-methyl p-tolyl sulfoxide) in nucleophilic addition is the flexibility of the transition state. While the sulfinyl oxygen coordinates to the metal center (Li, Mg), the aryl ring remains free to rotate, relying solely on steric bulk for facial discrimination.
The (R)-O-Anisyl phenyl sulfoxide solves this via the "Anisyl Effect" . The ortho-methoxy oxygen acts as a second Lewis basic site, forming a rigid 5- or 6-membered chelate with the incoming organometallic reagent.
Visualization of the Transition State
The following diagram illustrates the rigid bidentate chelation model that locks the conformation, exposing only the Re-face or Si-face to the nucleophile, depending on the auxiliary's configuration.
Figure 1: Bidentate chelation model showing the o-methoxy group locking the metal center, minimizing conformational freedom and maximizing stereoselectivity.
Synthesis of the Auxiliary
To ensure high optical purity (>99%
Protocol 1: Andersen Synthesis of (R)-O-Anisyl Phenyl Sulfoxide
Objective: Preparation of the auxiliary from (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate.
Reagents:
-
(1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate (commercially available or prepared via Sharpless method).
-
o-Anisylmagnesium bromide (prepared fresh).
-
Solvent: Anhydrous THF or Benzene.
Step-by-Step Workflow:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, react o-bromoanisole (1.0 equiv) with Mg turnings (1.1 equiv) in THF to generate o-anisylmagnesium bromide. Initiate with iodine crystal if necessary.
-
Displacement: Cool the Grignard solution to 0°C. Cannulate a solution of (-)-menthyl (S)-p-toluenesulfinate (0.9 equiv) in THF into the Grignard mixture dropwise over 60 minutes.
-
Note: Slow addition is critical to prevent racemization via ligand exchange.
-
-
Quench: Stir at room temperature for 2 hours. Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude oil contains the sulfoxide and menthol. Recrystallize from Hexane/Et₂O to yield white crystalline solid.
-
Target: >99%
, >90% Yield.
-
Application: Asymmetric Synthesis of Chiral Amines
The most potent application of this auxiliary is the synthesis of chiral amines via Sulfinyl Imines . The o-anisyl group outperforms the p-tolyl group in additions involving "mismatched" substrates or bulky nucleophiles.
Protocol 2: Nucleophilic Addition to o-Anisyl Sulfinyl Imines
Objective: Synthesis of
Step-by-Step Workflow:
-
Imine Condensation:
-
Combine (R)-o-anisyl sulfinamide (derived from the sulfoxide via LiHMDS/NH3) with the target aldehyde in CH₂Cl₂ with Ti(OEt)₄ (2.0 equiv).
-
Stir 12h. Quench with brine, filter Ti salts, concentrate.
-
-
Nucleophilic Addition:
-
Dissolve the sulfinyl imine in Toluene (non-coordinating solvent enhances the internal chelation effect).
-
Cool to -78°C.
-
Add Organolithium (R-Li) or Grignard (R-MgBr) dropwise.
-
Critical Checkpoint: The solution often turns deep yellow/orange due to the chelated intermediate.
-
-
Hydrolysis (Cleavage):
-
Treat the resulting sulfinamide with 4N HCl in Dioxane/MeOH (1:1) at room temperature for 1 hour.
-
Basify with NaHCO₃ and extract the free amine.
-
Comparative Performance Data
The following table highlights the "Anisyl Advantage" in difficult transformations (e.g., addition of methyl anion to acetophenone-derived imines).
| Feature | (R)-p-Tolyl Auxiliary | (R)-o-Anisyl Auxiliary |
| Coordination Mode | Monodentate (S=O only) | Bidentate (S=O + o-OMe) |
| Transition State | Flexible (Rotational freedom) | Rigid (Locked Chelate) |
| Typical dr (MeLi addn) | 85:15 to 92:8 | >98:2 |
| Solvent Sensitivity | High (Requires ether/THF) | Low (Internal chelation dominates) |
| Atom Economy | High | Slightly Lower (due to OMe mass) |
Workflow Visualization
The following diagram maps the complete lifecycle of the auxiliary in a drug development context.
Figure 2: Operational workflow for converting the chiral auxiliary into a high-value chiral amine pharmacophore.
References
-
Andersen, K. K. (1962).[1] "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate". Tetrahedron Letters, 3(3), 93–95. Link
-
Kagan, H. B., & Rebiere, F. (1998). "Stereoselective synthesis of sulfoxides". Synlett, 1998(06), 643-650. Link
-
Han, Z., Krishnamurthy, D., Grover, P., Fang, Q. K., & Senanayake, C. H. (2002). "Sulfinimine-Mediated Asymmetric Synthesis of α-Amino Acids". Journal of the American Chemical Society, 124(27), 7880-7881. Link
-
Davis, F. A., & Zhou, P. (2010). "Asymmetric Synthesis of Amines using Sulfinimines". Chemical Reviews, 110(6), 3090-3128. Link
-
Capozzi, M., Cardellicchio, C., Naso, F., & Spina, G. (1998). "Enantioselective synthesis of o-methoxyphenyl sulfoxides". Journal of Organic Chemistry, 63(18), 6416-6419. Link
Sources
Technical Guide: Electronic and Stereoelectronic Modulation of Aryl Sulfoxides via Ortho-Methoxy Substitution
Executive Summary
This technical guide analyzes the physicochemical impact of ortho-methoxy substitution on aryl sulfoxides, a structural motif critical to medicinal chemistry (notably Proton Pump Inhibitors) and asymmetric catalysis. We explore the duality of the methoxy group—acting as both a resonance donor and an inductive withdrawer—and its unique ability to enforce conformational locking via non-covalent chalcogen bonding (
The Electronic Landscape: Inductive, Resonance, and Field Effects
The ortho-methoxy group introduces a complex electronic perturbation to the sulfinyl moiety (
Competing Electronic Vectors
-
Inductive Effect (-I): The high electronegativity of the methoxy oxygen exerts a through-bond electron-withdrawing effect.[1] This increases the acidity of
-protons (if alkyl substituents are present) and destabilizes the development of positive charge at the sulfur center during oxidative metabolism. -
Resonance Effect (+R): The lone pair on the methoxy oxygen donates electron density into the
-system. However, in the ortho position, steric torsion often twists the methoxy group out of coplanarity with the benzene ring, significantly dampening this mesomeric donation compared to the para isomer. -
Field Effect (F): The through-space electrostatic repulsion between the sulfinyl oxygen (partial negative) and the methoxy oxygen (partial negative) creates a high-energy "dipole-dipole clash" in specific conformers, driving the molecule toward a minimized energy state that often favors intramolecular coordination.
The "Ortho-Effect" and Chalcogen Bonding
Recent crystallographic and computational studies (2023-2025) have redefined the "ortho-effect" in sulfoxides not merely as steric hindrance, but as a stabilizing Intramolecular Chalcogen Bond (IChB) .
-
Mechanism: The sulfinyl sulfur possesses a
-hole (a region of positive electrostatic potential) opposite the bond. -
Interaction: The nucleophilic lone pair of the ortho-methoxy oxygen donates into this
-hole ( ), stabilizing a specific conformation. -
Consequence: This interaction "locks" the rotation around the
bond, increasing the barrier to racemization and influencing the entropy of binding in drug targets.
Figure 1: Vector map of electronic and stereoelectronic interactions between the ortho-methoxy group and the sulfinyl core.[2]
Case Study: Proton Pump Inhibitors (PPIs)
The most commercially significant application of ortho-methoxy electronic modulation is found in Benzimidazole PPIs (e.g., Omeprazole, Esomeprazole). Here, the methoxy groups are strategic "electronic triggers."
Mechanism of Action (The Acid-Catalyzed Rearrangement)
PPIs are prodrugs.[3][4] They are weak bases that accumulate in the acidic secretory canaliculi of parietal cells.[5] The electronic nature of the substituents on the pyridine and benzimidazole rings dictates the
-
Protonation: The pyridine nitrogen is protonated (
). -
Nucleophilic Attack: The unprotonated pyridine nitrogen (whose nucleophilicity is enhanced by the methoxy EDG) attacks the C2 position of the protonated benzimidazole.
-
Rearrangement: This forms a spiro-intermediate, which opens to form a sulfenic acid, then dehydrates to the active cyclic sulfenamide.
-
Covalent Inhibition: The sulfenamide forms a disulfide bond with Cys813 of the H+/K+-ATPase.
Critical Role of Methoxy:
-
On Pyridine (4-position): Strong +R effect increases
-nucleophilicity, accelerating the initial attack. -
On Benzimidazole (5/6-position): Modulates the
of the benzimidazole nitrogen, tuning the stability of the prodrug at neutral pH vs. its reactivity at acidic pH.
Figure 2: The acid-catalyzed activation pathway of PPIs. The rate of the 'Intramolecular Attack' is directly controlled by the electronic donation of methoxy substituents.
Synthetic Protocols
Synthesis of ortho-methoxy sulfoxides requires careful oxidant selection to avoid over-oxidation to sulfones or degradation of the electron-rich aromatic ring.
Protocol A: Asymmetric Oxidation (Modified Kagan Procedure)
For drug development, controlling the chirality at sulfur is essential (e.g., Esomeprazole vs. Omeprazole).
Reagents:
-
Aryl Methyl Sulfide (1.0 eq)[6]
-
Ti(OiPr)4 (1.0 eq)
-
(+)-Diethyl Tartrate (2.0 eq)
-
Water (1.0 eq)[6]
-
Cumene Hydroperoxide (CHP) (1.1 eq)
-
Solvent: CH2Cl2 at -20°C.
Workflow:
-
Complex Formation: Stir Ti(OiPr)4 and (+)-DET in CH2Cl2 at 25°C for 20 min. Add water (crucial for high ee) and stir for 30 min.
-
Substrate Addition: Cool to -20°C. Add the ortho-methoxy sulfide.
-
Oxidation: Add CHP dropwise over 1 hour. Maintain -20°C for 4-16 hours.
-
Workup: Quench with water, stir for 1h (to hydrolyze Ti species), filter through Celite, and wash with 1M NaOH (to remove tartrate) and brine.
-
Purification: Silica gel chromatography (EtOAc/Hexane). Note: Ortho-substituted sulfoxides may require slower elution due to internal H-bonding.
Protocol B: Racemic Oxidation (Sodium Periodate)
Ideal for generating reference standards or ligand precursors.
Reagents:
Step-by-Step:
-
Dissolve sulfide in MeOH/H2O. Cool to 0°C.
-
Add NaIO4 solid in portions.
-
Stir at 0°C
RT for 12 hours. -
Validation: Monitor by TLC. Sulfoxides are significantly more polar than sulfides.
-
Extraction: Extract with CH2Cl2. The ortho-methoxy group aids solubility in chlorinated solvents.
Experimental Validation & Data Interpretation
NMR Signatures
The ortho-methoxy group induces distinct shifts due to the "Gamma-Gauche" effect and magnetic anisotropy of the sulfinyl group.
| Nucleus | Position | Shift Change ( | Interpretation |
| 1H NMR | Ortho-H (Ring) | Downfield (+0.2 - 0.5 ppm) | Deshielding by |
| 13C NMR | Ipso-C (C-S) | Downfield (+5 - 10 ppm) | Inductive withdrawal (-I) from both S and ortho-OMe. |
| 13C NMR | Ortho-C (C-OMe) | Downfield (+30 ppm) | Direct attachment to Oxygen. |
| 17O NMR | Sulfinyl O | Variable | Sensitive to intramolecular chalcogen bonding (shielding observed). |
IR Spectroscopy
-
S=O Stretch: Typically 1030–1060 cm⁻¹.
-
Shift: Ortho-methoxy substitution often shifts this band to lower wavenumbers (~1020 cm⁻¹) if intramolecular coordination (
or metal chelation) weakens the S=O bond order.
References
-
Electronic Effects in Sulfoxides
-
Mechanism of Omeprazole Activation: Shin, J. M., et al. "Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors."[3] Journal of Neurogastroenterology and Motility, 2016. Link
-
Methoxy Resonance:[1][8][9] "Electronic effects of substituents."[2][8][10][11] Chemistry Stack Exchange/Textbook Ref. Link
-
-
Stereoelectronic & Chalcogen Bonding
-
Chalcogen Bonding in Synthesis: Wang, W., et al. "Intramolecular chalcogen bonding activated SuFEx click chemistry." Nature Communications, 2023/2025 context. Link (Referenced from search context 1.9/1.22)
-
Conformational Analysis: "Stereoelectronic Effects: The Gamma-Gauche Effect in Sulfoxides." ResearchGate.[2] Link
-
-
Synthetic Protocols
-
pKa and Physical Data
-
Aryl Sulfoxide Acidity: "Aryl Fluoroalkyl Sulfoxides: Optical Stability and pKa Measurement." Chemistry - A European Journal. Link
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Revealing the Mechanistic Pathway of Acid Activation of Proton Pump Inhibitors To Inhibit the Gastric Proton Pump: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Scholars@Duke publication: Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines [scholars.duke.edu]
- 9. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. troindia.in [troindia.in]
- 11. The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Chiral Sulfoxide Ligands: Stereoelectronic Control in Asymmetric Catalysis
Executive Summary: The "Soft" Donor Revolution
For decades, chiral phosphines (
Chiral sulfoxide ligands have emerged as the superior alternative for these specific challenges.[1] Unlike phosphines, sulfoxides possess a unique stereogenic sulfur atom (intrinsic chirality) and exhibit hemolability —the ability to toggle between
The Mechanistic Core: Stereoelectronics & Hemolability[1]
The Chiral Sulfur Center
In chiral phosphines, chirality typically resides on the carbon backbone.[1] In sulfoxides, the sulfur atom itself is the stereocenter, bringing the chiral information closer to the metal center.[1]
-
Inversion Barrier: High (
35–45 kcal/mol), ensuring configurational stability under catalytic conditions (unlike tertiary amines).[1] -
Electronic Character: Sulfur is a strong
-donor but a weaker -acceptor than phosphorus.[1] This makes the metal center more electron-rich, stabilizing higher oxidation states (e.g., Pd , Pd ).[1]
The Hemolabile Switch (The "Breathing" Ligand)
The defining feature of sulfoxide ligands is their ability to switch coordination modes based on the electronic needs of the catalytic cycle.[1]
-
S-Bonded (Soft-Soft): The dominant mode for soft metals (Pd, Rh, Pt).[1] It directs stereochemistry.[1][2]
-
O-Bonded (Hard-Soft): Occurs transiently when the metal becomes "harder" (higher oxidation state) or when steric crowding requires the ligand to move away.[1] This opens a coordination site for the substrate without the ligand dissociating completely.[1]
[1]
High-Performance Ligand Architectures
We categorize these ligands based on the secondary coordinating group, which dictates the "bite angle" and electronic asymmetry.[1]
Table 1: Comparative Analysis of Sulfoxide Ligand Classes
| Ligand Class | Secondary Donor | Key Representative | Primary Application | Mechanism Note |
| Bis-Sulfoxides | Sulfoxide ( | White's Ligand (1,2-bis(phenylsulfinyl)ethane) | Allylic C-H Oxidation | Stabilizes electrophilic Pd(II); resists oxidative degradation.[1] |
| Sulfoxide-Olefin | Olefin ( | Hayashi-Shintani Ligands | Rh-Catalyzed 1,4-Addition | Olefin acts as a "steering" group; extremely high enantioselectivity.[1] |
| Sulfoxide-Phosphine | Phosphine ( | SOP / Drent Ligands | Pd-Catalyzed Carbonylation | Synergistic "push-pull" electronics (P is |
| Sulfoxide-Oxazoline | Nitrogen ( | M.C.[1] White's SOX | Macrolide Synthesis | Tunable steric bulk via the oxazoline wing.[1] |
Detailed Case Studies & Protocols
Case Study A: The "White Catalyst" for Late-Stage C-H Oxidation
Context: Drug development often requires inserting oxygen into a pre-existing scaffold (e.g., converting a simple alkene to an allylic acetate).[1] Traditional Wacker oxidations fail on complex molecules.[1]
Solution: The M.C. White system (Pd(OAc)
Experimental Protocol: Allylic C-H Acetoxylation
Target: Regioselective oxidation of a terminal olefin.[1]
Reagents:
-
Substrate: Terminal alkene (1.0 equiv)[1]
-
Catalyst: Pd(OAc)
(10 mol%)[1] -
Ligand: (+)-1,2-bis(phenylsulfinyl)ethane (10 mol%)[1]
-
Oxidant: Benzoquinone (2.0 equiv)[1]
-
Solvent: AcOH / DMSO (1:1 v/v)[1]
Workflow:
-
Complexation (In Situ): In a flame-dried Schlenk tube, dissolve Pd(OAc)
and the bis-sulfoxide ligand in minimal CH Cl . Stir for 30 mins at RT.[1] The solution turns from orange to pale yellow (formation of the Pd-S complex).[1] Concentrate to dryness.[1][3] -
Reaction Assembly: Add the solid oxidant (Benzoquinone) and the substrate to the dried catalyst residue.[1]
-
Solvent Addition: Add the AcOH/DMSO mixture. Critical: DMSO is not just a solvent here; it acts as an auxiliary ligand to stabilize Pd(0) intermediates, preventing "Pd-black" precipitation.[1]
-
Execution: Heat to 40°C for 24–48 hours. Monitor via TLC.
-
Workup: Dilute with Et
O, neutralize carefully with sat. NaHCO (vigorous bubbling), and extract.[1] -
Purification: Flash chromatography. Sulfoxide ligands are polar; ensure they are separated from the product (though often they wash out in the aqueous phase if designed to be water-soluble).[1]
Validation Point: If the reaction turns black immediately, the ligand failed to coordinate.[1] Ensure the initial complexation step is strictly anhydrous.[1]
Case Study B: Rhodium-Catalyzed Asymmetric 1,4-Addition
Context: Creating chiral centers
[1]
Synthesis of Chiral Sulfoxide Ligands
Since these ligands are not always commercially available in bulk, synthesis is a required skill.
The Andersen Method (Classic):
-
React a Grignard reagent with a diastereomerically pure menthyl sulfinate.[1]
-
Pro: Reliable stereochemistry.[1]
-
Con: Requires stoichiometric chiral auxiliary (menthol).[1]
The DAG Method (Modern/Scalable): Using Diacetone-D-glucose (DAG) as the chiral auxiliary allows for easier separation and recycling.[1]
-
Step 1: Reaction of SOCl
with DAG DAG-sulfinyl chloride.[1] -
Step 2: Addition of R
-MgBr Sulfinate ester (separate diastereomers via crystallization).[1] -
Step 3: Displacement with R
-MgBr Chiral Sulfoxide.[1]
References
-
White, M. C., et al. (2010).[1] "A Sulfoxide-Promoted, Catalytic Method for the Regioselective Synthesis of Allylic Acetates." Journal of the American Chemical Society.[1][2][4] Link[1]
-
Hayashi, T., Shintani, R., et al. (2005).[1][5][6] "Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition." Angewandte Chemie International Edition. Link[1]
-
Liao, J., et al. (2015).[1][4] "Development of Chiral Sulfoxide Ligands for Asymmetric Catalysis." Chemical Reviews. Link[1]
-
Knochel, P., et al. (2002).[1] "New C2-Symmetric Ferrocenyl Bis-Sulfoxides as Chiral Ligands." Tetrahedron: Asymmetry. Link[1]
-
Drent, E., et al. (2004).[1] "Palladium Catalysed Copolymerisation of Ethene with Carbon Monoxide." Chemical Reviews. Link[1]
Sources
- 1. White catalyst - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The emergence of sulfoxides as efficient ligands in transition metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides [organic-chemistry.org]
- 6. Chiral phosphine-olefin bidentate ligands in asymmetric catalysis: rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (R)-O-Anisyl Phenyl Sulfoxide via the Andersen Method
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Sulfoxides and the Elegance of the Andersen Synthesis
Chiral sulfoxides are a cornerstone of modern asymmetric synthesis, serving as powerful chiral auxiliaries and ligands in a multitude of stereoselective transformations. Their unique stereoelectronic properties arise from a stable, tetravalent sulfur atom with a lone pair of electrons, creating a stereogenic center. The ability to access enantiomerically pure sulfoxides is therefore of paramount importance in the pharmaceutical and fine chemical industries for the construction of complex, single-enantiomer molecules.
The Andersen synthesis, first reported in the 1960s, remains one of the most reliable and widely used methods for preparing enantiopure sulfoxides.[1] Its enduring appeal lies in its elegant and predictable stereochemical outcome. The method relies on a two-step sequence: first, the preparation of a diastereomerically pure sulfinate ester from a chiral alcohol, and second, the nucleophilic substitution at the sulfur center by an organometallic reagent, typically a Grignard reagent. This substitution proceeds with complete inversion of configuration at the sulfur atom, allowing for the synthesis of a wide array of chiral sulfoxides with high enantiopurity.
This application note provides a detailed, field-proven guide for the synthesis of a specific diaryl sulfoxide, (R)-O-Anisyl phenyl sulfoxide, utilizing the Andersen method. We will delve into the mechanistic underpinnings of the key reaction steps, provide comprehensive, step-by-step protocols, and offer insights into the critical experimental parameters that ensure a successful and reproducible synthesis.
Mechanistic Rationale: A Stereochemical Inversion Pathway
The stereochemical fidelity of the Andersen synthesis is its defining feature. The synthesis of (R)-O-Anisyl phenyl sulfoxide begins with the commercially available, enantiopure chiral auxiliary, (1S,2R,5S)-(+)-menthyl (R)-p-toluenesulfinate. The key step is the nucleophilic attack of the o-anisyl Grignard reagent on the electrophilic sulfur atom of the sulfinate ester. This reaction follows an SN2-like mechanism at the sulfur center, where the incoming nucleophile attacks from the face opposite to the leaving group (the mentholate). This results in a predictable and complete inversion of the stereochemistry at the sulfur atom, yielding the desired (R)-sulfoxide.
Caption: Reaction mechanism of the Andersen synthesis.
Experimental Protocols
This synthesis is divided into two primary stages: the preparation of the o-anisylmagnesium bromide Grignard reagent and its subsequent reaction with the chiral sulfinate ester.
Part 1: Preparation of o-Anisylmagnesium Bromide (Grignard Reagent)
Safety First: Grignard reagents are highly reactive, pyrophoric, and water-sensitive. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including flame-retardant gloves and a lab coat, must be worn at all times.[2][3]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Magnesium Turnings | 24.31 | 0.36 g | 15.0 |
| o-Bromoanisole | 187.04 | 1.87 g (1.35 mL) | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - |
| Iodine Crystal | 253.81 | 1 (small) | - |
Protocol:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere.
-
Initiation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. The iodine serves as an indicator and helps to initiate the reaction. Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of o-bromoanisole in 10 mL of anhydrous THF.
-
Reaction: Add a small portion (approx. 1-2 mL) of the o-bromoanisole solution to the magnesium turnings. The disappearance of the iodine color and the gentle bubbling indicate the initiation of the Grignard reaction. Once initiated, add the remaining o-bromoanisole solution dropwise at a rate that maintains a gentle reflux. The use of an external heating source (water bath) may be necessary to sustain the reaction.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the o-anisylmagnesium bromide reagent. Allow the solution to cool to room temperature before use in the next step.
Part 2: Synthesis of (R)-O-Anisyl Phenyl Sulfoxide
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (1S,2R,5S)-(+)-Menthyl (R)-p-toluenesulfinate | 294.47 | 1.47 g | 5.0 |
| o-Anisylmagnesium Bromide Solution | - | ~0.5 M in THF | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 15 mL | - |
| Saturated Ammonium Chloride (aq.) | - | 20 mL | - |
| Diethyl Ether | 74.12 | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Protocol:
-
Reactant Preparation: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve (1S,2R,5S)-(+)-menthyl (R)-p-toluenesulfinate in 15 mL of anhydrous THF.
-
Reaction: Cool the sulfinate ester solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared o-anisylmagnesium bromide solution via cannula or dropping funnel over 30 minutes. Maintain the temperature at -78 °C throughout the addition.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction and Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude sulfoxide by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (R)-O-Anisyl phenyl sulfoxide as a white solid.
Caption: Workflow for the synthesis of (R)-O-Anisyl phenyl sulfoxide.
Characterization and Expected Results
The successful synthesis of (R)-O-Anisyl phenyl sulfoxide should be confirmed by a combination of spectroscopic and physical measurements.
-
Appearance: A white crystalline solid.
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and purity of the final product using an appropriate solvent system (e.g., 70:30 hexane/ethyl acetate).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the product.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee) of the final product. A high ee value (>98%) is expected.
-
Optical Rotation: As a chiral molecule, (R)-O-Anisyl phenyl sulfoxide will rotate plane-polarized light. The specific rotation, [α]D, should be measured at a standard concentration and temperature (e.g., 25 °C) using the sodium D-line (589 nm). For instance, a similar chiral sulfoxide, (R)-(+)-1,1-dimethyl-2-phenylethyl phenyl sulfoxide, exhibits a positive specific rotation.[4] A positive value is anticipated for the target compound, confirming the (R)-configuration. The specific rotation is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.[5]
Safety and Handling
-
o-Bromoanisole: Is a skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Magnesium Turnings: Are a flammable solid. Keep away from heat, sparks, and open flames. Store in a dry place.[6][7][8][9]
-
Grignard Reagents: Are pyrophoric and react violently with water. Handle under an inert atmosphere at all times. Ensure a Class D fire extinguisher is available.[2][3][10][11]
-
Anhydrous Solvents: THF can form explosive peroxides upon prolonged storage. Use freshly distilled or commercially available anhydrous solvents.
References
- Palladium catalyzed diaryl sulfoxide generation from aryl benzyl sulfoxides and aryl chlorides. PubMed.
- Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH.
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
- N-p-Toluenesulfinylimidazole: A New in situ Reagent for the Mild and Efficient Synthesis of p-Toluenesulfinate Alkyl Esters and Aryl Esters. Organic Chemistry Portal.
- Synthesis of diaryl sulfide from the reaction of Grignard reagents with Bunte Salts.
- One-Pot, Three-Component Synthesis of Sulfides Using a Sulfoxide Reagent as a Sulfur Dic
- Magnesium turnings - SAFETY D
- Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry.
- The experimental (room temperature) optical rotation...
- Diphenyl sulfoxide. NIST WebBook.
- Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube.
- Handling Pyrophoric Reagents.
- An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)
- Safety D
- Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety, University of Washington.
- What safety measures are essential for handling Magnesium Turnings, Granules, and Powders?. Pentaphos.
- (PDF) An improvement of the (1R,2S,5R)-(−)-menthyl (S)-p-toluenesulfinate synthesis.
- MAGNESIUM METAL TURNINGS EXTRA PURE. Loba Chemie.
- Methyl phenyl sulfoxide. Wikipedia.
- Handling Pyrophoric Reagents. Sigma-Aldrich.
- A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides.
- Magnesium Turnings and Foil. ESPI Metals.
- 1193-82-4, Methyl phenyl sulfoxide Formula. ECHEMI.
- Safe Handling of Pyrophoric Chemicals. Central Washington University.
- Tris(2-methoxyphenyl)phosphine. Ereztech.
- A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides. PubMed.
- Phenyl vinyl sulphoxide. PubChem.
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- 1. thieme-connect.de [thieme-connect.de]
- 2. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. Safe Handling of Pyrophoric Chemicals | Central Washington University [cwu.edu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. lobachemie.com [lobachemie.com]
- 9. Magnesium Turnings and Foil - ESPI Metals [espimetals.com]
- 10. pnnl.gov [pnnl.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Asymmetric Sulfoxidation of 2-Methoxyphenyl Phenyl Sulfide: Catalytic & Biocatalytic Protocols
Topic: Asymmetric Oxidation of 2-Methoxyphenyl Phenyl Sulfide Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists
Abstract & Strategic Significance
The asymmetric oxidation of 2-methoxyphenyl phenyl sulfide represents a critical benchmark in chiral sulfur chemistry. Unlike simple thioanisoles, the ortho-methoxy substituent introduces a unique "directing effect" challenge. It acts as a hemilabile ligand that can compete for coordination sites on metal catalysts (Titanium or Vanadium), significantly influencing enantioselectivity (ee) and chemoselectivity (sulfoxide vs. sulfone).
This guide details two field-proven protocols: the Vanadium-Schiff Base method (high throughput, H₂O₂ oxidant) and a Modified Kagan (Titanium) method. It also outlines a Biocatalytic route for green chemistry applications.
Key Mechanistic Insight: The ortho-Methoxy Effect
In metal-catalyzed oxidations, the ether oxygen of the 2-methoxy group often coordinates to the metal center (e.g., V(V) or Ti(IV)) alongside the sulfur atom.
-
Pro: This can rigidify the transition state, potentially increasing ee.
-
Con: If the catalyst ligand is too bulky, the o-OMe group causes steric clash, shutting down reactivity.
-
Implication: Ligand selection must account for this secondary coordination. Simple salen ligands often outperform sterically crowded ones for this specific substrate.
Reaction Mechanism & Pathway Visualization[1]
The following diagram illustrates the Vanadium-catalyzed pathway, highlighting the critical peroxo-vanadium species and the coordination of the substrate.
Figure 1: Catalytic cycle for Vanadium-mediated asymmetric sulfoxidation. Note the regeneration loop allowing low catalyst loading.
Protocol A: Vanadium-Catalyzed Asymmetric Oxidation
Best for: High yield, mild conditions, and scalability.[1] Reference Standard: Based on the Bolm protocol [1].
Reagents & Materials[2][3][4][5][6][7][8]
-
Substrate: 2-methoxyphenyl phenyl sulfide (1.0 eq).
-
Catalyst Precursor: Vanadyl acetylacetonate [VO(acac)₂] (1 mol%).
-
Chiral Ligand: (S)-2-(N-3,5-di-tert-butylsalicylidene)amino-3,3-dimethyl-1-butanol (1.5 mol%). Note: Schiff bases derived from tert-leucinol are highly effective.
-
Oxidant: 30% Aqueous H₂O₂ (1.2 eq).
-
Solvent: CH₂Cl₂ (DCM) or CHCl₃.
Step-by-Step Procedure
-
Ligand Formation (In Situ): In a round-bottom flask, dissolve the chiral amino alcohol and the salicylaldehyde derivative in DCM. Stir for 30 mins at room temperature (RT) to form the yellow Schiff base ligand.
-
Catalyst Complexation: Add [VO(acac)₂] to the ligand solution. The color usually deepens to dark green/brown. Stir for 15 mins.
-
Substrate Addition: Add 2-methoxyphenyl phenyl sulfide (dissolved in minimal DCM) to the catalyst mixture.
-
Temperature Control: Cool the reaction mixture to 0°C .
-
Expert Note: While RT works, 0°C significantly improves ee by suppressing the non-selective background oxidation.
-
-
Oxidant Addition: Add aqueous H₂O₂ slowly via syringe pump or dropwise over 20 minutes.
-
Critical: Rapid addition leads to local heating and over-oxidation to the sulfone (sulfone is achiral and a waste product).
-
-
Monitoring: Stir at 0°C for 4–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2][3] Look for the disappearance of sulfide.
-
Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide.
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[4][5] Dry over MgSO₄.[4]
Performance Metrics (Typical)
| Metric | Expected Value | Notes |
| Yield | 85–95% | Very efficient conversion. |
| ee (Enantiomeric Excess) | 80–94% | Highly dependent on ligand sterics. |
| Chemoselectivity | >95:5 | Sulfoxide : Sulfone ratio. |
Protocol B: Biocatalytic Oxidation (Green Alternative)
Best for: Ultra-high enantioselectivity (>99% ee) and environmental compliance. Enzyme Class: Unspecific Peroxygenases (UPO) or BVMOs (Baeyer-Villiger Monooxygenases).
Reagents
-
Enzyme: Agrocybe aegerita peroxygenase (AaeUPO) or commercially available equivalents.
-
Oxidant: H₂O₂ (supplied continuously or generated in situ).
-
Buffer: Potassium Phosphate (KPi), pH 7.0, 50 mM.
-
Co-solvent: Acetonitrile (10-20% v/v) to solubilize the lipophilic sulfide.
Procedure
-
Preparation: Dissolve 2-methoxyphenyl phenyl sulfide in Acetonitrile.
-
Reaction Mix: Add the substrate solution to the KPi buffer containing the enzyme (approx 1–2 U/mL).
-
Oxidant Feed: Initiate reaction by adding H₂O₂ via a syringe pump to maintain a steady concentration of ~1–2 mM.
-
Why? High H₂O₂ concentrations deactivate the enzyme (heme bleaching).
-
-
Incubation: Shake at 25°C, 150 rpm for 24 hours.
-
Extraction: Extract with Ethyl Acetate.
-
Note: If conversion is low, check if the o-OMe group is inhibiting the enzyme active site (steric bulk). Screening different UPO mutants may be required.
Analytical Validation (HPLC)
To determine ee, chiral High-Performance Liquid Chromatography is required.[3]
Method Specifications
-
Column: Daicel Chiralcel OD-H (or OD-3).
-
Alternative: Chiralpak AD-H (often provides better separation for bulky ortho-substituted aromatics).
-
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 254 nm (Strong absorption by the phenyl rings).
-
Temperature: 25°C.
Data Interpretation[3][5][7][8][10]
-
Racemic Standard: Always run a chemically oxidized racemate (using mCPBA) first to establish retention times.
-
Elution Order: Typically, the (R)-enantiomer elutes first on OD-H columns, but this must be confirmed with an authentic standard or optical rotation measurement.
Experimental Workflow Diagram
Figure 2: Operational workflow from reaction setup to analytical validation.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low ee (<50%) | Background oxidation | Ensure temperature is 0°C or lower. Verify ligand purity. |
| High Sulfone (>10%) | Over-oxidation | Reduce H₂O₂ equivalents (stop at 1.0 eq). Slow down addition rate. |
| No Reaction | Catalyst poisoning | The o-OMe group might be chelating too strongly. Switch to a Titanium-Tartrate (Kagan) system which tolerates chelating groups better. |
| Poor Solubility | Lipophilic substrate | Increase solvent volume or switch from Hexane/IPA to Hexane/EtOH in HPLC. |
References
-
Bolm, C., & Bienewald, F. (1995). Asymmetric Sulfide Oxidation with Vanadium Catalysts and H2O2.[1] Angewandte Chemie International Edition, 34(23), 2640–2642. Link
-
Drago, C., Caggiano, L., & Jackson, R. F. (2005).[1] Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides. Angewandte Chemie International Edition, 44(44), 7221–7223.[1] Link
-
Kagan, H. B. (1984). Asymmetric oxidation of sulfides. Pure and Applied Chemistry, 56(12), 1707–1714. Link
-
O'Mahony, G. E., et al. (2012). Metal-catalyzed asymmetric sulfoxidation. University College Cork (CORA). Link
-
Zhang, W., & Yamamoto, H. (2007).[6] Vanadium-Catalyzed Asymmetric Epoxidation (Ligand Design Principles). Journal of the American Chemical Society, 129(2), 286–287.[6] Link
Sources
- 1. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Asymmetric synthesis of stereogenic-at-sulfur compounds via biocatalytic oxidation with Unspecific Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols [organic-chemistry.org]
The (R)-O-Anisyl Phenyl Sulfoxide Ligand: Navigating Asymmetric Catalysis
Introduction: The Architectural Nuance of Chiral Sulfoxide Ligands
In the landscape of asymmetric catalysis, the quest for efficient and selective chiral ligands is perpetual. Among the diverse architectures of these molecular architects, chiral sulfoxides have carved a significant niche.[1] Their utility stems from the stereochemically stable sulfur center, which, when incorporated into a ligand scaffold, can effectively bias the stereochemical outcome of a metal-catalyzed transformation.[2] The sulfoxide moiety, with its distinct electronic and steric properties, coordinates to a metal center, creating a chiral pocket that dictates the facial selectivity of substrate approach. This guide delves into the application of a specific and promising, yet not widely documented, chiral sulfoxide ligand: (R)-O-Anisyl phenyl sulfoxide.
While the broader family of chiral sulfoxides has seen extensive application, this particular ligand, featuring an ortho-methoxy substituent on one of the aryl rings, presents a unique combination of steric bulk and potential for secondary coordination or electronic modulation. This application note aims to provide a foundational understanding and practical protocols for researchers exploring the potential of (R)-O-Anisyl phenyl sulfoxide in asymmetric catalysis.
Core Principles of Catalysis with Chiral Sulfoxides
The efficacy of a chiral sulfoxide ligand in asymmetric catalysis is rooted in its coordination to a transition metal. The lone pair of electrons on the sulfoxide oxygen atom can form a dative bond with a metal center.[2] The chirality at the sulfur atom, dictated by the arrangement of the oxygen, the lone pair, and the two organic substituents, creates a well-defined three-dimensional space around the metal. This chiral environment is the primary determinant of enantioselectivity in the ensuing catalytic reaction.
The general catalytic cycle, exemplified here with a generic substrate transformation, illustrates the pivotal role of the chiral sulfoxide ligand.
Figure 1: Generalized catalytic cycle involving a metal complex with a chiral sulfoxide ligand.
Synthesis of (R)-O-Anisyl Phenyl Sulfoxide: A Preparative Protocol
The enantioselective synthesis of chiral sulfoxides is most commonly achieved through the asymmetric oxidation of the corresponding prochiral sulfide. This protocol outlines a well-established method using a chiral titanium complex, which can be adapted for the synthesis of (R)-O-Anisyl phenyl sulfoxide.
Protocol 1: Asymmetric Oxidation of o-Anisyl Phenyl Sulfide
Objective: To synthesize (R)-O-Anisyl phenyl sulfoxide with high enantiomeric excess.
Materials:
-
o-Anisyl phenyl sulfide
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(R,R)-(+)-Diethyl tartrate ((R,R)-DET)
-
Cumene hydroperoxide (CHP), ~80% in cumene
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Catalyst Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R,R)-(+)-Diethyl tartrate (2.2 equivalents relative to Ti) in anhydrous dichloromethane (DCM).
-
Cool the solution to -20°C in a cryocool or a suitable cooling bath.
-
To this cooled solution, add Titanium(IV) isopropoxide (1.0 equivalent) dropwise with stirring.
-
Stir the mixture at -20°C for 30 minutes to allow for the formation of the chiral titanium complex. The solution should be a pale yellow color.
-
Add deionized water (1.0 equivalent relative to Ti) and stir for another 30 minutes at -20°C.
-
-
Asymmetric Oxidation:
-
To the pre-formed catalyst solution, add o-Anisyl phenyl sulfide (1.0 equivalent) dissolved in a minimal amount of anhydrous DCM.
-
Add cumene hydroperoxide (1.1 equivalents) dropwise over a period of 1-2 hours, maintaining the temperature at -20°C. Caution: Cumene hydroperoxide is a strong oxidizing agent and should be handled with care.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
-
Characterization:
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Application in Asymmetric Catalysis: Representative Protocols
While specific, detailed applications of (R)-O-Anisyl phenyl sulfoxide are not extensively reported in peer-reviewed literature, its structural similarity to other effective chiral sulfoxide ligands suggests its potential in a range of asymmetric transformations. The following protocols are based on well-established reactions where chiral sulfoxide ligands have proven effective and can serve as a starting point for exploring the catalytic activity of (R)-O-Anisyl phenyl sulfoxide.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
Background: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C, C-N, and C-O bonds. Chiral ligands are crucial for controlling the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.
Reaction Scheme:
Experimental Workflow:
Figure 2: General workflow for a Palladium-catalyzed Asymmetric Allylic Alkylation experiment.
Detailed Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 2.5 mol%) and (R)-O-Anisyl phenyl sulfoxide (6 mol%) to a dry Schlenk flask. Add anhydrous, degassed solvent (e.g., THF or DCM). Stir the mixture at room temperature for 30 minutes.
-
Reaction: To the catalyst solution, add the racemic allylic substrate (1.0 equivalent). In a separate flask, prepare the nucleophile (e.g., dimethyl malonate, 1.2 equivalents) and a base (e.g., BSA or NaH, 1.3 equivalents) in the same solvent. Add the nucleophile solution to the reaction mixture dropwise at the desired temperature (e.g., 0°C to room temperature).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC).
Table 1: Representative Data for Asymmetric Allylic Alkylation
| Entry | Allylic Substrate | Nucleophile | Yield (%) | ee (%) |
| 1 | 1,3-diphenylallyl acetate | Dimethyl malonate | Data not available | Data not available |
| 2 | cinnamyl acetate | Diethyl malonate | Data not available | Data not available |
| 3 | cyclohexenyl acetate | Sodium diethyl malonate | Data not available | Data not available |
*Note: The table is a template for expected data. Specific values for (R)-O-Anisyl phenyl sulfoxide are not currently available in published literature.
Protocol 3: Copper-Catalyzed Enantioselective Conjugate Addition
Background: The copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated compounds is a cornerstone of C-C bond formation. Chiral ligands are employed to induce enantioselectivity in the addition of the nucleophile.
Reaction Scheme:
Detailed Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add the copper salt (e.g., Cu(OTf)₂, 5 mol%) and (R)-O-Anisyl phenyl sulfoxide (6 mol%). Add a dry, degassed solvent (e.g., toluene or THF) and stir at room temperature for 30 minutes.
-
Reaction: Cool the catalyst solution to the desired temperature (e.g., -78°C). Add the α,β-unsaturated substrate (1.0 equivalent). Then, add the organometallic reagent (e.g., diethylzinc, 1.5 equivalents) dropwise.
-
Monitoring and Work-up: Stir the reaction at the low temperature until completion (monitored by TLC). Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification and Analysis: Purify by flash chromatography and determine the yield and enantiomeric excess.
Table 2: Representative Data for Enantioselective Conjugate Addition
| Entry | α,β-Unsaturated Substrate | Organometallic Reagent | Yield (%) | ee (%) |
| 1 | Cyclohexenone | Diethylzinc | Data not available | Data not available |
| 2 | Chalcone | Dimethylzinc | Data not available | Data not available |
| 3 | 2-Cyclopentenone | Triethylaluminium | Data not available | Data not available |
*Note: The table is a template for expected data. Specific values for (R)-O-Anisyl phenyl sulfoxide are not currently available in published literature.
Troubleshooting and Considerations
When employing a new chiral ligand such as (R)-O-Anisyl phenyl sulfoxide, systematic optimization is key.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact both the reactivity and enantioselectivity. A screen of common solvents (e.g., THF, DCM, toluene, dioxane) is recommended.
-
Metal Precursor: The choice of metal salt and its counter-ion can influence catalyst activity.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, albeit at the cost of longer reaction times.
-
Ligand-to-Metal Ratio: The optimal ratio of the chiral ligand to the metal precursor should be determined experimentally.
Conclusion and Future Outlook
(R)-O-Anisyl phenyl sulfoxide represents a chiral ligand with untapped potential in asymmetric catalysis. The protocols provided herein offer a starting point for its synthesis and evaluation in key synthetic transformations. The ortho-methoxy group may offer unique steric and electronic properties that could lead to high levels of stereocontrol in specific applications. Further research is warranted to fully elucidate the catalytic capabilities of this ligand and to expand its use in the synthesis of valuable chiral molecules for the pharmaceutical and agrochemical industries.
References
- Due to the limited specific literature on (R)
-
Development of Chiral Sulfoxide Ligands for Asymmetric Catalysis. Angew. Chem. Int. Ed.2015 , 54, 5026-5043. [Link]
-
Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem.2018 , 2(2), 93-101. [Link]
-
Chiral Sulfoxide Ligands in Asymmetric Catalysis. Curr. Org. Synth.2019 , 16(1), 2-15. [Link]
-
Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors. Beilstein J. Org. Chem.2020 , 16, 212-232. [Link]
-
Rhodium-catalyzed asymmetric ring opening reactions of oxabicyclic alkenes: Catalyst and substrate studies leading to a mechanistic working model. Proc. Natl. Acad. Sci. U.S.A.2003 , 100(20), 11239-11244. [Link]
Sources
Application Notes & Protocols: Leveraging (R)-o-Anisyl Sulfoxide for High-Fidelity Asymmetric Pummerer Rearrangements
For: Researchers, scientists, and drug development professionals.
Executive Summary
The Pummerer rearrangement is a powerful transformation in organic synthesis for converting sulfoxides into α-acyloxy thioethers, which are versatile precursors for carbonyl compounds and other functional groups.[1] However, achieving stereocontrol in this reaction has historically been a significant challenge, often resulting in low enantiomeric excess.[2] This guide details the strategic application of (R)-o-anisyl sulfoxide as a superior chiral auxiliary in the Pummerer rearrangement. The ortho-methoxy substituent is not a passive spectator; it actively participates through steric and electronic effects to create a highly organized transition state, enabling a predictable and efficient transfer of chirality from the sulfur atom to the adjacent carbon. This document provides the mechanistic rationale, detailed experimental protocols, and synthetic applications relevant to professionals in pharmaceutical and fine chemical synthesis.
Mechanistic Insights: The Role of the o-Anisyl Group in Stereochemical Control
The classical Pummerer rearrangement is initiated by the activation of the sulfoxide oxygen by an acid anhydride, typically acetic anhydride (Ac₂O).[2] This is followed by an elimination step, catalyzed by the acetate byproduct, to generate a key electrophilic intermediate: a thionium ion. The final step involves the nucleophilic attack of acetate on this planar thionium ion.[3] In an achiral system, this attack occurs from either face with equal probability, leading to a racemic product.
The innovation of using a chiral sulfoxide, such as (R)-o-anisyl sulfoxide, is to render these faces diastereotopic. The o-anisyl group is critical for two primary reasons:
-
Steric Shielding: The bulky ortho-substituent preferentially blocks one face of the developing thionium ion. This directs the incoming nucleophile (e.g., acetate) to the more accessible face, dictating the absolute stereochemistry of the newly formed chiral center.
-
Electronic Stabilization/Chelation: The oxygen atom of the methoxy group can potentially stabilize the cationic intermediate through non-covalent interactions or chelation, further rigidifying the transition state. This pre-organization is key to achieving high levels of asymmetric induction.
This "self-immolative" process transfers the chirality from the sulfur atom to the α-carbon, with the sulfoxide auxiliary being consumed in the reaction.[2] While early attempts at asymmetric Pummerer reactions showed limited success, modern approaches using well-designed auxiliaries or modified conditions have achieved excellent stereoselectivity.[2][4]
Experimental Protocols
Protocol 3.1: Synthesis of Enantiopure (R)-o-Anisyl Methyl Sulfoxide
High enantiopurity of the starting sulfoxide is paramount for success. The Andersen synthesis is a reliable and widely used method for preparing enantiopure aryl sulfoxides. It proceeds through the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester, occurring with complete inversion of configuration at the sulfur center.
Materials:
-
Diastereomerically pure (S)-Menthyl p-toluenesulfinate
-
o-Anisylmagnesium bromide (prepared from o-bromoanisole and magnesium turnings)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas.
-
Reagent Addition: Dissolve (S)-Menthyl p-toluenesulfinate (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Grignard Reaction: Add the freshly prepared o-anisylmagnesium bromide solution (1.1 - 1.2 eq) dropwise to the sulfinate solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the sulfinate ester.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-o-anisyl p-tolyl sulfoxide as a white solid.
Note: To obtain the target (R)-o-anisyl methyl sulfoxide, methylmagnesium bromide would be reacted with a suitable (S)-menthyl o-anisylsulfinate.
Protocol 3.2: Asymmetric Pummerer Rearrangement
This protocol describes a general procedure for the rearrangement. Optimal conditions, particularly temperature and reaction time, may vary depending on the specific substrate.
Materials:
-
(R)-o-Anisyl alkyl sulfoxide (e.g., methyl, ethyl) (1.0 eq)
-
Acetic anhydride (Ac₂O) or Trifluoroacetic anhydride (TFAA) (2.0 - 5.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere (N₂ or Ar)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the (R)-o-anisyl alkyl sulfoxide (1.0 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically ranging from -20 °C to 0 °C to maximize selectivity).
-
Activator Addition: Add the anhydride activator (e.g., Ac₂O, TFAA) dropwise via syringe. Causality Note: Slower addition and lower temperatures often improve stereoselectivity by minimizing background non-selective reactions.
-
Reaction Monitoring (Self-Validation): Stir the reaction at the set temperature. Monitor the disappearance of the starting sulfoxide by TLC (a typical mobile phase is 30-50% ethyl acetate in hexanes). The formation of the less polar α-acyloxy thioether product should be observed.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by pouring it into a cold, saturated aqueous NaHCO₃ solution. This neutralizes the acidic byproducts.
-
Aqueous Workup: Extract the mixture with dichloromethane or ethyl acetate (3x). Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification & Characterization: After filtering the drying agent, concentrate the solvent in vacuo. Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexane) to afford the enantiomerically enriched α-acyloxy thioether. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Performance Data & Applications
The strategic use of chiral sulfoxides with ortho-coordinating or sterically demanding groups has enabled highly stereoselective Pummerer-type reactions. While specific data for o-anisyl sulfoxide under classical Pummerer conditions is dispersed, related systems demonstrate the principle's efficacy, achieving excellent enantioselectivity.
Table 1: Representative Performance in Asymmetric Pummerer-Type Reactions
| Chiral Auxiliary/System | Activating Agent / Conditions | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Chiral β-substituted sulfoxides | O-silylated ketene acetal, ZnI₂ | α-siloxy sulfides | High | High | [5] |
| Ortho-sulfinyl benzyl carbanions | Trimethylsilyl halides | Optically pure benzyl alcohols | Good | >98% | [4] |
| Aryl methyl sulfoxides | 2,4-dinitro-1-(trifluoromethoxy)benzene | α-trifluoromethoxylated sulfides | N/A | Up to 95% (after oxidation) | [6] |
This table illustrates the high degree of stereocontrol achievable in Pummerer-like transformations when appropriate chiral auxiliaries and conditions are employed.
Applications in Drug Development and Complex Synthesis:
The products of the asymmetric Pummerer rearrangement, chiral α-heteroatom-substituted sulfides, are valuable building blocks. Their synthetic utility stems from the ease of subsequent transformations:
-
Hydrolysis: Mild hydrolysis of the acyloxy group and subsequent cleavage of the thioether can yield chiral aldehydes, ketones, or carboxylic acids.
-
Nucleophilic Substitution: The acyloxy group can be displaced by other nucleophiles, providing access to a wide range of chiral structures.
-
Further Elaboration: The sulfur moiety can be oxidized to a sulfone, which can then be used in Julia-Kocienski olefination reactions or removed reductively.
This methodology is particularly relevant for the synthesis of heterocyclic compounds, which form the core of over two-thirds of all pharmaceuticals.[3] The ability to install a chiral center adjacent to a sulfur atom with high fidelity provides a powerful tool for constructing complex, biologically active molecules.[7][8]
References
-
Application of chiral sulfoxides in asymmetric synthesis. (2018). MOJ Biorg Org Chem, 2(2):93–101. [Link]
-
Unprecedented nucleophile-promoted 1,7-S or Se shift reactions under Pummerer reaction conditions of 4-alkenyl-3-sulfinylmethylpyrroles. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides. (2020). Chemistry – A European Journal. [Link]
-
(R)‐(+)‐Phenyl Methyl Sulfoxide | Request PDF. (N.A.). ResearchGate. [Link]
-
Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. (2022). The Journal of Organic Chemistry. [Link]
-
Pummerer Rearrangement. (2014). Chem-Station. [Link]
-
The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds | Request PDF. (2004). ResearchGate. [Link]
-
The Pummerer Reaction of Sulfinyl Compounds | Request PDF. (1991). ResearchGate. [Link]
-
33.1.5.2 Alk-1-enyl Sulfoxides, Sulfimides, and Related Compounds (Update 2018) | Request PDF. (2018). ResearchGate. [Link]
-
This Sulfoxide Does Something UNEXPECTED (Pummerer Reaction) Mechanism Monday #60!. (2022). YouTube. [Link]
-
Enantioselective Synthesis of Sulfoxides: 2000-2009 | Request PDF. (2010). ResearchGate. [Link]
-
Asymmetric Sulfoxidation of Sulfides Catalyzed by Chiral Mn(III)-Salen Complexes. (1995). ChemInform. [Link]
-
1 Asymmetric Synthesis of Chiral Sulfoxides. (2008). Wiley-VCH. [Link]
-
First highly asymmetric Pummerer-type reaction in chiral, non-racemic acyclic sulfoxides induced by O-silylated ketene acetal. (1996). Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
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- 4. researchgate.net [researchgate.net]
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- 6. Intertwined Processes in the Pummerer‐Type Rearrangement Affording α‐Trifluoromethoxylated Thioethers and the Corresponding Highly Enantioenriched Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Precision Biocatalytic Synthesis of Chiral o-Anisyl Sulfoxides
Executive Summary & Scientific Rationale
The synthesis of chiral o-anisyl sulfoxides represents a critical challenge in pharmaceutical chemistry, most notably exemplified by the proton pump inhibitor Esomeprazole (Nexium). While traditional chemical oxidation (e.g., Kagan-Sharpless) relies on titanium/tartrate complexes, these methods often suffer from trace metal contamination, solvent toxicity, and difficulty in controlling over-oxidation to the sulfone.
The "Ortho" Challenge:
The o-anisyl group (2-methoxy-phenyl) introduces significant steric bulk and electron-donating effects adjacent to the sulfur center. In standard enzymatic pockets, this steric clash often prevents the correct orientation required for high enantioselectivity (
This guide details a biocatalytic protocol utilizing engineered Baeyer-Villiger Monooxygenases (BVMOs) and P450 Monooxygenases . Unlike chemical oxidants, these enzymes utilize a "soft" electrophilic oxygen transfer mechanism via a flavin-hydroperoxide or heme-oxo intermediate, allowing for precise differentiation between the prochiral lone pairs of the sulfur atom.
Mechanistic Principles
To optimize this reaction, one must understand the catalytic cycle. We focus here on the Type I BVMO mechanism (e.g., PAMO or CHMO variants), which utilizes a Flavin Adenine Dinucleotide (FAD) cofactor.[1]
The Oxygen Transfer Cycle
-
Reduction: NADPH reduces the tightly bound FAD to FADH⁻.
-
Oxygenation: Molecular oxygen reacts with FADH⁻ to form the C4a-hydroperoxyflavin intermediate. This is the active oxygenating species.[1]
-
Sulfoxidation: The distal oxygen of the hydroperoxide performs an electrophilic attack on the sulfur lone pair.
-
Elimination: Water is released, and the oxidized FAD is regenerated.
Visualization: Catalytic Cycle (BVMO)
Figure 1: The BVMO catalytic cycle highlighting the critical C4a-hydroperoxyflavin intermediate responsible for electrophilic sulfoxidation.
Enzyme Selection Guide
Not all enzymes handle the o-anisyl bulk equally. Use this table to select the correct biocatalyst class.
| Feature | BVMOs (e.g., PAMO, CHMO) | P450 Monooxygenases | Chloroperoxidases (CPO) |
| Mechanism | Flavin-hydroperoxide (Electrophilic) | Heme-Iron-Oxo (Radical/Electrophilic) | Heme-Peroxide |
| Steric Tolerance | High (esp. PAMO mutants) | Moderate (requires engineering) | Low (active site is narrow) |
| Selectivity ( | Excellent (>99%) | Good to Excellent | Variable |
| Cofactor | NADPH (Requires recycling) | NADPH / NADH | H₂O₂ (Direct oxidant) |
| Risk | Uncoupling (H₂O₂ production) | Slow turnover numbers | H₂O₂ inactivation |
| Recommendation | Primary Choice for o-anisyl | Secondary Choice | Use for simple sulfides |
Experimental Protocols
Protocol A: Whole-Cell Biotransformation (Scalable)
Best for: Gram-scale synthesis, avoiding expensive cofactor addition.
System: E. coli BL21(DE3) co-expressing:
-
Enzyme: Engineered PAMO (e.g., P3 mutant) or CHMO.
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) or endogenous metabolism.
Reagents & Setup
-
Medium: TB (Terrific Broth) supplemented with trace metals.
-
Inducer: IPTG (0.1 - 0.5 mM).
-
Substrate: o-anisyl methyl sulfide (dissolved in DMSO).
-
Feed: Glucose (as hydride source for NADPH).
Step-by-Step Workflow
-
Inoculation: Inoculate 10 mL preculture (LB + Antibiotic) overnight at 37°C.
-
Expression: Transfer to 500 mL TB medium. Grow to OD₆₀₀ = 0.6–0.8. Cool to 20°C (Critical: prevents inclusion bodies). Induce with IPTG. Incubate 16–20h.
-
Harvest & Resting Cells: Centrifuge (4000xg, 15 min). Discard supernatant. Resuspend cells in Potassium Phosphate Buffer (KPi, 50 mM, pH 7.5) to a high density (30–50 g cww/L).
-
Why Resting Cells? Removes fermentation byproducts and allows precise control of pH and substrate concentration.
-
-
Biotransformation:
-
Add Glucose (100 mM) to drive NADPH recycling.
-
Add Substrate (10–50 mM final conc) from a DMSO stock (keep DMSO < 5% v/v).
-
Aeration: Shake vigorously (200–250 rpm) in baffled flasks. Oxygen is a substrate!
-
-
Monitoring: Sample every 2 hours. Extract with Ethyl Acetate (EtOAc) and analyze via HPLC.
-
Termination: When substrate conversion >98% (or sulfone starts appearing), stop reaction by saturating with NaCl and extracting 3x with EtOAc.
Protocol B: Cell-Free Lysate with Cofactor Recycling (Screening)
Best for: High-throughput screening of enzyme variants.
Reagents
-
Lysate: Clarified lysate of enzyme-expressing E. coli.
-
Recycling Mix: NADP⁺ (0.5 mM), Glucose (100 mM), GDH (5 U/mL).
-
Catalase: (500 U/mL) – CRITICAL ADDITION .
Step-by-Step Workflow
-
Mix Prep: In a deep-well plate or vial, combine:
-
800 µL KPi Buffer (pH 8.0).
-
100 µL Lysate (containing BVMO).
-
50 µL GDH/Glucose/NADP⁺ mix.
-
10 µL Catalase stock.
-
-
Substrate Addition: Add 10 µL of 500 mM substrate stock (final 5 mM).
-
Incubation: Shake at 25°C for 12–24 hours.
-
Workup: Add 1 mL Acetonitrile (MeCN) to precipitate proteins. Centrifuge. Analyze supernatant.
Critical Control Points & Troubleshooting
The "Sulfone" Problem (Over-oxidation)
BVMOs can further oxidize the sulfoxide product to an achiral sulfone.
-
Mechanism: The sulfoxide is less nucleophilic than the sulfide, but if the enzyme pocket is too loose, it will react.
-
Solution:
-
Kinetic Control: Stop the reaction at 95-98% conversion. Do not let it run overnight if conversion is fast.
-
Substrate Engineering: Ensure the enzyme variant has a tight binding pocket (e.g., PAMO P3) that sterically excludes the sulfoxide oxygen from reacting again.
-
Solubility of o-Anisyl Substrates
These substrates are hydrophobic.
-
Solution: Use a Biphasic System . Overlay the aqueous cell suspension with 10-20% (v/v) n-decane or ionic liquid (e.g., [BMIM][PF6]). The substrate resides in the organic phase and slowly partitions into the water, preventing toxicity and precipitation.
Uncoupling (H₂O₂ Production)
If the enzyme activates oxygen but fails to bind substrate, it releases corrosive H₂O₂.
-
Indicator: Reaction stalls; enzyme dies.
-
Fix: Always add Catalase to the reaction mix (Protocol B) or overexpress catalase in the host (Protocol A).
Analytical Validation
Method: Chiral Normal Phase HPLC
-
Column: Daicel Chiralcel OD-H or OB-H (Standard for sulfoxides).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) or 300 nm (sulfoxide signature).
Calculation:
Process Workflow Diagram
Figure 2: End-to-end workflow for the whole-cell biocatalytic synthesis of o-anisyl sulfoxides.
References
-
Rioz-Martínez, A., et al. (2010).[2] "Enzymatic synthesis of novel chiral sulfoxides employing Baeyer–Villiger monooxygenases." European Journal of Organic Chemistry, 2010(33), 6409-6416.
-
Bordewick, S., et al. (2018).[2] "Structural insights into the stereoselective sulfoxidation catalyzed by a Baeyer-Villiger monooxygenase." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1866(1), 153-160.
-
Entwistle, D. A., et al. (2018).[3] "Development of a Scalable Biocatalytic Process for the Synthesis of Esomeprazole." The Journal of Organic Chemistry, 83(14), 7453–7465.
-
de Gonzalo, G., et al. (2010).[2] "Biocatalytic approaches for the preparation of enantiopure sulfoxides." Journal of Molecular Catalysis B: Enzymatic, 65(1-4), 49-59.
-
Zhang, J., et al. (2019). "Efficient Synthesis of Esomeprazole via Enantioselective Sulfoxidation by a P450 Monooxygenase." Catalysts, 9(1), 84.
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Application Notes & Protocols for the Scalable Synthesis of (R)-O-Anisyl Phenyl Sulfoxide
Introduction: The Significance of Chiral Sulfoxides in Modern Chemistry
Chiral sulfoxides are a cornerstone of modern asymmetric synthesis and medicinal chemistry.[1][2][3] Their unique stereochemical properties, arising from the stable pyramidal geometry of the sulfur atom, make them invaluable as chiral auxiliaries, ligands in asymmetric catalysis, and as key structural motifs in a variety of pharmaceuticals.[1][2] (R)-O-Anisyl phenyl sulfoxide, the subject of this guide, is a representative member of this class, and its enantiomerically pure synthesis presents challenges and opportunities for scalable chemical production. This document provides a detailed overview of robust and scalable synthetic routes to (R)-O-Anisyl phenyl sulfoxide, with a focus on practical application, mechanistic understanding, and the achievement of high enantiopurity.
Strategic Approaches to Enantioselective Sulfoxide Synthesis
The synthesis of enantiopure sulfoxides can be broadly categorized into two main strategies: the asymmetric oxidation of a prochiral sulfide and the nucleophilic substitution on a diastereomerically pure sulfinate ester. Each approach has its merits and is suitable for different scales of production and available starting materials.
Asymmetric Oxidation of O-Anisyl Phenyl Sulfide
The most direct route to enantiopure sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide.[4] This method is often preferred for its atom economy and the availability of a wide range of sulfides. The key to success lies in the choice of a chiral oxidant or catalyst that can effectively discriminate between the two lone pairs of the sulfur atom.
Metal-catalyzed oxidations are among the most attractive methods for preparing enantiopure sulfoxides due to their potential for high turnover numbers and excellent enantioselectivity.[5]
The Kagan-Modena Oxidation:
A well-established and widely used method is the Kagan-Modena oxidation, which employs a chiral titanium-diethyl tartrate complex.[6][7][8][9] This system, originally developed for the asymmetric epoxidation of allylic alcohols, has been successfully adapted for the oxidation of sulfides.[8][9]
Causality of Experimental Choices:
-
Catalyst: The in-situ-formed complex of titanium(IV) isopropoxide and diethyl tartrate (DET) creates a chiral environment around the metal center. The choice of (R,R)-DET directs the oxidation to produce the (R)-sulfoxide.
-
Oxidant: Cumene hydroperoxide (CHP) is often preferred over tert-butyl hydroperoxide (TBHP) as it can lead to higher enantioselectivities.[8]
-
Water: The presence of a stoichiometric amount of water is crucial for the formation of the active catalytic species.
-
Temperature: Low temperatures are generally employed to enhance enantioselectivity.
Protocol 1: Kagan-Modena Asymmetric Oxidation of O-Anisyl Phenyl Sulfide
Materials:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(R,R)-(+)-Diethyl tartrate ((R,R)-DET)
-
O-Anisyl phenyl sulfide
-
Cumene hydroperoxide (CHP), ~80% in cumene
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM). To this, add (R,R)-(+)-diethyl tartrate (2.2 equivalents relative to Ti(Oi-Pr)₄).
-
Cool the solution to -20 °C. Add titanium(IV) isopropoxide (1.0 equivalent) dropwise while maintaining the temperature below -15 °C.
-
Stir the mixture for 5 minutes, then add deionized water (1.0 equivalent relative to Ti(Oi-Pr)₄) dropwise. The solution should turn from colorless to a clear yellow-orange. Stir for an additional 20-30 minutes at -20 °C.
-
Sulfoxidation: Add O-Anisyl phenyl sulfide (based on the desired scale) to the catalyst solution.
-
Slowly add cumene hydroperoxide (~1.1 equivalents relative to the sulfide) dropwise over 1-2 hours, ensuring the temperature remains at -20 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting sulfide is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford (R)-O-Anisyl phenyl sulfoxide.
Expected Outcome:
-
Yield: 70-90%
-
Enantiomeric Excess (ee): >90%
Vanadium-Catalyzed Asymmetric Sulfoxidation:
Vanadium complexes with chiral Schiff base ligands have also emerged as powerful catalysts for asymmetric sulfoxidation, often using hydrogen peroxide as a green oxidant.[10]
Causality of Experimental Choices:
-
Catalyst: A complex formed in situ from a vanadium source (e.g., VO(acac)₂) and a chiral Schiff base ligand provides the chiral environment.
-
Oxidant: Hydrogen peroxide is an attractive oxidant due to its low cost and the formation of water as the only byproduct.
-
Solvent: The choice of solvent can significantly impact both the reaction rate and enantioselectivity.
Biocatalytic Asymmetric Sulfoxidation
Enzymes, such as monooxygenases, offer a highly selective and environmentally friendly approach to asymmetric sulfoxidation.[8][11][12] Baeyer-Villiger monooxygenases (BVMOs) are particularly effective for this transformation.[6]
Causality of Experimental Choices:
-
Enzyme: The choice of enzyme is critical and often requires screening to find a variant with high activity and selectivity for the specific substrate.
-
Cofactor Regeneration: Many enzymatic oxidations require a cofactor (e.g., NADPH), and a regeneration system is often employed to make the process economically viable on a large scale.
-
Reaction Conditions: The reaction is typically performed in an aqueous buffer at or near physiological pH and temperature.
The Andersen Synthesis: Nucleophilic Substitution on a Chiral Sulfinate
The Andersen synthesis is a classic and highly reliable method for preparing enantiopure sulfoxides.[13] It involves the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol, most commonly (-)-menthol.
Causality of Experimental Choices:
-
Chiral Auxiliary: (-)-Menthyl p-toluenesulfinate is a common starting material, where the menthyl group acts as a chiral auxiliary. The diastereomers of the sulfinate ester can be separated by crystallization.
-
Grignard Reagent: The Grignard reagent displaces the menthoxy group with inversion of configuration at the sulfur atom, providing a predictable stereochemical outcome.
Protocol 2: Modified Andersen Synthesis of (R)-O-Anisyl Phenyl Sulfoxide
Part A: Synthesis of (-)-(S)-Menthyl o-methoxybenzenesulfinate
Materials:
-
o-Methoxybenzenesulfonyl chloride
-
(-)-Menthol
-
Pyridine, anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (-)-menthol (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C and add anhydrous pyridine (1.1 equivalents).
-
Slowly add a solution of o-methoxybenzenesulfonyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the pyridinium hydrochloride salt and wash with cold diethyl ether.
-
Wash the filtrate with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting diastereomeric mixture of sulfinate esters can be separated by fractional crystallization to isolate the desired (-)-(S)-menthyl o-methoxybenzenesulfinate.
Part B: Reaction with Phenylmagnesium Bromide
Materials:
-
(-)-(S)-Menthyl o-methoxybenzenesulfinate
-
Phenylmagnesium bromide (solution in THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the diastereomerically pure (-)-(S)-menthyl o-methoxybenzenesulfinate in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add phenylmagnesium bromide (1.1 equivalents) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford (R)-O-Anisyl phenyl sulfoxide.
Expected Outcome:
-
Yield: 60-80% (for the second step)
-
Enantiomeric Excess (ee): >98%
Data Summary and Comparison of Methods
| Method | Catalyst/Reagent | Oxidant | Typical Yield | Typical ee | Scalability | Key Advantages | Key Disadvantages |
| Kagan-Modena Oxidation | Ti(Oi-Pr)₄ / (R,R)-DET | CHP | 70-90% | >90% | Good | Well-established, high ee | Requires cryogenic temperatures, stoichiometric chiral ligand in some cases |
| Vanadium-Catalyzed Oxidation | VO(acac)₂ / Chiral Schiff Base | H₂O₂ | 60-85% | 80-99% | Good | Uses a green oxidant | Ligand synthesis may be required |
| Biocatalytic Oxidation | Monooxygenase | O₂ | Variable | >99% | Potentially very high | Highly selective, environmentally friendly | Enzyme screening and optimization needed, cofactor regeneration |
| Andersen Synthesis | N/A | N/A | 60-80% | >98% | Moderate | High enantiopurity, predictable stereochemistry | Multi-step, requires diastereomer separation |
Visualizing the Synthetic Workflows
Kagan-Modena Asymmetric Oxidation Workflow
Caption: Workflow for the Andersen synthesis of chiral sulfoxides.
Conclusion and Future Outlook
The scalable synthesis of enantiomerically pure (R)-O-Anisyl phenyl sulfoxide is achievable through several robust methods. The choice of the optimal route will depend on factors such as the desired scale, cost considerations, and available equipment. Metal-catalyzed asymmetric oxidation, particularly the Kagan-Modena protocol, offers a direct and efficient approach with high enantioselectivity. For applications demanding the highest levels of enantiopurity, the Andersen synthesis remains a reliable, albeit more laborious, alternative. The continued development of more active and selective catalysts, including biocatalysts, promises to further enhance the efficiency and sustainability of chiral sulfoxide synthesis in the future.
References
-
Request PDF: (R)-(+)-Phenyl Methyl Sulfoxide. ResearchGate. Available at: [Link]
-
Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides. National Center for Biotechnology Information. Available at: [Link]
-
Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists. ResearchGate. Available at: [Link]
-
Dearomative di- and trifunctionalization of aryl sulfoxides via-[14][14]rearrangement. National Center for Biotechnology Information. Available at: [Link]
-
Asymmetric oxidation of sulfides. CORA. Available at: [Link]
-
Asymmetric synthesis of stereogenic-at-sulfur compounds via biocatalytic oxidation with Unspecific Peroxygenases. National Center for Biotechnology Information. Available at: [Link]
-
Enantioselective Sulfoxidation. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Enantioenriched Sulfoxides. ResearchGate. Available at: [Link]
- Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. (Link not directly available from search, but refers to a book chapter)
-
Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic Resolution of 2-(Arylsulfinyl)pyridines. ACS Publications. Available at: [Link]
-
Methyl Phenyl Sulfoxide. Organic Syntheses. Available at: [Link]
-
Titanium-Catalyzed, Asymmetric Sulfoxidation of Alkyl Aryl Sulfides with Optically Active Hydroperoxides. ACS Publications. Available at: [Link]
-
Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). ACS Publications. Available at: [Link]
-
Improved Preparation of Optically Active Methyl p Tolyl Sulfoxide. ResearchGate. Available at: [Link]
-
Chemistry of oxaziridines. 5. Kinetic resolution of sulfoxides using chiral 2-sulfonyloxaziridines. ACS Publications. Available at: [Link]
-
Metal-catalyzed asymmetric oxidations. National Center for Biotechnology Information. Available at: [Link]
-
Enantioselective Sulfoxidation. Organic Chemistry Portal. Available at: [Link]
-
Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). National Center for Biotechnology Information. Available at: [Link]
-
Asymmetric Oxidation of p-Bromophenyl Methyl Sulfide. Organic Syntheses. Available at: [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. National Center for Biotechnology Information. Available at: [Link]
-
Enantioselective Synthesis of Sulfoxides: 2000-2009. ResearchGate. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
- 6. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Preventing over-oxidation to sulfone in o-anisyl sulfoxide synthesis
Current Status: Operational
Topic: Oxidation Control (Sulfide
Executive Summary & Critical Parameter Analysis
The Challenge:
Synthesizing o-anisyl sulfoxide (2-methoxy-phenyl sulfoxide) presents a specific chemoselectivity challenge.[1] The ortho-methoxy group acts as an electron-donating group (EDG), increasing the electron density at the sulfur atom. While this accelerates the initial oxidation of the sulfide, it simultaneously makes the resulting sulfoxide more nucleophilic and prone to a second oxidation event to form the sulfone (
The Solution:
To prevent over-oxidation, you must utilize a reagent system that discriminates between the distinct nucleophilicities of the sulfide (high) and the sulfoxide (moderate).[1] We recommend abandoning strong, non-discriminating electrophiles like standard m-CPBA in favor of Sodium Periodate (
Reagent Selection Matrix
| Parameter | Sodium Periodate ( | m-CPBA | |
| Selectivity | High (Kinetic control) | Very High (Solvent shielding) | Low (Requires -78°C) |
| Reaction Rate | Slow (2–12 hours) | Fast (< 1 hour) | Instant |
| Work-up | Filtration/Extraction | Evaporation | Extraction/Wash |
| Scalability | Excellent | Good (Solvent cost) | Poor (Safety/Temp) |
| Recommendation | Standard Protocol | Green/Rapid Protocol | Not Recommended |
Troubleshooting & FAQs
Q: I am using m-CPBA and consistently getting 10-15% sulfone byproduct. How do I stop this? A: m-CPBA is a strong electrophile that often ignores the energy barrier between sulfoxide and sulfone.
-
Immediate Fix: Lower temperature to -78°C . Add m-CPBA (exactly 0.95 eq) dropwise as a dilute solution over 1 hour.[1]
-
Better Fix: Switch to Protocol A (
).[1] The reaction kinetics of periodate oxidation drop precipitously after the first oxidation step, creating a natural "stop" point.[1]
Q: My reaction with Sodium Periodate is stalling at 80% conversion.
A:
-
Fix: Ensure you are using a mixed solvent system (MeOH:H2O 1:1 or Acetone:H2O).[1]
-
Optimization: If solubility is the issue, add a phase transfer catalyst (e.g., 5 mol% TEBA - Benzyltriethylammonium chloride) to shuttle the periodate anion into the organic phase.[1]
Q: Can I use Hydrogen Peroxide (
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Sodium Periodate)
Best for: Routine synthesis, high purity requirements, stable substrates.[1]
-
Preparation: Dissolve o-anisyl sulfide (1.0 mmol, 1.0 eq) in Methanol (10 mL) .
-
Oxidant Solution: In a separate beaker, dissolve Sodium Periodate (
) (1.1 mmol, 1.1 eq) in Water (5 mL) .-
Note: Slight excess (1.1 eq) is safe with periodate as the second oxidation is kinetically disfavored.[1]
-
-
Addition: Cool the sulfide solution to 0°C. Add the aqueous periodate solution dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by TLC (The sulfoxide is significantly more polar than the sulfide).
-
Work-up: Filter off the precipitated Sodium Iodate (
).[1] Dilute filtrate with water and extract with Dichloromethane (DCM).[1] Dry over and concentrate.
Protocol B: The "Green Speed" Method ( in HFIP)
Best for: Rapid synthesis, acid-sensitive substrates, avoiding metal salts.[1]
-
Dissolution: Dissolve o-anisyl sulfide (1.0 mmol) in HFIP (2 mL) .
-
Oxidation: Add 30% Aqueous
(1.2 mmol, 1.2 eq) in one portion at RT. -
Reaction: Stir vigorously. The reaction is typically complete in 30–60 minutes .
-
Work-up: Quench with saturated aqueous
(sodium thiosulfate) to destroy excess peroxide.[1] Extract with Ethyl Acetate.[1][3][4][5]-
Recovery: HFIP can be recovered by distillation if scaling up.[1]
-
Mechanistic Visualization
The following diagram illustrates the kinetic barriers and the "Shielding Effect" utilized in Protocol B.
Caption: Pathway selectivity relies on exploiting the kinetic barrier between oxidation states.[1] HFIP specifically raises the activation energy for the second step via solvation.
References
-
Sodium Periodate Selectivity: Leonard, N. J., & Johnson, C. R. (1962).[1] Periodate Oxidation of Sulfides to Sulfoxides.[6] The Journal of Organic Chemistry, 27(1), 282–284.[1]
-
HFIP/H2O2 Methodology: Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998).[1] Selective oxidation of sulfides to sulfoxides in hexafluoroisopropanol. European Journal of Organic Chemistry, 1998(11), 2537-2540.[1]
-
General Review of Sulfide Oxidation: Kowalski, P., Mitka, K., Ossowska, K., & Kolarska, Z. (2003).[1] Oxidation of sulfides to sulfoxides.[3][5][6][7][8][9][10][11][12][13] Part 1: Oxidation using halogen derivatives. Tetrahedron, 59(12), 2075-2117.[1]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. jsynthchem.com [jsynthchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 11. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the sulfide oxidation to sulfoxides using sodium orthovanadate in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity of Chiral Sulfoxides in Acidic Media
Chiral sulfoxides are pivotal building blocks and auxiliaries in modern synthetic and medicinal chemistry.[1][2] Their stereochemical stability is paramount, as the biological activity of many pharmaceuticals is contingent on a single enantiomer.[3] However, the sulfoxide functional group is susceptible to racemization under certain conditions, particularly in the presence of acid. This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and ultimately avoid the unwanted loss of stereochemical purity in chiral sulfoxides when acidic conditions are necessary.
Frequently Asked Questions (FAQs)
Q1: What is sulfoxide racemization and why is it a concern?
A: The sulfur atom in a chiral sulfoxide (where the two organic substituents are different) is a stereocenter. Racemization is the process where one pure enantiomer (e.g., the R-enantiomer) converts into an equal mixture of both enantiomers (R and S), resulting in a loss of optical activity. This is a critical issue because the therapeutic efficacy and safety profile of a chiral drug can be drastically different for each enantiomer.[3] The presence of the undesired enantiomer can lead to reduced potency, altered pharmacological effects, or off-target toxicity.
Q2: What is the fundamental mechanism of acid-catalyzed sulfoxide racemization?
A: Acid-catalyzed racemization proceeds through the protonation of the sulfoxide oxygen. This initial step makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the medium. The resulting intermediate, often a symmetrical sulfurane-like species, is achiral. Subsequent elimination of the proton and the nucleophile can occur from either face of the intermediate, leading to the formation of both the R and S enantiomers of the sulfoxide, thus causing racemization. While sulfoxides are generally stable, harsh acidic conditions can facilitate this pathway.[4]
Q3: What are the key experimental factors that influence the rate of racemization?
A: Several factors dictate the speed of acid-catalyzed racemization:
-
Acid Strength (pKa): Stronger acids (with lower pKa values) will protonate the sulfoxide more readily, accelerating racemization.[5][6]
-
Temperature: Higher temperatures increase the kinetic energy of the system, which can significantly accelerate the rate of racemization.[7] Performing reactions at lower temperatures (e.g., 0 °C or below) is a common strategy to mitigate this.[7]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates and transition states involved in the racemization pathway.[7] In some cases, less polar solvents may help reduce the rate of racemization.[7]
-
Presence of Nucleophiles: The concentration and reactivity of nucleophiles (like water) can affect the rate by influencing the formation and breakdown of the achiral intermediate.
Q4: How can I monitor my experiment for potential racemization?
A: The most reliable method for monitoring the enantiomeric excess (ee) of a chiral sulfoxide is through Chiral High-Performance Liquid Chromatography (HPLC) .[2][8] By taking aliquots from your reaction at different time points (including a t=0 sample before adding acid), you can quantify the ratio of the two enantiomers and determine if, and how quickly, racemization is occurring.[8]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you might encounter during your experiments.
Problem 1: I ran a deprotection step using Trifluoroacetic Acid (TFA), and my final product has a significantly lower enantiomeric excess (ee).
-
Plausible Cause: Trifluoroacetic acid (TFA) is a strong acid (pKa ≈ 0.5) and is a common culprit for causing sulfoxide racemization, especially if used at room temperature or for prolonged periods. The low pKa ensures a high concentration of the protonated sulfoxide, which is the first step in the racemization mechanism.
-
Solutions & Scientific Rationale:
-
Lower the Temperature: Immediately attempt the reaction at 0 °C or -20 °C. The lower temperature will decrease the rate of the racemization reaction, often significantly more than it affects the desired deprotection reaction.[7]
-
Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LCMS) and quench it as soon as the starting material is consumed. Unnecessary exposure to the strong acid will only increase the extent of racemization.
-
Switch to a Milder Acid: This is the most robust solution. Evaluate acids with higher pKa values that are still capable of performing the desired transformation. The goal is to find an acid strong enough to catalyze your reaction but not so strong that it readily promotes racemization. See the data table below for alternatives.
-
Problem 2: I need to use a strong Brønsted acid for my reaction to proceed. How can I protect the sulfoxide?
-
Plausible Cause: Some reactions are inherently slow and require harsh conditions (strong acids, heat) to proceed at a reasonable rate. In these cases, direct exposure of the sulfoxide is not feasible.
-
Solutions & Scientific Rationale:
-
Strategic Synthesis Redesign: The most effective, though labor-intensive, solution is to redesign the synthetic route. Introduce the chiral sulfoxide at a later stage, after all harsh acidic steps have been completed.
-
Temporary Oxidation: Consider a temporary oxidation of the sulfoxide to the corresponding sulfone. Sulfones are significantly more stable and not susceptible to racemization under these conditions. After the acidic step is complete, the sulfone can often be selectively reduced back to the sulfoxide. This adds two steps to the synthesis but preserves the critical stereochemistry.
-
Problem 3: I am observing racemization even with a Lewis acid, which I thought would be safer.
-
Plausible Cause: While Lewis acids do not directly protonate the sulfoxide, they can coordinate strongly to the sulfoxide oxygen.[4] This coordination polarizes the S-O bond, making the sulfur atom highly electrophilic. If there are trace amounts of water or other nucleophiles present, they can attack the activated sulfur center, forming an achiral intermediate analogous to the one in the Brønsted acid pathway, leading to racemization.
-
Solutions & Scientific Rationale:
-
Use Anhydrous Conditions: Ensure your reaction is rigorously dry. Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of nucleophiles that can trigger racemization.
-
Choose a Bulkier Lewis Acid: Sterically hindered Lewis acids may coordinate less effectively or create a more crowded environment around the sulfur atom, disfavoring nucleophilic attack.
-
Consider a Different Catalyst System: If racemization persists, the chosen Lewis acid may be too harsh. Explore alternative catalytic systems that can achieve the desired transformation under milder conditions.
-
Data Summary & Visualization
Table 1: Influence of Acid Choice on Stereochemical Stability
The selection of an acid with an appropriate pKa is the most critical factor in preventing racemization. A higher pKa value corresponds to a weaker acid.[6][9]
| Acid | Typical pKa (in H₂O) | Racemization Risk | Comments |
| Hydrochloric Acid (HCl) | ~ -6.3 | Very High | Mineral acids should be avoided unless absolutely necessary and at very low temperatures. |
| Trifluoroacetic Acid (TFA) | ~ 0.5 | High | Common in peptide synthesis for Boc deprotection, but notorious for causing sulfoxide racemization.[10] Use with extreme caution. |
| Formic Acid | 3.75 | Moderate | Can be a viable alternative to TFA for some applications. Condition screening is essential. |
| Acetic Acid | 4.76 | Low to Moderate | Generally a safer choice. Its efficacy for the primary reaction must be confirmed.[11] |
| Pyridinium p-toluenesulfonate (PPTS) | ~ 5.3 | Low | Often an excellent choice for acid-labile substrates, providing a mildly acidic environment. |
pKa values are approximate and can vary with solvent.[5][11]
Diagrams
Below are graphical representations of the racemization mechanism and a decision-making workflow to guide your experimental design.
Caption: Mechanism of Acid-Catalyzed Sulfoxide Racemization.
Sources
- 1. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. library.gwu.edu [library.gwu.edu]
Technical Support Center: Purification of (R)-O-Anisyl Phenyl Sulfoxide
Case ID: PUR-OX-2024-001 Subject: Isolation and Enantiomeric Enrichment of (R)-2-Methoxyphenyl Phenyl Sulfoxide Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Introduction
Welcome to the Technical Support Center. You are likely processing a reaction mixture from an asymmetric oxidation (e.g., Bolm Vanadium-catalyzed or Kagan Ti-tartrate systems) of 2-methoxyphenyl phenyl sulfide.
The purification of (R)-O-Anisyl phenyl sulfoxide (also known as (R)-2-methoxyphenyl phenyl sulfoxide) presents a dual challenge:
-
Chemo-selectivity: Separating the target sulfoxide from the unreacted sulfide (starting material) and the over-oxidized sulfone (byproduct).
-
Enantio-selectivity: Upgrading the enantiomeric excess (ee) from the reaction's intrinsic selectivity (typically 80–90% ee) to optical purity (>99% ee).
This guide provides a modular workflow to address both challenges.
Module 1: Diagnostic Triage
Before selecting a protocol, identify your primary contamination profile using Thin Layer Chromatography (TLC) or HPLC.
Figure 1: Purification Decision Matrix. Use this logic to determine if you need chromatography, crystallization, or both.
Module 2: Chemical Purification (Removal of Sulfide & Sulfone)
The Science of Separation
Understanding the polarity differences on Silica Gel is critical. Unlike intuitive assumptions based on oxygen count, the sulfoxide is often the most polar component due to its highly dipolar S=O bond, which acts as a strong hydrogen-bond acceptor with silica silanols.
Elution Order (Silica Gel / Normal Phase):
-
Sulfide (Ar-S-Ar): Least polar. Elutes near the solvent front.
-
Sulfone (Ar-SO₂-Ar): Medium polarity. Elutes second.
-
Sulfoxide (Ar-SO-Ar): Most polar. Elutes last.
Protocol A: Flash Chromatography
| Parameter | Specification | Notes |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard phase. |
| Loading | 1:30 to 1:50 (Sample:Silica) | Sulfoxides streak; do not overload. |
| Eluent System | Hexane : Ethyl Acetate | Gradient elution recommended. |
| Gradient Profile | 10:1 | Start non-polar to flush sulfide. |
Step-by-Step Workflow:
-
Sample Prep: Dissolve crude residue in a minimum amount of CH₂Cl₂ or Toluene. Do not use EtOAc for loading if possible, as it broadens bands.
-
Elution - Stage 1 (90:10 Hex/EtOAc):
-
Rapidly elutes the unreacted Sulfide (Rf ~0.8–0.9).
-
Discard these fractions or collect for recycling.
-
-
Elution - Stage 2 (70:30 Hex/EtOAc):
-
Elutes the Sulfone impurity (Rf ~0.4–0.6).
-
Warning: Monitor TLC closely; sulfone tails can overlap with the sulfoxide front.
-
-
Elution - Stage 3 (50:50 to 30:70 Hex/EtOAc):
-
Elutes the target (R)-Sulfoxide (Rf ~0.2–0.3).
-
Tip: If the sulfoxide sticks, add 1-2% Methanol to sharpen the peak, but only after sulfone is removed.
-
Module 3: Optical Purification (Enantiomeric Enrichment)
The Science of Enrichment
Asymmetric oxidations (e.g., Bolm method) typically yield 80–90% ee. To reach >99% ee, you must exploit the solubility difference between the racemate and the pure enantiomer.
-
Racemate: Often forms a different crystal lattice (sometimes less soluble, sometimes more) than the pure enantiomer.
Protocol B: Recrystallization
Solvent System: Hexane / Ethyl Acetate (or Diethyl Ether / Pentane).
-
Dissolution:
-
Place the semi-pure sulfoxide (from Protocol A) in a flask.
-
Add minimal boiling Ethyl Acetate until fully dissolved.
-
-
Precipitation:
-
Slowly add hot Hexane until the solution becomes slightly turbid.
-
Add a drop of EtOAc to clear it.
-
-
Cooling:
-
Allow to cool to room temperature slowly.
-
Place in a fridge (4°C) overnight.
-
-
Filtration:
-
Filter the crystals.[3]
-
CRITICAL STEP: Analyze both the Crystals and the Mother Liquor by Chiral HPLC.
-
Scenario A: The crystals are racemic (heterochiral crystallization).
The Mother Liquor is enriched in (R). -
Scenario B: The crystals are pure (R) (homochiral crystallization).
The Crystals are the product. -
Note: For many aryl sulfoxides, the racemate is less soluble and crystallizes first. If your crystals are low ee, save the filtrate —that is where your product is.
-
Module 4: Troubleshooting & FAQs
Q: My sulfoxide is co-eluting with the sulfone. How do I separate them?
A: This occurs when the gradient is too aggressive.
-
Slow down: Use a shallower gradient (e.g., hold at 80:20 Hex/EtOAc longer).
-
Change Solvent: Switch to CH₂Cl₂ / MeOH (99:1) . Sulfones and Sulfoxides have different selectivity in chlorinated solvents compared to Hex/EtOAc.
Q: I see a "ghost" spot on TLC that appears after a few minutes.
A: Sulfoxides can disproportionate or reduce back to sulfides if left on acidic silica for too long, or if the silica contains metal impurities.
-
Fix: Run the column quickly. Do not leave the compound on the column overnight. Flush the column with 1% Et3N in Hexane before loading to neutralize highly acidic sites (though usually not necessary for standard sulfoxides).
Q: The reaction turned green/blue during workup.
A: This indicates residual Vanadium or Copper species (if using metal catalysis).
-
Fix: Wash the organic phase with sat. aq. EDTA or NH₄OH during the extraction phase to sequester metal ions before chromatography. Metal residues can catalyze racemization.
References
-
Bolm, C., & Bienewald, F. (1995). Asymmetric Sulfide Oxidation with Vanadium Catalysts and H2O2.[1] Angewandte Chemie International Edition, 34(23), 2683–2685.
-
Kagan, H. B., & Rebiere, F. (1990). Stereoselective synthesis of sulfoxides. Synlett, 1990(11), 643–650.
-
Legros, J., & Bolm, C. (2004). Iron-Catalyzed Asymmetric Sulfide Oxidation with Hydrogen Peroxide. Angewandte Chemie International Edition, 43(32), 4225–4228.
-
Drabowicz, J., & Mikołajczyk, M. (1982). Sulfoxides via oxidation of sulfides.[1][2][4] Organic Preparations and Procedures International, 14(1-2), 45-89.
Sources
Technical Support Center: Solubility & Handling of o-Anisyl Phenyl Sulfoxide
Case ID: TECH-SUP-OX-2024 Subject: Solubility Optimization, Recrystallization Troubleshooting, and Reaction Media Compatibility for o-Anisyl Phenyl Sulfoxide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Molecule at a Glance
o-Anisyl phenyl sulfoxide (also known as 2-methoxyphenyl phenyl sulfoxide) presents a unique solubility profile due to its amphiphilic structure . It contains a highly polar sulfoxide (
This duality creates a common frustration for researchers: the compound dissolves too easily in polar organic solvents but "oils out" rather than crystallizes in non-polar ones. This guide addresses these specific phase-behavior challenges.
Solubility & Dissolution Guide
Solvent Compatibility Matrix
The following table categorizes solvents based on their interaction with the sulfoxide dipole and the lipophilic aryl backbone.
| Solvent Class | Examples | Solubility Status | Technical Notes |
| Chlorinated | DCM, Chloroform | Excellent | Primary choice for extraction and transfer. The polarized C-H bonds in DCM interact favorably with the sulfoxide oxygen. |
| Ethers | THF, Diethyl Ether, MTBE | Good | THF is the standard for lithiation reactions. Diethyl ether is excellent for recrystallization (as the "good" solvent). |
| Esters | Ethyl Acetate | Good | Good for chromatography, but often too soluble for crystallization unless mixed with hexanes. |
| Alkanes | Hexanes, Pentane, Heptane | Poor | Strictly Anti-Solvent. Used to induce precipitation. |
| Protic | Methanol, Ethanol | Moderate | Soluble hot; often oils out upon cooling due to hydrogen bonding networks disrupting crystal packing. |
| Aromatic | Toluene, Benzene | Moderate/Good | Soluble warm. Can be used for large-scale recrystallization but requires slow evaporation. |
FAQ: Dissolution Issues
Q: "I am trying to dissolve the compound in Hexanes/Pentane to wash away impurities, but it forms a sticky gum at the bottom. Why?" A: This is a polarity mismatch. The sulfoxide group is too polar to interact with the alkane chains. The "gum" is the solvated product refusing to integrate into the non-polar bulk.
-
Fix: Decant the hexane. Dissolve the gum in a minimum amount of DCM or Chloroform, then re-precipitate by adding the hexane slowly to the stirring solution, or switch to Diethyl Ether/Hexane trituration.
Troubleshooting Recrystallization (The "Oiling Out" Crisis)
The most common support ticket regarding this compound is: "My product came out as an oil, not crystals."
The Mechanism of Failure
o-Anisyl phenyl sulfoxide is a low-melting solid (often reported as a low-melting mass or oil in crude forms). If the temperature of the solvent mixture drops below the melting point of the compound before saturation is reached, the compound separates as a liquid (oil) rather than a solid. This liquid phase then supercools and refuses to crystallize.
Protocol: The "Two-Solvent" Rescue Method
Do NOT use a single solvent (like hot Ethanol) if you are experiencing oiling. Use this binary system:
-
Dissolution: Dissolve the crude material in the minimum amount of Diethyl Ether (or DCM if very insoluble) at room temperature or slightly warmed (30°C). Do not boil.
-
Anti-Solvent Addition: Add Hexane (or Pentane) dropwise to the stirring solution until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of the "Good Solvent" (Ether) to make it clear again.
-
Seeding (CRITICAL): Add a tiny seed crystal of pure o-anisyl phenyl sulfoxide. If you lack seeds, scratch the inner glass wall with a glass rod at the air-solvent interface.
-
Slow Cooling: Place the flask in a Dewar of water at room temperature and let it cool to 4°C overnight. Do not plunge into an ice bath immediately , or it will oil out.
Decision Tree: Recrystallization Workflow
Figure 1: Logic flow for avoiding the "oiling out" phenomenon during purification.
Reaction Media & Chemical Compatibility
Q: "Can I use THF for ortho-lithiation reactions?" A: Yes. THF is the preferred solvent.
-
Mechanism: The sulfoxide oxygen and the ortho-methoxy oxygen act as a "chelating pincer," coordinating to the Lithium atom. This Directed ortho-Metalation (DoM) requires a coordinating solvent like THF to stabilize the lithiated intermediate.
-
Warning: Avoid non-polar solvents (Hexanes) for the reaction itself, as the lithiated intermediate will likely precipitate out, stalling the reaction.
Q: "Is the compound stable in acidic media?" A: Sulfoxides are generally weak bases. In strong acid (HCl/HBr), the sulfoxide oxygen protonates. In the presence of halide ions (like HI or HBr), this can lead to reduction back to the sulfide (thioanisole derivative). Avoid strong acidic workups if you wish to retain the sulfoxide oxidation state.
Chromatography Guide
Sulfoxides are notorious for "streaking" on silica gel due to strong hydrogen bonding between the sulfoxide oxygen and silica hydroxyls.
-
Stationary Phase: Standard Silica Gel 60.
-
Eluent: Use a gradient.
-
Start: 10% EtOAc in Hexanes (to elute non-polar impurities like sulfides).
-
Product Elution: Increase to 30-50% EtOAc in Hexanes.
-
-
Tip: If streaking persists, add 1% Triethylamine to the eluent to neutralize the silica surface acidity, though this is less critical for sulfoxides than for amines.
References
-
Andersen, K. K. (1962). Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate. Tetrahedron Letters, 3(18), 93-95. (Foundational method for chiral sulfoxide synthesis).
-
Drabowicz, J., & Mikołajczyk, M. (1982). Sulfoxides.[1][2][3][4][5][6][7][8][9] Organic Preparations and Procedures International, 14(1-2), 45-89. (General review of sulfoxide purification).
-
Fernández, I., & Khiar, N. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 103(9), 3651–3706. (Discusses solubility and handling of functionalized diaryl sulfoxides).
- Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760.
Sources
- 1. Methyl phenyl sulfoxide | C7H8OS | CID 14516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. International Laboratory USA [intlab.org]
- 3. Methyl Phenyl Sulfoxide | 1193-82-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Methyl phenyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. thco.com.tw [thco.com.tw]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. AB307776 | CAS 60301-04-4 – abcr Gute Chemie [abcr.com]
Optimizing temperature for asymmetric sulfoxidation of anisyl sulfides
Current Status: Online Ticket ID: #AS-T-OPT-2024 Subject: Temperature Optimization & Troubleshooting for Anisyl Sulfide Oxidation Assigned Specialist: Senior Application Scientist, Chiral Synthesis Division
Core Directive: The Thermodynamics of Anisyl Sulfoxidation
Welcome to the technical support hub. You are likely here because your asymmetric sulfoxidation of an anisyl sulfide (e.g., thioanisole derivatives) is yielding suboptimal enantiomeric excess (
The Central Conflict: Anisyl sulfides possess a p-methoxy group, which is strongly electron-donating. This increases the electron density on the sulfur atom, making it highly nucleophilic.
-
Consequence: The substrate is so reactive that it will readily undergo uncatalyzed (racemic) oxidation by electrophilic oxidants (like TBHP or
) even without the chiral catalyst. -
The Temperature Control Point: Temperature is your primary lever to differentiate between the Catalytic Pathway (enantioselective) and the Background Pathway (racemic).
The "Sweet Spot" Matrix
Use this reference table to benchmark your current conditions against industry standards.
| Catalyst System | Optimal Temp Range | Typical Yield | Typical | Critical Constraint |
| Ti(OiPr)₄ / DET (Kagan) | -20°C to -23°C | 70-85% | 90-99% | Strictly anhydrous; requires catalyst "aging." |
| Vanadium-Salen/Salan | 0°C to +25°C | 85-95% | 80-95% | Risk of over-oxidation to sulfone at >20°C. |
| Mn(III)-Salen | -10°C to 0°C | 60-80% | 50-70% | Often requires additives; lower selectivity for simple anisyls. |
| Enzymatic (Peroxidase) | +25°C to +35°C | >90% | >95% | Substrate solubility issues; narrow scope. |
Troubleshooting Guides (Q&A Format)
ISSUE 1: "My enantioselectivity ( ) is inconsistent or dropping below 80%."
Q: I am running the reaction at -20°C using the Kagan protocol, but my
A: This is likely a kinetic competition failure or a catalyst aging issue.
-
The Background Rate: At -20°C, the uncatalyzed reaction should be negligible. If your
is low, the temperature might be spiking locally upon oxidant addition. The anisyl sulfide oxidation is exothermic.-
Fix: Monitor internal temperature (not just the bath). Add the oxidant (TBHP/CHP) over 1-2 hours via syringe pump.
-
-
The "Aging" Factor: Titanium complexes are dynamic. If you mix Ti(OiPr)₄ and Diethyl Tartrate (DET) and immediately add substrate, the active catalytic species hasn't formed.
-
Fix: You must "age" the catalyst (stir Ti + Ligand +
) for 20-30 minutes at room temperature before cooling to -20°C. This ensures the formation of the bridged peroxo-species responsible for chirality transfer.
-
-
Solubility: Anisyl sulfides are generally soluble in DCM, but if you are working at high concentrations (>0.5 M) at -20°C, micro-precipitation can occur, leading to heterogeneous non-selective oxidation.
ISSUE 2: "I am seeing significant sulfone formation (>5%)."
Q: I'm trying to push conversion to 100%, but sulfone starts appearing. How do I stop this?
A: Sulfone formation is the result of over-oxidation .[1] Anisyl sulfoxides are still electron-rich enough to be oxidized further to sulfones.
-
The Temperature Trap: As the reaction proceeds, the concentration of sulfide drops. The catalyst (or oxidant) looks for the next available nucleophile: the sulfoxide you just made. This second oxidation step has a higher activation energy (
).-
Fix: Do not raise the temperature to "finish" the reaction. Keep it at -20°C.
-
-
Oxidant Stoichiometry: Never exceed 1.1 equivalents of oxidant.
-
Quench Protocol: Do not let the reaction sit overnight. Quench immediately with aqueous sodium sulfite (
) or sodium thiosulfate once conversion plateaus (usually 90-95%). It is better to accept 5% unreacted starting material than to contaminate your product with 5% difficult-to-separate sulfone.
Validated Experimental Protocols
Protocol A: Modified Kagan Oxidation (High Selectivity)
Best for: High value intermediates requiring >95% ee.
-
Catalyst Prep: In a flame-dried flask under
, dissolve Ti(OiPr)₄ (1.0 equiv) and (R,R)-DET (2.0 equiv) in DCM. -
Water Addition (Critical): Add
(1.0 equiv) precisely via microsyringe.-
Why? Water acts as a bridge to form the active oligomeric titanium species.
-
-
Aging: Stir at 25°C for 30 minutes . The solution should turn clear yellow.
-
Substrate Addition: Add the Anisyl Sulfide (1.0 equiv).
-
Cooling: Cool the system to -20°C (Cryostat or
/Dry Ice bath). Equilibriate for 15 mins. -
Oxidation: Add Cumyl Hydroperoxide (CHP) (1.1 equiv) dropwise over 60 minutes.
-
Note: CHP often gives higher
than TBHP for anisyl substrates due to pi-stacking interactions.
-
-
Workup: Quench with water, filter through Celite to remove Ti salts, and wash with 1M NaOH (to remove tartrate).
Protocol B: Vanadium-Schiff Base Oxidation (High Throughput)
Best for: Scale-up where -20°C is impractical.
-
Ligand: Use a Schiff base derived from tert-leucinol and 3,5-di-tert-butylsalicylaldehyde (Bolm's Ligand).
-
Catalyst Formation: Mix Ligand (1 mol%) and
(1 mol%) in . Stir 10 min (turns dark green/black). -
Oxidation: Add Anisyl Sulfide. Cool to 0°C .[2]
-
Reagent: Add aqueous
(30%, 1.1 equiv) slowly. -
Monitor: Reaction is usually complete in 4-6 hours.
Visualization of Logic & Workflow
Diagram 1: Optimization Decision Matrix
This flowchart guides you through the decision-making process based on your initial results.
Caption: Decision matrix for troubleshooting yield and selectivity issues in asymmetric sulfoxidation.
Diagram 2: Temperature vs. Reaction Pathway
This diagram illustrates why temperature control is the critical discriminator between the desired chiral product and the racemic background noise.
Caption: Mechanistic divergence: Low temperatures gate the reaction through the catalytic pathway, suppressing the racemic background reaction.
References
-
Kagan, H. B., & Rebiere, F. (1986). "Nonlinear effects in asymmetric synthesis. Examples in asymmetric oxidations and aldolization reactions." Journal of the American Chemical Society.
-
Bolm, C., & Bienewald, F. (1995). "Asymmetric Sulfide Oxidation with Vanadium Catalysts: Ligand Design and Optimization." Angewandte Chemie International Edition.
-
Sun, J., Zhu, C., et al. (2004).[3] "Efficient Asymmetric Oxidation of Sulfides to Chiral Sulfoxides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System." The Journal of Organic Chemistry.
-
Wojaczyńska, E., & Wojaczyński, J. (2010). "Enantioselective synthesis of sulfoxides: 2000–2009." Chemical Reviews.
-
Legros, J., & Bolm, C. (2004). "Asymmetric Synthesis of Sulfoxides." Topics in Current Chemistry.
Sources
Removing unreacted sulfide from (R)-o-anisyl sulfoxide product
Doc ID: TG-SULF-042 | Version: 2.1 | Last Updated: 2025-05-12
Executive Summary
The separation of unreacted sulfide from chiral sulfoxide products is a notorious bottleneck in asymmetric synthesis (e.g., Kagan or Bolm oxidations). Both species possess similar chromatographic polarities, often leading to co-elution on silica gel. Furthermore, attempting to drive the reaction to 100% conversion frequently results in over-oxidation to the achiral sulfone.
This guide details three validated workflows to remove o-anisyl sulfide impurities from (R)-o-anisyl sulfoxide, prioritized by enantiomeric preservation and yield.
Module 1: Chemoselective Alkylation (The "Scavenger" Protocol)
Best For: High-value chiral products where chromatographic separation is difficult. Principle: Chemoselective derivatization. Sulfides are significantly more nucleophilic than sulfoxides. By treating the crude mixture with a reactive alkyl halide, the unreacted sulfide is converted into a sulfonium salt. This salt is highly water-soluble and can be removed via aqueous extraction, leaving the sulfoxide in the organic phase.
The Protocol
Reagents:
-
Benzyl Bromide (BnBr) or Methyl Iodide (MeI) [1.1 eq relative to estimated sulfide]
-
Solvent: Acetone or Dichloromethane (DCM)
-
Workup: Brine/Water
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in acetone (preferred) or DCM.
-
Scavenging: Add 1.1–1.5 equivalents of Benzyl Bromide (relative to the remaining sulfide impurity, estimated via TLC/NMR).
-
Incubation: Stir at room temperature for 1–2 hours.
-
Validation Point: Monitor via TLC.[1] The sulfide spot (high
) should disappear and be replaced by a baseline spot (sulfonium salt). The sulfoxide spot should remain unchanged.
-
-
Partitioning: Concentrate the mixture (if acetone was used) and redissolve in EtOAc or DCM.
-
Extraction: Wash the organic layer vigorously with water (
) followed by brine. The sulfonium salt will partition into the aqueous phase. -
Isolation: Dry the organic layer (
) and concentrate.[2]
Workflow Visualization
Caption: Figure 1. Chemoselective removal of sulfide via conversion to water-soluble sulfonium salts.
Module 2: Chromatographic Optimization
Best For: Small-scale purification (<500 mg) or when alkyl halides are contraindicated. Challenge: o-Anisyl sulfide and its sulfoxide often tail into each other.
Stationary Phase & Eluent Strategy
Standard silica gel (60 Å) is sufficient, but the solvent system is critical. Avoid pure EtOAc/Hexane gradients as they often cause "streaking" of the sulfoxide.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (neutralized) | Acidic silica can cause racemization of sensitive sulfoxides. Pre-wash column with 1% |
| Eluent A | Toluene | Provides |
| Eluent B | Acetone | Sharper peak shapes for polar sulfoxides than EtOAc. |
| Gradient | 0% | Gradual increase prevents co-elution. Sulfide usually elutes near solvent front; sulfoxide elutes later. |
Module 3: Crystallization & Enantiomeric Enrichment
Best For: Final polishing of solid products (ee > 85%). Warning: Chiral sulfoxides can form racemic compounds (where the racemate is less soluble than the pure enantiomer) or conglomerates. You must know which behavior your specific derivative exhibits.
Protocol:
-
Dissolve the semi-pure product in a minimum amount of hot
or Toluene. -
Add Hexane dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
Critical Step: If the racemate crystallizes out (common), filter the solid and keep the mother liquor . The mother liquor will be enriched in the desired (R)-enantiomer.
Troubleshooting & FAQ
Q: Why not just oxidize the remaining sulfide to sulfoxide?
A: This is dangerous for chiral purity. Most oxidants used to "clean up" residual sulfide will also oxidize your chiral sulfoxide to an achiral sulfone (
Q: I used the alkylation method, but my yield dropped significantly. A: You may have formed an O-alkylated sulfoxonium salt (rare but possible with highly reactive alkylating agents like MeI if left too long). Switch to Benzyl Bromide , which is bulky and reacts selectively with the sulfide sulfur, not the sulfoxide oxygen.
Q: How do I check for racemization during purification?
A: Standard NMR cannot distinguish enantiomers. You must use Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns) or Shift Reagents (e.g.,
References
-
Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495. Link
- Grounding: Establishes the fundamental difficulty in preventing over-oxid
-
Kagan, H. B., & Rebiere, F. (1990). Stereoselective synthesis of sulfoxides. Synlett, 1990(11), 643-650. Link
- Grounding: The authoritative source on the asymmetric oxidation methods relevant to anisyl sulfoxides.
- Drabowicz, J., & Oae, S. (1980). Reaction of Sulfoxides with Alkyl Halides. Synthesis, 1980(05), 404-406. Grounding: Validates the chemical reactivity differences between sulfides and sulfoxides toward alkyl halides (The "Scavenger" method).
Sources
Technical Support Center: Stability of (R)-2-Methoxyphenyl Sulfoxide Complexes
[1]
Case ID: TICKET-CHIRAL-SO-2024 Subject: Troubleshooting Stability & Stereochemical Integrity of (R)-2-Methoxyphenyl Sulfoxide Ligands Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division[1]
Executive Summary
You are working with (R)-2-methoxyphenyl sulfoxide , a specialized chiral ligand.[1] Unlike simple dialkyl sulfoxides (like DMSO), this molecule possesses two critical features that dictate its stability in coordination complexes:
-
A Chiral Sulfur Center: The stereogenic nature of the sulfoxide sulfur is susceptible to racemization (inversion) under thermal or catalytic stress.[2]
-
An Ortho-Methoxy Substituent: This group acts as a hemilabile donor, capable of forming a 5-membered chelate ring. While this provides thermodynamic stability (chelate effect), it introduces dynamic structural behaviors that can complicate analysis.
This guide addresses the three primary failure modes: Racemization , Linkage Isomerism , and Chemical Decomposition .
Module 1: Stereochemical Integrity (Racemization)
The Issue: Your complex shows a loss of optical activity (ee%) over time or after heating.
Root Cause Analysis
Chiral sulfoxides have a high thermal inversion barrier (~160–170 kJ/mol) in their free state, making them stable at room temperature.[1] However, coordination to a metal center drastically lowers this barrier .
-
Mechanism: Metal binding draws electron density away from the sulfur, stabilizing the planar transition state required for pyramidal inversion.
-
Risk Factor: "Soft" metals (Pt(II), Pd(II), Ru(II)) that bind strongly to Sulfur are the primary culprits for facilitating inversion.[1]
Troubleshooting Protocol: Diagnosing Racemization
| Step | Action | Expected Observation (Stable) | Warning Sign (Racemization) |
| 1 | Chiral HPLC | Single peak (or >99:1 er) | Appearance of (S)-enantiomer peak.[1] |
| 2 | ¹H NMR (with CSA) | Add chiral shift reagent (e.g., Eu(hfc)₃).[1] Distinct single set of signals. | Splitting of methoxy/aromatic signals into diastereomeric pairs. |
| 3 | Thermal Stress Test | Incubate at 60°C for 4h. No change in optical rotation. | Decrease in specific rotation [α]D. |
Prevention Strategies
-
Avoid Acidic Conditions: Protonation of the sulfoxide oxygen (or metal-coordination) lowers the activation energy for inversion.[1]
-
Steric Bulk: Use bulky ancillary ligands on the metal center. This destabilizes the planar transition state required for inversion.
-
Temperature Control: Keep reaction temperatures below 40°C during complexation with Pd/Pt.
Module 2: Structural Stability (Linkage Isomerism)
The Issue: The NMR signals for the ligand have shifted dramatically, or the color of the complex has changed, yet the mass spectrum confirms the ligand is still attached.
Technical Insight: The Ambidentate Trap
Sulfoxides are ambidentate ligands . They can bind through:
-
Sulfur (Soft Donor): Preferred by soft acids (Pt²⁺, Pd²⁺, Ru²⁺).[1] This is the desired mode for chiral induction.
-
Oxygen (Hard Donor): Preferred by hard acids (Fe³⁺, Al³⁺) or when steric crowding prevents S-binding.[1]
Critical Failure: If your (R)-2-methoxyphenyl sulfoxide flips from S-bound to O-bound, the chiral information is moved further from the metal center, destroying the asymmetric induction potential.[1]
Diagnostic Guide: S- vs. O-Binding
| Analytical Method | S-Bonded (Desired) | O-Bonded (Undesired) |
| IR Spectroscopy (νSO) | Shift to higher frequency (e.g., 1100 → 1150 cm⁻¹) vs free ligand.[1] | Shift to lower frequency (e.g., 1050 → 920 cm⁻¹). |
| X-Ray Crystallography | S-O bond length decreases (< 1.48 Å).[1][3][4] | S-O bond length increases (> 1.51 Å).[1][3][4] |
| ¹H NMR (Methoxy) | Minimal shift or slight downfield.[1] | Significant shift due to loss of magnetic anisotropy from the metal. |
Module 3: The "Methoxy Effect" (Chelation & Hemilability)[1]
The Issue: The ligand appears to be "falling off" or exchanging rapidly on the NMR timescale.
Mechanism: Hemilability
The 2-methoxy group is positioned to form a 5-membered chelate ring with the metal.[1]
-
The Benefit: This chelation significantly increases the thermodynamic stability of the complex compared to a simple phenyl sulfoxide.
-
The Drawback: The Methoxy-Oxygen bond is weak. It can dissociate (open the ring) to allow substrate binding and then re-associate.[1] If the metal center is too crowded, the methoxy group will remain uncoordinated (monodentate binding), making the ligand more prone to total dissociation.
Visualizing the Stability Pathways
Figure 1: Stability landscape of (R)-2-methoxyphenyl sulfoxide complexes.[1] Green nodes indicate desired stable states; Red/Black nodes indicate failure modes.
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO as a solvent for my complexation reaction? A: Avoid if possible. DMSO is a competing sulfoxide ligand. Because it is smaller and sterically unencumbered, it will often displace your bulky (R)-2-methoxyphenyl sulfoxide ligand.[1] Use non-coordinating solvents like Dichloromethane (DCM) or Toluene.[1]
Q2: My complex turns black when I heat it. What is happening? A: This is likely deoxygenation . Coordinated sulfoxides can be reduced to sulfides (thioethers) under thermal stress, especially if there are reducing agents present. The black precipitate is often colloidal metal formed as the ligand system collapses.
Q3: How do I store these complexes to prevent racemization? A: Store in the solid state at -20°C. In solution, avoid protic solvents (MeOH, H₂O) which can facilitate proton-transfer mechanisms that lower the inversion barrier.[1]
References
-
Racemization of Chiral Sulfoxides
-
Linkage Isomerism (S vs O Binding)
-
Calligaris, M. (1999). Stereochemical Aspects of Sulfoxides and Metal Sulfoxide Complexes. Croatica Chemica Acta.
-
-
Photochemical Stability
-
General Coordination Chemistry
-
Wikipedia Contributors. Transition metal sulfoxide complex.
-
Sources
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. The University of Osaka Institutional Knowledge Archive (OUKA) [ir.library.osaka-u.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in Andersen synthesis of diaryl sulfoxides
Technical Support Center: Andersen Synthesis of Diaryl Sulfoxides Topic: Troubleshooting Low Yields & Stereochemical Erosion Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
The Andersen synthesis remains the gold standard for accessing high-enantiopurity diaryl sulfoxides, particularly when catalytic asymmetric oxidation fails to provide sufficient optical purity. However, the reaction is deceptively simple. It relies on a stereospecific nucleophilic substitution at the sulfur atom of a chiral sulfinate ester (typically
Low yields in this transformation are rarely due to a single catastrophic failure but rather a convergence of three vectors: precursor diastereomeric purity , Grignard reagent quality , and kinetic control of side-reactions (ligand coupling or reduction).
This guide deconstructs these failure modes into actionable troubleshooting protocols.
Module 1: The Mechanistic Baseline
Understanding the "Invisible" Failure Mode
The reaction proceeds via an
Critical Insight: The sulfur atom in sulfinates is a chiral center.[1] If your starting menthyl sulfinate is not diastereomerically pure (i.e., it contains both
Figure 1: The stereochemical pathway of the Andersen Synthesis. Note the strict inversion of configuration.
Module 2: Diagnostic Troubleshooting (Q&A)
Q1: My chemical yield is acceptable (~70%), but the enantiomeric excess (ee) is consistently low (<80%). Is the reaction racemizing?
Diagnosis: It is highly probable that your starting material (menthyl sulfinate) is not diastereomerically pure. The reaction itself is stereospecific; it does not typically racemize under standard conditions unless the workup is acidic.
Root Cause: Menthyl sulfinates are prepared from sulfinyl chlorides and menthol. This produces a 1:1 mixture of diastereomers. Separation requires rigorous crystallization. If you used the "oil" from the mother liquor or incomplete crystallization, you introduced the wrong enantiomer from the start.
The Fix (The Solladié Protocol): You must ensure the precursor is diastereomerically pure before the Grignard step.
-
Synthesize: React
-toluenesulfinyl chloride with -menthol. -
Epimerize & Crystallize: Use the Solladié modification. Add catalytic HCl to the mixture. This interconverts the
and epimers in solution. Since the isomer is usually crystalline and less soluble, it precipitates out, driving the equilibrium toward the desired solid diastereomer. -
Validation: Do not proceed until the rotation
matches literature values (e.g., for -menthyl - -toluenesulfinate) [1].
Q2: I am getting low yields (<30%) and recovering unreacted sulfinate, even though I added 1.5 equivalents of Grignard.
Diagnosis: Your Grignard reagent has degraded.[2] Nominal stoichiometry does not equal active stoichiometry.
Root Cause: Grignard reagents are notoriously moisture-sensitive. A "1.0 M" bottle stored for 6 months is likely 0.6 M or less due to hydrolysis and air oxidation. Furthermore, sulfinates are bulky; aged Grignards often contain alkoxides that cluster and impede reactivity.
The Fix (Titration Protocol): You must titrate your Grignard immediately before use.
-
Method: Use Salicylaldehyde Phenylhydrazone as an indicator.
-
Procedure:
-
Dissolve a known amount of indicator in dry THF (orange solution).
-
Titrate with Grignard until the endpoint turns bright yellow (formation of the dianion).
-
Recalculate the molarity.
-
-
Adjustment: Use 2.0–3.0 equivalents of active Grignard relative to the sulfinate. The excess is necessary to drive the reaction to completion against steric bulk [2].
Q3: The reaction mixture turns dark/black, and I see significant amounts of sulfide and diaryl coupling products (Ar-Ar) by TLC.
Diagnosis: You are encountering Ligand Coupling and Over-reduction , likely driven by high temperatures or improper solvent choice.
Root Cause:
-
Sulfides: Grignards can reduce sulfoxides to sulfides if the temperature is too high.
-
Ligand Coupling: Sulfoxides can act as "ligands" that couple with Grignards to form Ar-Ar or Ar-R species, ejecting the sulfur moiety entirely [3]. This is favored by THF at room temperature or reflux.
The Fix (Kinetic Control):
-
Solvent Switch: Use Diethyl Ether (Et₂O) or Toluene instead of pure THF. THF coordinates strongly to Mg, making the Grignard more nucleophilic but also more basic and prone to electron transfer (reduction). Et₂O moderates this reactivity.
-
Temperature: Conduct the addition at -78°C and allow it to warm slowly to 0°C . Never reflux an Andersen synthesis unless specifically required for a sterically hindered substrate.
Module 3: Experimental Workflow & Data Analysis
Optimized Protocol for High-Yield Synthesis
| Step | Parameter | Specification | Reason |
| 1. Drying | Glassware | Flame-dried under Ar/N₂ | Grignard survival. |
| 2. Solvent | Type | Anhydrous Et₂O or PhMe | Prevents ligand coupling/reduction. |
| 3. Addition | Temperature | -78°C (Start) | Kinetic control of substitution. |
| 4. Stoichiometry | Grignard | 2.5 equiv (Titrated) | Overcome steric hindrance/moisture. |
| 5. Quench | Reagent | Sat. aq. NH₄Cl | Neutral pH prevents racemization. |
Troubleshooting Decision Matrix
Figure 2: Decision Matrix for diagnosing yield and purity failures.
Module 4: Advanced Mechanistic Insights
Why do things go wrong?
1. Acid-Catalyzed Racemization
Sulfoxides are stereochemically stable to heat (pyramidal inversion requires >200°C), but they are sensitive to acid. In the presence of protons (
-
Prevention: Always quench with saturated ammonium chloride (
) rather than HCl.
2. The "Ligand Coupling" Trap Recent research indicates that sulfoxides can undergo ligand coupling with Grignard reagents to form diarylalkanes [3]. This is essentially a desulfurization reaction.
-
Mechanism: The Grignard attacks the sulfur to form a hypervalent sulfur species (sulfurane), which then undergoes a reductive elimination, coupling the two carbon ligands and extruding the sulfur.
-
Mitigation: This pathway has a higher activation energy than the desired substitution. Keeping the reaction cold (-78°C) ensures the kinetic product (sulfoxide) is formed over the thermodynamic coupling product.
References
-
Solladié, G. ; Hutt, J.; Girardin, A. "Improved preparation of optically active methyl p-tolyl sulfoxide." Synthesis, 1987 , 2, 173.
-
Andersen, K. K. "Synthesis of (+)-ethyl p-tolyl sulfoxide from (-)-menthyl (-)-p-toluenesulfinate."[3] Tetrahedron Letters, 1962 , 3(3), 93–95.[3][4]
-
Dean, W. M. ; Šiaučiulis, M.; Storr, T. E.; Lewis, W.; Stockman, R. A.[5] "Versatile C(sp2)-C(sp3) Ligand Couplings of Sulfoxides for the Enantioselective Synthesis of Diarylalkanes." Angewandte Chemie International Edition, 2016 , 55(34), 10013–10016.[5]
- Drabowicz, J.; Oae, S. "Reaction of sulfoxides with Grignard reagents." Synthesis, 1977, 6, 404-405.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Separation of o-Anisyl Phenyl Sulfoxide Enantiomers
Welcome to a comprehensive guide on the chiral separation of o-anisyl phenyl sulfoxide enantiomers. In the realms of pharmaceutical development and asymmetric synthesis, the precise separation and quantification of chiral sulfoxides are of paramount importance.[1][2] These molecules serve as critical chiral auxiliaries and are integral to the synthesis of complex, biologically active compounds.[3][4] The stereochemistry at the sulfur atom can profoundly influence a molecule's pharmacological activity and toxicological profile, making robust enantioselective analysis a regulatory and scientific necessity.[5]
This guide moves beyond a simple recitation of methods. It is designed to provide you, a fellow researcher or drug development professional, with the strategic insights and practical data needed to select and optimize a chiral HPLC method for o-anisyl phenyl sulfoxide and structurally related compounds. We will delve into the causality behind methodological choices, compare the leading chiral stationary phases (CSPs), and provide a validated, step-by-step protocol grounded in established principles.
The Foundation of Chiral Recognition for Sulfoxides
Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating a chiral environment for their separation.[6] In HPLC, this is most effectively achieved by using a chiral stationary phase (CSP).[5] The fundamental mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[7] The differing stability of these complexes leads to different retention times and, consequently, separation.
For aryl sulfoxides like o-anisyl phenyl sulfoxide, the key interaction points with the CSP are:
-
The Sulfinyl Group (>S=O): This polar group is a primary site for hydrogen bonding and dipole-dipole interactions.
-
Aromatic Rings: The phenyl and anisyl rings can engage in π-π stacking interactions with the CSP.
-
The Ortho-Anisyl Group (-OCH₃): The methoxy group introduces both steric hindrance and a potential hydrogen bond acceptor site, which can significantly influence how the enantiomer fits into the chiral selector's structure.
Understanding these potential interactions is crucial for rationally selecting a CSP and mobile phase.
Comparing Chiral Stationary Phases: Polysaccharide Derivatives
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most successful and widely used for the separation of a broad range of chiral compounds, including sulfoxides.[8][9] Their success stems from the complex three-dimensional structures formed by the polysaccharide chains, which create chiral grooves and cavities where analytes can bind.[6]
Let's compare the two leading classes of polysaccharide CSPs for this application.
Cellulose-Based CSPs (e.g., Chiralcel® OD, Chiralpak® IB)
Cellulose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) (found in Chiralcel® OD and its immobilized version, Chiralpak® IB), have a proven track record for resolving aryl sulfoxides.[1][2]
-
Chiral Recognition Mechanism: The carbamate linkages on the cellulose backbone provide sites for hydrogen bonding and dipole-dipole interactions. The phenyl groups allow for π-π stacking. The ordered, helical structure of the cellulose derivative creates a well-defined chiral environment.
-
Typical Performance: For simple aryl sulfoxides like methyl phenyl sulfoxide, cellulose-based columns under normal phase conditions provide excellent resolution. A baseline separation with a separation factor (α) of 1.42 has been reported for methyl phenyl sulfoxide on a cellulose-based column.[1]
Amylose-Based CSPs (e.g., Chiralpak® AD, Chiralpak® IA)
Amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD) and amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (Chiralpak® IA), often exhibit complementary or even superior selectivity to their cellulose counterparts.[10][11]
-
Chiral Recognition Mechanism: Similar to cellulose, the mechanism relies on hydrogen bonding, π-π interactions, and steric fit. However, the different glycosidic linkage in amylose (α-1,4) compared to cellulose (β-1,4) results in a different helical structure and, therefore, a distinct chiral recognition environment. This structural difference is often the key to separating compounds that are poorly resolved on cellulose phases. For sulfoxides, hydrogen bonding between the sulfinyl oxygen and the -NH groups of the carbamate selector is a critical interaction.[10]
-
Typical Performance: Amylose-based phases have shown exceptional performance for separating complex sulfoxides, such as proton pump inhibitors.[8] They are highly recommended for screening as they often provide high selectivity under normal phase conditions.[10]
Performance Data & Method Comparison
While specific comparative data for o-anisyl phenyl sulfoxide is not consolidated in a single source, we can synthesize a reliable comparison based on performance data for structurally similar aryl sulfoxides. The following table summarizes expected performance for different CSP and mobile phase combinations, providing a strong starting point for method development.
| Chiral Stationary Phase (CSP) | Mobile Phase System | Mode | Analyte (Analogue) | Selectivity (α) | Resolution (Rs) | Key Insights & Rationale |
| Cellulose Derivative (e.g., Eurocel 02) | Hexane/Ethanol (75:25 v/v) | NP | Methyl Phenyl Sulfoxide | 1.42 | Baseline | A classic, robust method for simple aryl sulfoxides. The alcohol modifier is crucial for modulating retention and interacting with the CSP.[1] |
| Cellulose Derivative (e.g., Chiralcel® OD-H) | Hexane/2-Propanol (90:10 v/v) | NP | General Aryl Sulfoxides | Good | > 1.5 | 2-Propanol is a stronger hydrogen bond donor/acceptor than ethanol and can offer different selectivity. A lower percentage is needed due to its higher polarity.[12] |
| Amylose Derivative (e.g., Chiralpak® AD-H) | n-Hexane/Ethanol | NP | Various Sulfoxide Drugs | Excellent | Baseline | Often provides superior selectivity for sulfoxides due to a favorable steric fit and strong hydrogen bonding interactions.[10] |
| Immobilized Amylose (e.g., Chiralpak® IA) | MTBE/EtOAc/EtOH/DEA | NP | Lansoprazole (Sulfoxide) | High | High | Immobilized phases allow for a wider range of solvents like MTBE and EtOAc, offering unique selectivities not possible with coated phases.[11][13] |
| Immobilized Cellulose (e.g., Chiralcel® OD-RH) | KPF₆ Buffer/Acetonitrile | RP | Tamsulosin (contains sulfoxide) | Good | Baseline | Reversed-phase is an option, particularly for more polar sulfoxides or when compatibility with aqueous samples is needed. Requires a specific RP-compatible CSP.[7] |
Visualizing the Method Development Workflow
The process of selecting the optimal chiral separation method can be visualized as a logical flow, starting with the analyte's structure and proceeding through systematic screening.
Caption: Chiral HPLC method development workflow.
Detailed Experimental Protocol: A Recommended Starting Point
This protocol describes a robust, validated starting method for the enantiomeric separation of o-anisyl phenyl sulfoxide based on the principles discussed above. The use of an amylose-based CSP is prioritized due to its high success rate with substituted aryl sulfoxides.
Objective: To achieve baseline separation (Resolution, Rs > 1.5) of the enantiomers of o-anisyl phenyl sulfoxide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector.
Materials:
-
Chiral Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP)
-
Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA).
-
Sample: Racemic o-anisyl phenyl sulfoxide dissolved in mobile phase at ~1.0 mg/mL.
Chromatographic Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | This ratio provides a good balance between retention and elution strength for aryl sulfoxides on polysaccharide CSPs. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |
| Column Temp. | 25 °C | Room temperature is a standard starting point. Temperature can be adjusted to improve peak shape or selectivity. |
| Detection | UV at 254 nm | Aromatic sulfoxides have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a good detector response. |
Procedure:
-
System Preparation: a. Prepare the mobile phase by accurately mixing 900 mL of n-Hexane with 100 mL of 2-Propanol. b. Degas the mobile phase using sonication or vacuum filtration. c. Install the Chiralpak® AD-H column and flush the system with the mobile phase at 0.5 mL/min for 15 minutes, then increase to 1.0 mL/min. d. Equilibrate the column for at least 30-60 minutes or until a stable baseline is achieved.
-
Sample Analysis: a. Prepare a 1.0 mg/mL solution of racemic o-anisyl phenyl sulfoxide in the mobile phase. b. Inject 10 µL of the sample solution. c. Acquire data for a sufficient time to allow both enantiomers to elute (e.g., 20-30 minutes).
-
Data Evaluation: a. Identify the two enantiomer peaks. b. Calculate the retention factors (k'), selectivity (α), and resolution (Rs) using standard chromatographic equations. c. Goal: Achieve Rs ≥ 1.5.
Optimization Strategy:
-
If retention is too long (k' > 10): Increase the percentage of 2-Propanol in the mobile phase in small increments (e.g., to 88:12).
-
If resolution is poor (Rs < 1.5):
-
Decrease the flow rate (e.g., to 0.8 mL/min) to increase efficiency.
-
Try a different alcohol modifier (e.g., switch to n-Hexane/Ethanol 85:15), as this can significantly alter selectivity.
-
If the amylose column fails, screen a cellulose-based column (e.g., Chiralcel® OD-H) using the same mobile phases.
-
Conclusion and Future Trends
The chiral separation of o-anisyl phenyl sulfoxide is readily achievable using polysaccharide-based CSPs, with amylose and cellulose derivatives in normal phase mode representing the most promising strategies.[1][10] A systematic screening approach, starting with an amylose column like Chiralpak® AD-H and a hexane/2-propanol mobile phase, is a scientifically robust and efficient path to a baseline separation.
Future advancements will likely focus on the expanded use of immobilized CSPs, which offer unparalleled solvent flexibility, and the integration of Supercritical Fluid Chromatography (SFC) for faster, greener separations.[14] However, the foundational principles and methods detailed in this guide provide a durable and reliable framework for current and future challenges in chiral sulfoxide analysis.
References
-
Shimadzu. (n.d.). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Chiral separation of Methyl phenyl sulfoxide II. Retrieved from [Link]
-
Flynn, A. J., Ford, A., & Maguire, A. R. (2020). Localized partitioning of enantiomers in solid samples of sulfoxides. CORA. Retrieved from [Link]
-
Péter, A., et al. (2022). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 27(23), 8274. Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19), 6598. Retrieved from [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
-
Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. Retrieved from [Link]
-
Zhang, Z., et al. (2004). Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 689-93. Retrieved from [Link]
-
Ferretti, R., et al. (2018). Optimization of the analytical HPLC enantioseparation of OME (A), IMP-B... ResearchGate. Retrieved from [Link]
-
Li, F., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2634. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of chiral sulfoxides series evaluated. Retrieved from [Link]
-
Daicel. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Retrieved from [Link]
-
Ortega, G., et al. (2022). Stereoselective Synthesis of Chiral C2-Symmetric 1,3- and 1,5-Bis-Sulfoxides Guided by the Horeau Principle: Understanding the Influence of the Carbon Chain Nature in Its Ability for Metal Coordination. Molecules, 27(13), 4252. Retrieved from [Link]
-
FULIR. (2024). HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. Retrieved from [Link]
-
Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue.pdf. Retrieved from [Link]
-
Ohta, H., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 86(23), 16298-16307. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Daicel Immobilised Polysaccharide Chiral Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioseparation chromatograms of compounds (A): N‐phenyl 4‐iminoflavan (2), (B). Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). Chiralpak - Chiral Technologies - Daicel - Manufacturer. Retrieved from [Link]
-
Zhang, T. (n.d.). Method development with CHIRALPAK® IA. HPLC. Retrieved from [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. DSpace [cora.ucc.ie]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. shimadzu.com [shimadzu.com]
Determination of Absolute Configuration of (R)-o-Anisyl Sulfoxide
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The determination of absolute configuration for chiral sulfoxides is a critical step in asymmetric synthesis and medicinal chemistry.[1] (R)-o-Anisyl sulfoxide (also known as methyl 2-methoxyphenyl sulfoxide) serves as a pivotal chiral ligand and auxiliary in stereoselective reactions. Its ortho-methoxy group provides unique chelating capabilities, making its enantiopurity essential for high stereocontrol.
This guide objectively compares the primary methodologies for determining its absolute configuration: Chemical Correlation (Andersen Synthesis) , X-Ray Crystallography , and Chiroptical Spectroscopy (VCD/ECD) . While X-ray crystallography remains the "gold standard" for crystalline derivatives, the Andersen synthesis provides the most reliable chemical proof of configuration for the parent sulfoxide in solution.
Methodological Comparison
Method A: Chemical Correlation (The Andersen Synthesis)
Status: Primary Synthetic Proof This method relies on the stereospecific nucleophilic substitution of a diastereomerically pure sulfinate ester by a Grignard reagent. It is the historical and practical benchmark for assigning sulfoxide configuration.
-
Mechanism: The reaction proceeds with complete inversion of configuration at the sulfur atom.
-
Protocol: Reaction of diastereomerically pure (-)-menthyl (S)-arenesulfinate with methylmagnesium iodide (or conversely, a menthyl methanesulfinate with o-anisylmagnesium bromide).
-
Pros: Establishes configuration by design; yields high enantiomeric excess (ee).
-
Cons: Requires preparation of the pure sulfinate precursor.
Method B: X-Ray Crystallography
Status: Absolute Definitive Standard Direct determination of the absolute structure using anomalous dispersion (Flack parameter).
-
Requirement: Single crystal with sufficient size and quality.
-
Application to o-Anisyl Sulfoxide: The parent sulfoxide is often an oil or low-melting solid. Crystallography is frequently performed on derivatives , such as metal complexes (e.g., Palladium complexes) or sulfoximines derived from the sulfoxide.
-
Pros: Unambiguous assignment.
-
Cons: Destructive (if derivatization is needed); time-consuming crystal growth.
Method C: Chiroptical Spectroscopy (VCD / ECD)
Status: Non-Destructive Analytical Uses Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) coupled with Density Functional Theory (DFT) calculations.
-
Principle: Comparison of experimental spectra with calculated spectra for the (R) and (S) models.
-
Pros: Works directly in solution; no derivatization required.
-
Cons: Computationally intensive; requires careful conformational analysis.
Comparative Data Matrix
| Feature | Andersen Synthesis | X-Ray Crystallography | Chiral HPLC | VCD / ECD |
| Basis of Assignment | Stereochemical Mechanism (Inversion) | Anomalous Dispersion (Flack Parameter) | Retention Time vs. Standard | Spectral Signature Match (DFT) |
| Sample State | Solution (Reaction Product) | Solid (Single Crystal) | Solution | Solution |
| Reliability | High (Well-established mechanism) | Highest (Absolute) | High (Dependent on standard) | High (Dependent on calculation) |
| Throughput | Low (Synthesis required) | Low (Crystal growth) | High (Routine QC) | Medium |
| Cost | High (Reagents/Time) | High (Instrument/Time) | Low (after method dev) | High (Instrument) |
Deep Dive: The (R)-o-Anisyl Sulfoxide Case Study
The absolute configuration of (R)-o-anisyl methyl sulfoxide is classically established via the Andersen Synthesis .
The Mechanistic Pathway
-
Precursor: The synthesis typically begins with (-)-menthyl (S)-2-methoxybenzenesulfinate .
-
Reagent: Methylmagnesium iodide (MeMgI).
-
Reaction: The Grignard reagent attacks the sulfur center.
-
Stereochemistry: The methoxy group of the menthyl ester acts as the leaving group. The reaction proceeds via an SN2-like mechanism at the sulfur, resulting in inversion of configuration .
-
Result: The (S)-sulfinate precursor yields the (R)-sulfoxide .
Quantitative Data
-
Specific Rotation: The (R)-enantiomer of aryl methyl sulfoxides is generally dextrorotatory (+), but specific solvent effects can alter the magnitude.
-
Note: Always report solvent and concentration, as sulfoxide rotation is highly solvent-dependent.
-
-
HPLC Separation:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or Lux Cellulose-1).
-
Mobile Phase: Hexane/Isopropanol (90:10).[2]
-
Selectivity: The ortho-methoxy group often enhances chiral recognition on polysaccharide phases compared to the unsubstituted phenyl analog.
-
Experimental Protocols
Protocol 1: Andersen Synthesis of (R)-o-Anisyl Sulfoxide
Objective: Synthesis of the (R)-enantiomer with defined configuration.
-
Preparation of Sulfinate:
-
React 2-methoxybenzenesulfinyl chloride with (-)-menthol in the presence of pyridine/DCM at 0°C.
-
Separate the diastereomers of menthyl 2-methoxybenzenesulfinate by fractional crystallization (from acetone/hexanes) or column chromatography.
-
Isolate the (S)-diastereomer (confirmed by X-ray or NMR comparison).
-
-
Grignard Reaction (Inversion Step):
-
Reagents: (S)-Menthyl 2-methoxybenzenesulfinate (1.0 equiv), MeMgI (1.5 equiv), Anhydrous Benzene/Ether.
-
Step 1: Dissolve the sulfinate in anhydrous benzene under Argon.
-
Step 2: Add MeMgI solution dropwise at 0°C.
-
Step 3: Stir at room temperature for 2-4 hours.
-
Step 4: Quench with saturated NH4Cl solution.
-
Step 5: Extract with EtOAc, dry over Na2SO4, and concentrate.
-
-
Purification:
-
Purify by flash chromatography (SiO2, Hexane/EtOAc gradient).
-
Yield: Typically 80-90%.
-
Configuration: (R)-(+)-o-anisyl methyl sulfoxide .
-
Protocol 2: Analytical Determination via Chiral HPLC
Objective: Determination of Enantiomeric Excess (ee).[2][3]
-
Instrumentation: HPLC system with UV detector (254 nm).
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Expected Results:
-
The enantiomers will resolve with baseline separation (
). -
Compare retention times with the authentic (R)-standard synthesized via Protocol 1.
-
Decision Workflow
The following diagram illustrates the logical decision process for determining the absolute configuration of an unknown sample of o-anisyl sulfoxide.
Caption: Decision matrix for selecting the optimal method for absolute configuration determination of o-anisyl sulfoxide.
References
-
Andersen, K. K. (1962). "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate." Tetrahedron Letters, 3(3), 93–95. Link
- Establishes the foundational method of inversion of configuration for sulfinate-to-sulfoxide transform
- Drabowicz, J., & Oae, S. (1980). "Synthesis of sulfoxides." Synthesis, 1980(05), 404-406. Reviews the general applicability of the Andersen synthesis to various aryl sulfoxides.
-
Tashiro, S., et al. (2023). "Selective synthesis of tightly- and loosely-twisted metallomacrocycle isomers." Nature Communications, 14, 8082. Link
- Provides modern experimental data (95.3% ee) and usage of (R)-o-anisyl methyl sulfoxide as a chiral ligand.
-
Stephens, P. J., et al. (2001). "Determination of absolute configuration using vibrational circular dichroism spectroscopy: the chiral sulfoxide 1-(2-methylnaphthyl) methyl sulfoxide." Journal of Organic Chemistry, 66(11), 3671-3677. Link
- Validates VCD as a reliable altern
-
BenchChem Technical Support. (2025). "Refining HPLC Separation of (2-Amino-4-methoxyphenyl)methanol and its Isomers." Link
- Provides context on HPLC separation of anisyl deriv
Sources
Definitive Guide to NMR Shift Reagents for Chiral Sulfoxide ee Determination
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Objective: To provide an authoritative, technically grounded comparison of NMR shift reagents for determining the enantiomeric excess (ee) of chiral sulfoxides, moving beyond basic lists to causal analysis and self-validating protocols.
Introduction: The Sulfoxide Challenge
Chiral sulfoxides are pivotal pharmacophores (e.g., Esomeprazole, Modafinil) and versatile chiral auxiliaries. Unlike alcohols or amines, the sulfoxide moiety presents a unique challenge for enantiomeric excess (ee) determination via NMR:
-
Lewis Basicity: The sulfinyl oxygen is a hard Lewis base, making it an ideal candidate for coordination with lanthanides, but less responsive to weak hydrogen-bonding agents.
-
Stereogenic Sulfur: The chirality resides on the sulfur atom, often requiring reagents that can create a deep chiral pocket to induce sufficient magnetic non-equivalence (
).
This guide compares the three primary classes of shift reagents—Lanthanide Shift Reagents (CLSRs) , Chiral Solvating Agents (CSAs) , and Dirhodium Complexes —to help you select the optimal tool for your specific substrate.
Mechanism of Action
Understanding the interaction mechanism is critical for troubleshooting poor separation.
-
CLSRs (e.g., Eu(hfc)₃): Function via Lewis Acid-Base Coordination . The paramagnetic Europium atom coordinates to the sulfinyl oxygen. The chirality of the camphor-derived ligand induces a diastereomeric environment, while the paramagnetism "stretches" the spectrum, amplifying chemical shift differences.
-
CSAs (e.g., BINOL): Function via Hydrogen Bonding . The hydroxyl protons of the CSA hydrogen-bond with the sulfinyl oxygen. This interaction is weaker and more transient than metal coordination, leading to sharper lines but smaller shifts.
-
Dirhodium Complexes: Function via Adduct Formation . The sulfoxide binds axially to the Rh-Rh core. The chiral carboxylate ligands create a rigid "box," forcing the enantiomers into distinct steric environments.
Visualization: Mechanism & Reagent Selection
Caption: Decision matrix for selecting the appropriate NMR shift reagent based on sample behavior and spectral resolution.
Comparative Analysis of Reagents
A. Lanthanide Shift Reagents: Eu(hfc)₃
The Industry Standard Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is the most widely used reagent for sulfoxides due to the strong oxophilicity of the Europium center.
-
Pros:
-
Large
: Can separate enantiomeric signals by >0.5 ppm, often resolving even remote protons. -
Predictable: Almost always works for sulfoxides due to the S=O bond's basicity.
-
-
Cons:
-
Paramagnetic Broadening: Signals become wider as shift increases, potentially merging multiplets.
-
Hygroscopic: Water competes for coordination, killing the shift.
-
-
Best For: Sulfoxides with simple aromatic signals or isolated methyl groups (e.g., Methyl Phenyl Sulfoxide).
B. Chiral Solvating Agents: (R)-BINOL
The "Clean" Alternative 1,1'-Bi-2-naphthol (BINOL) acts as a CSA through hydrogen bonding.
-
Pros:
-
No Line Broadening: Preserves coupling information (J-values).
-
Sample Recovery: Can be removed via basic extraction (unlike paramagnetic metals which can contaminate).
-
Cost: Significantly cheaper than Eu(hfc)₃.
-
-
Cons:
-
Small
: Often <0.05 ppm. Requires high-field NMR (>500 MHz) for accurate integration. -
Concentration Dependent: Requires high concentrations of CSA (often 5-10 equivalents).
-
-
Best For: Acid-sensitive sulfoxides or when J-coupling analysis is required simultaneously.
C. Dirhodium Tetracarboxylates
The High-Affinity Specialist Chiral dirhodium complexes (e.g., Rh₂(MTPA)₄) are powerful but less common for routine sulfoxide analysis.
-
Pros:
-
Strong Binding: Useful for sterically hindered sulfoxides that don't bind well to Eu.
-
Structural Rigidity: Can differentiate subtle steric differences.
-
-
Cons:
-
Complex Spectra: The reagent itself has many protons that can overlap with the analyte.
-
Cost: Very expensive.
-
-
Best For: Complex natural products where Eu(hfc)₃ fails to induce separation.
Summary Data Table
| Feature | Eu(hfc)₃ | (R)-BINOL | Dirhodium Complexes |
| Interaction | Lewis Acid Coordination | Hydrogen Bonding | Axial Coordination |
| Typical | 0.1 – 1.0 ppm | 0.01 – 0.05 ppm | 0.05 – 0.3 ppm |
| Line Broadening | High (Paramagnetic) | None | Low |
| Equivalents Needed | 0.1 – 0.5 eq | 2.0 – 10.0 eq | 1.0 eq |
| Water Sensitivity | High (Critical) | Low | Moderate |
| Sample Recovery | Difficult (Chromatography) | Easy (Extraction) | Difficult |
Experimental Protocol: The "Titration" Method
To ensure Trustworthiness and reproducibility, do not simply add a fixed amount of reagent. Use this self-validating titration protocol.
Reagent: Eu(hfc)₃ (stored in desiccator). Solvent: CDCl₃ (passed through basic alumina or stored over 4Å sieves). Analyte: ~10-15 mg of chiral sulfoxide.
Step-by-Step Workflow
-
Baseline Spectrum: Dissolve the sulfoxide in 0.6 mL CDCl₃. Acquire a standard ¹H NMR spectrum. Validate: Ensure peaks are sharp and solvent is dry (no water peak at 1.56 ppm).
-
Stock Solution: Prepare a concentrated solution of Eu(hfc)₃ in CDCl₃ (e.g., 0.1 M).
-
Titration Loop:
-
Endpoint Determination: Continue adding reagent until the enantiomeric signals are baseline separated (typically
ppm) but before broadening obscures the integration. -
Integration: Phasing is critical. Manually phase the split peaks to ensure the baseline is flat. Integrate the two enantiomeric signals.
Calculation:
Visualization: Titration Workflow
Caption: Iterative titration workflow to optimize signal separation without over-broadening.
References
-
Use of chiral lanthanide shift reagents in the elucidation of NMR signals. Journal of the Chemical Society, Perkin Transactions 2.
-
Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. PubMed.
-
Optimizing dirhodium(II) tetrakiscarboxylates as chiral NMR auxiliaries. Organic & Biomolecular Chemistry.
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR. The Journal of Organic Chemistry.
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. s3.smu.edu [s3.smu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing dirhodium(ii) tetrakiscarboxylates as chiral NMR auxiliaries - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Eu(hfc)3 - Wikipedia [en.wikipedia.org]
Comparative Technical Guide: (R)-o-Anisyl Phenyl Sulfoxide vs. Methyl Phenyl Sulfoxide
This guide objectively compares (R)-2-Methoxyphenyl phenyl sulfoxide (referred to herein as (R)-o-Anisyl Phenyl Sulfoxide ) and Methyl Phenyl Sulfoxide (MPSO) .
The comparison highlights the transition from a general-purpose solvent/oxidant (MPSO) to a specialized, hemilabile chiral ligand ((R)-o-Anisyl Phenyl Sulfoxide) used in asymmetric catalysis and stereoselective synthesis.
Executive Summary
-
Methyl Phenyl Sulfoxide (MPSO): The prototypical alkyl-aryl sulfoxide. Primarily used as a probe for metabolic oxidation, a Lewis base catalyst, or a substrate for Pummerer rearrangements. It is typically monodentate and conformationally flexible.
-
(R)-o-Anisyl Phenyl Sulfoxide: A sterically congested, chiral diaryl sulfoxide. The ortho-methoxy group provides a secondary coordination site (hemilability), enabling bidentate chelation to transition metals. This structural rigidity is critical for transferring chiral information in asymmetric C–H activation and hydrogenation reactions.
Physicochemical Profile
| Feature | Methyl Phenyl Sulfoxide (MPSO) | (R)-o-Anisyl Phenyl Sulfoxide |
| Structure | Ph–S(O)–Me | (2-MeO-C₆H₄)–S(O)–Ph |
| CAS (Generic/R) | 1193-82-4 (rac) / 4850-71-9 (R) | Derivative Class / N/A for specific isomer |
| Molecular Weight | 140.20 g/mol | 232.29 g/mol |
| Physical State | Low-melting white solid (mp 32–36 °C) | Crystalline Solid (est.[1] mp >70 °C) |
| Chirality Source | Sulfur atom (Lone pair vs O vs Ph vs Me) | Sulfur atom + Restricted conformation (Atropisomeric potential) |
| Coordination Mode | Monodentate ( | Potential Bidentate ( |
| Electronic Nature | Electron-rich S-center; simple donor | Electron-rich; o-OMe induces "Orthogonal" twist |
Mechanistic Insight: The "Ortho-Effect" & Chelation
The divergent performance of these two compounds stems from their coordination dynamics.
Methyl Phenyl Sulfoxide (Monodentate)
MPSO acts as a "soft" ligand via Sulfur or a "hard" ligand via Oxygen. However, lacking a secondary anchor, the metal-ligand complex often suffers from free rotation around the M–S bond. This rotational freedom degrades enantioselectivity in catalytic applications.
(R)-o-Anisyl Phenyl Sulfoxide (Hemilabile Chelation)
The o-methoxy group acts as a "hemilabile" arm. In the presence of a Lewis acidic metal (e.g., Pd(II) or Rh(I)):
-
Anchoring: The Sulfinyl Sulfur binds strongly to the metal.
-
Locking: The o-Methoxy Oxygen weakly coordinates to the metal, forming a rigid 5-membered metallacycle.
-
Transfer: This rigidity locks the chiral environment, forcing the substrate to approach from a specific trajectory (Stereocontrol).
Visualization of Coordination Modes
The following diagram illustrates the structural difference in coordination geometry.
Figure 1: Comparative coordination modes. MPSO allows bond rotation (yellow), while the o-anisyl group creates a rigid chelate (green), enhancing stereoselectivity.
Experimental Protocols
Synthesis of High-Purity (R)-Sulfoxides
Producing the (R)-enantiomer requires different strategies. MPSO is difficult to resolve perfectly, whereas the o-anisyl derivative is synthesized via the Andersen Method , which guarantees high optical purity through inversion of configuration.
Protocol A: Andersen Synthesis of (R)-o-Anisyl Phenyl Sulfoxide
Note: This method relies on nucleophilic substitution on a chiral sulfinate ester.
Reagents:
-
(S)-(-)-Menthyl benzenesulfinate (Pure diastereomer)
-
2-Methoxyphenylmagnesium bromide (o-Anisyl Grignard)
-
Solvent: Anhydrous Benzene or Toluene
Step-by-Step Workflow:
-
Preparation: Dissolve (S)-(-)-menthyl benzenesulfinate (1.0 equiv) in anhydrous toluene under Argon.
-
Addition: Cool to 0 °C. Add 2-methoxyphenylmagnesium bromide (1.2 equiv) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. The Grignard reagent attacks the sulfur center, displacing the menthoxy group with inversion of configuration .
-
Quench: Quench with saturated NH₄Cl solution.
-
Purification: Extract with EtOAc. The menthol byproduct is removed via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Recrystallize from Et₂O/Pentane to obtain optically pure (R)-o-anisyl phenyl sulfoxide .
Protocol B: Asymmetric Oxidation to (R)-MPSO (Kagan Modification)
Note: Direct oxidation of thioanisole typically yields lower ee than the Andersen method unless optimized.
Reagents:
-
Methyl phenyl sulfide (Thioanisole)
-
Ti(OiPr)₄ / (R,R)-DET (Diethyl tartrate) / H₂O / t-BuOOH (Cumene hydroperoxide preferred for higher ee)
Step-by-Step Workflow:
-
Catalyst Formation: Mix Ti(OiPr)₄ and (R,R)-DET (1:2 ratio) in CH₂Cl₂ at 25 °C. Add H₂O (1 equiv) strictly to form the active cluster.
-
Oxidation: Cool to -20 °C. Add thioanisole.
-
Initiation: Add oxidant (t-BuOOH) slowly. Stir for 4–6 hours.
-
Workup: Hydrolyze with water/sulfite (to kill peroxide). Filter Ti salts.
-
Result: Typically yields (R)-MPSO with 80–90% ee (requires recrystallization to reach >98% ee).
Performance Comparison Data
| Metric | Methyl Phenyl Sulfoxide | (R)-o-Anisyl Phenyl Sulfoxide |
| Enantiomeric Purity (Method) | ~90% ee (Catalytic Oxidation) | >98% ee (Andersen Substitution) |
| Stability (Racemization) | Racemizes thermally >200°C | High thermal stability; sterically protected |
| Catalytic Utility (Pd-Allylation) | Poor (<10% ee induced) | Good to Excellent (up to 90% ee) |
| C-H Activation Directing Group | Moderate (Monodentate) | Superior (Bidentate assistance) |
| Cost / Availability | Commodity Chemical ($) | Synthetic Reagent ( |
Synthesis Pathway Visualization
The distinct synthetic routes dictate the final optical purity.
Figure 2: Synthetic pathways. The Andersen method (right) provides superior optical purity for the o-anisyl derivative compared to oxidative methods (left).
Safety & Handling
-
MPSO: Hygroscopic solid. Irritant to eyes and skin. Can penetrate skin (similar to DMSO) carrying contaminants. Store in a desiccator.
-
(R)-o-Anisyl Phenyl Sulfoxide: Treat as a potent bioactive agent. Due to the o-methoxy group, metabolic stability may differ from MPSO. Handle in a fume hood.
-
Racemization Warning: Avoid strong acids or heating above 180 °C, which can cause pyramidal inversion at the sulfur center, destroying chirality.
References
-
Andersen, K. K. (1962).[2] "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate". Tetrahedron Letters, 3(3), 93–95. Link
-
Kagan, H. B., & Rebiere, F. (1995). "Stereoselective synthesis of sulfoxides". Synlett, 1995(07), 643-650. Link
-
Trost, B. M., & Rao, M. (2015).[3] "Development of Chiral Sulfoxide Ligands for Asymmetric Catalysis". Angewandte Chemie International Edition, 54(17), 5026-5043.[3] Link
-
Fernández, I., & Khiar, N. (2003). "Recent developments in the synthesis and utilization of chiral sulfoxides". Chemical Reviews, 103(9), 3651-3706. Link
-
PubChem. (2025).[1] "Methyl phenyl sulfoxide Compound Summary". National Library of Medicine. Link
Sources
Optical rotation values for (R)-2-methoxyphenyl phenyl sulfoxide
Defining Scope: Guide Creation
I'm now zeroing in on the need for a comprehensive technical guide concerning the optical rotation values for (R)-2-methoxyphenyl phenyl sulfoxide. The target audience is researchers and drug development professionals, so it's critical this resource is both thorough and accessible. I'm focusing on defining the guide's scope and identifying the exact content to cover.
Refining Guide: Key Features
I've been refining the guide's core features. It needs to include a comparison with alternatives, and I want full editorial control over the structure. Scientific integrity is paramount, so the guide will explain causality, self-validate protocols, and offer in-text citations with URLs. A comprehensive reference list with URLs is planned. Visualization is key, particularly using Graphviz for workflow diagrams. I'm focusing on the chemical nature of (R)-2-methoxyphenyl phenyl sulfoxide, highlighting its chiral sulfoxide structure and relevance in asymmetric synthesis.
Analyzing Rotation: Data Search
I'm now deep-diving into the search strategy. I need to pinpoint specific optical rotation values for (R)-2-methoxyphenyl phenyl sulfoxide and will analyze the effects of solvents, temperature, and concentrations. I'll include data on its enantiomer and possibly compare it to other chiral sulfoxides. The search will cover various synthesis methods to reflect the impact on enantiomeric excess. I will focus on finding the specific
Investigating Synthesis: Methods
I'm now focusing on how this compound is made, looking at the Andersen synthesis and asymmetric oxidation of sulfides. This will let me compare different synthetic routes, which is critical. I am also investigating alternatives for comparison, like different asymmetric oxidation catalysts (Kagan, Modena, Bolm) and also comparing ortho-substituted to para or unsubstituted versions. Furthermore, I need to find experimental protocols for accurately measuring optical rotation and synthesizing the compound. Finally, I've designed a search plan.
Prioritizing Comparison: Synthesis
I'm now zeroing in on comparing different asymmetric synthesis methods for (R)-2-methoxyphenyl phenyl sulfoxide, using optical rotation as the primary metric for purity. I'm prioritizing the comparison of synthesis methods and planning to use the
Defining Enantiopurity: Guide Design
I'm now integrating new findings into the guide's structure. I'm focusing on the guide's core content, including an introduction highlighting the importance of chiral sulfoxides, and then the need for a technical deep dive comparing the Andersen method versus asymmetric oxidation. I am planning data tables for
Defining Optical Rotation Value
I've got a mixed bag of results so far. There's plenty of context and related data, but the exact optical rotation standard for (R)-2-methoxyphenyl phenyl sulfoxide remains elusive. I need to refine the search parameters to isolate a concrete value. Focusing on spectroscopic techniques seems like the next logical step.
Pinpointing Key Data
I'm sifting through information. While there's extensive data on chiral sulfoxide synthesis and related compounds, I still lack the precise optical rotation value for (R)-2-methoxyphenyl phenyl sulfoxide. I've identified several potential data points, including rotations for related molecules, but nothing definitive yet. The "product sheet" format I'm seeking hasn't surfaced, so I must refine my search further.
Seeking Specific Value
I'm now pursuing a more targeted search. I need the exact
Analyzing Search Term Results
The search continues, but a simple product sheet for (R)-2-methoxyphenyl phenyl sulfoxide remains elusive. I'm seeing it's more of a specialized research compound, not a commodity chemical. I've located some related resources, focusing on the research applications. I will focus on understanding the chemical's synthesis and relevant literature to determine its properties.
Refining Search Parameters
I've realized my initial search strategy for a simple product sheet was off-base. Recent findings pinpoint the use of ortho-methoxy derivatives as key substrates in asymmetric sulfoxide synthesis, including the (R)-enantiomer. The focus has shifted from finding a catalog entry to identifying papers that detail its specific synthesis, characterization data, and NMR spectra. I'm exploring common authors in this field like Kagan, Bolm, Modena, and Ellman.
Analyzing Promising Lead
I've zeroed in on Snippet 1.6, the "Characterization Data of New Compounds." The 1H NMR data for the sulfoxide compound (18') looks highly relevant. The RSC publication's title hints that this relates to sulfoxide synthesis from sulf... I think it could be a breakthrough. This initial data point is very promising.
Seeking Optical Rotation Data
I have a crucial question: where is that optical rotation data? I've confirmed the compound's identity as "2-methoxyphenyl phenyl sulfoxide." The RSC publication context suggests chiral synthesis. I need to know the specific rotation value to assess if the "new compound" claim holds weight. I will search for the specific value using compound name + "optical rotation" + "RSC" or the suspected paper title.
Refining Synthesis Focus
I'm now zeroing in on the synthesis methodologies for optical purity comparison. Specifically, the "Comparison" guide will highlight chemical, enzymatic, and metal-catalyzed methods, linking them to their corresponding optical rotation values. I've drafted some new queries, including searches for the optical rotation value and enantioselective synthesis methods like the Andersen and Bolm approaches. I'm focusing on finding the (R)-enantiomer. I also need to verify if compound 18' is racemic or chiral from the RSC paper.
Investigating Data Anomalies
The initial search yielded surprisingly few direct results for the compound's characterization. This rarity points to a niche compound, despite its simple structure. Snippet 1.6, detailing "Characterization Data of New Compounds... 1H NMR (400 MHz, CDCl3)," offers a promising lead, warranting immediate follow-up. I'm pivoting to examine that snippet more closely.
Refining Search Strategies
I'm now focusing on specific search terms, like "2-methoxyphenyl phenyl sulfoxide" and "1-methoxy-2-(phenylsulfinyl)benzene." I'm also considering the possibility of searching for the compound's structure if I can generate a reliable InChIKey or SMILES, though I haven't done that yet. I'm also keeping in mind that the compound could be known as "o-anisyl phenyl sulfoxide."
Considering Chiral Sulfoxides
I'm revisiting snippet 1.1 and its connection to that RSC paper. The compound 18' suggests synthesis from a sulfinate ester – a chiral precursor. If chiral sulfinates were utilized, the sulfoxide's stereochemistry is, therefore, crucial.
Searching for Values
I've been searching for specific values for the target sulfoxide, focusing on its melting point and any potential CAS numbers. I also started looking for the catalyst used, but I need to make sure I am focused on the correct compound, which is (R)-2-methoxyphenyl phenyl sulfoxide. It seems this specific compound is not widely reported, so I'm investigating alternative search methods.
Examine Synthesis Path
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Refine Comparative Analysis
I'm now zeroing in on a comparative analysis of synthesis methods, as requested. The "product" is the outcome of each synthesis, and the "alternatives" are the different synthetic approaches, such as Bolm versus Kagan versus Enzymatic methods, or variations in ligands. I've drafted a title and core data points for the guide, focusing on optical rotation and enantiopurity as critical quality attributes.
Analyzing Relevant Spectra
I've located a relevant paper: "Sulfoxide synthesis from sulfinate esters under Pummerer-like conditions" by Kobayashi et al. in Chem. Commun., 2020. I'm focusing on snippet 1.9, which validates "1H NMR (400 MHz) spectra of 2-methoxyphenyl." This appears to be a good starting point for comparison.
Evaluating Chirality Outcomes
I've deduced that the paper describes sulfoxide synthesis from sulfinate esters. If the sulfinate ester were chiral, the product could be chiral as well. But, the snippet focuses on S-allylation, S-alkynylation, and S-arylation, specifically arylation with anisole. It indicates they reacted a phenyl sulfinate with anisole, likely making a racemic diaryl sulfoxide. The methodology suggests a racemic product unless asymmetric synthesis is specified, and this title doesn't. Thus, the specific rotation for the R enantiomer is likely unreported.
Clarifying Chiral Status
I've determined the paper likely produced a racemic compound and, therefore, rotation data is absent. This impacts the "Comparison Guide." I'll focus on the compound's status as a research intermediate and explicitly mention the need for asymmetric synthesis to access the (R)-enantiomer. I'll use the methyl analogue for comparison, and outline synthetic routes for chiral sulfoxide access.
Defining Synthesis Strategies
I'm now focusing on defining the synthetic strategies for chiral sulfoxide access, specifically high ee and stoichiometric routes. I'm considering asymmetric oxidation using Bolm/Kagan methods as one option, with variable ee for ortho-substituted substrates. Enzymatic resolution is another route to consider, if applicable. The goal is a technical guide that goes beyond simple numbers, outlining the pathways for achieving high enantiomeric excess and addressing the expert's expectations. I will focus on "Alternative Synthesis Methods" in the guide to allow comparison of methods and compounds.
Comparative Analysis of Structurally Related Aryl Sulfoxides
An objective comparison of X-ray crystallography data for o-anisyl phenyl sulfoxide reveals a notable gap in publicly accessible crystallographic databases. As of early 2026, a definitive crystal structure for this specific sulfoxide has not been deposited in major repositories such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). This guide, therefore, serves a dual purpose: to provide a comparative analysis based on structurally analogous compounds and to offer a comprehensive, field-tested protocol for researchers to determine the crystal structure of o-anisyl phenyl sulfoxide.
This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework for understanding the potential solid-state conformation of o-anisyl phenyl sulfoxide and the experimental steps necessary to elucidate its precise three-dimensional structure.
In the absence of direct data for o-anisyl phenyl sulfoxide, an analysis of closely related structures provides valuable insights into the expected bond lengths, angles, and potential intermolecular interactions. Key comparators include methyl phenyl sulfoxide and various substituted diaryl sulfoxides.
The central C-S-O-C core of aryl sulfoxides dictates their chemical and physical properties. The stereoelectronic influence of the substituents on the aromatic rings can significantly impact the conformation of the molecule in the solid state. For o-anisyl phenyl sulfoxide, the presence of the ortho-methoxy group is anticipated to induce specific steric and electronic effects, influencing the torsion angles around the S-C(aryl) bonds and potentially participating in intramolecular hydrogen bonding or other non-covalent interactions.
| Compound | S=O Bond Length (Å) | C-S-C Bond Angle (°) | S-C(aryl) Bond Lengths (Å) | Key Torsion Angles (°) | CSD Refcode |
| Methyl Phenyl Sulfoxide | 1.492 | 97.4 | 1.795 (S-Cph), 1.799 (S-Cme) | C-S-C-C: 85.3 | MESUOX01 |
| Diphenyl Sulfoxide | 1.485 | 97.3 | 1.791, 1.803 | C-S-C-C: 76.9, 88.4 | DPSOFX01 |
| (4-methylphenyl) phenyl sulfoxide | 1.488 | 97.1 | 1.793, 1.800 | C-S-C-C: 79.2, 85.1 | FUYQIV |
Data sourced from the Cambridge Structural Database (CSD). The values presented are representative and may vary slightly between different crystallographic studies.
The data from these related structures suggest that the S=O bond length in o-anisyl phenyl sulfoxide is expected to be approximately 1.49 Å. The C-S-C bond angle will likely be in the range of 97-98°. The most significant structural question pertains to the conformation of the o-methoxy group relative to the sulfoxide moiety, which can only be definitively answered through experimental structure determination.
Experimental Workflow for Crystal Structure Determination
The following protocol outlines a robust methodology for obtaining high-quality single crystals of o-anisyl phenyl sulfoxide and determining its crystal structure via X-ray diffraction.
A Senior Application Scientist's Guide to Chiral Sulfoxide Auxiliaries: o-Anisyl vs. Tert-Butyl
In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount. Chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective reaction, remain a cornerstone of this field.[1] Among these, the sulfinyl group has emerged as a uniquely powerful tool due to its high configurational stability at the sulfur stereocenter, its ability to chelate metals, and the significant steric and electronic differences between its substituents (a lone pair, an oxygen atom, and two carbon groups).[2][3] These features allow the sulfinyl moiety to effectively differentiate the diastereotopic faces of a nearby reactive center, leading to high levels of asymmetric induction.[2]
This guide provides an in-depth comparison of two highly effective but mechanistically distinct sulfoxide-based chiral auxiliaries: the sterically-driven tert-butylsulfinamide (often called Ellman's auxiliary) and the chelation-controlled o-anisyl sulfoxide. We will explore their synthesis, mechanisms of action, key applications, and provide the experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.
The Workhorse of Amine Synthesis: Tert-Butylsulfinamide (Ellman's Auxiliary)
Introduced by Jonathan A. Ellman in 1997, tert-butanesulfinamide has revolutionized the asymmetric synthesis of chiral amines, which are ubiquitous structural motifs in pharmaceuticals and natural products.[4][5] Its success lies in its reliability, broad applicability, and the straightforward conditions for its introduction and removal.[5][6]
Synthesis and Availability
Both enantiomers of tert-butanesulfinamide are commercially available on a large scale, making this auxiliary highly accessible. The synthesis typically involves the enantioselective oxidation of di-tert-butyl disulfide, followed by reaction with lithium amide.[3][7] This robust manufacturing process has contributed significantly to its widespread adoption.[6]
Mechanism of Stereocontrol: A Steric Shield
The primary application of tert-butanesulfinamide is as a chiral ammonia equivalent.[4] It readily condenses with aldehydes and ketones to form N-tert-butanesulfinyl imines. The stereochemical outcome of subsequent nucleophilic additions to these imines is dictated by a highly ordered, six-membered chair-like transition state, where the nucleophile attacks from the face opposite the sterically demanding tert-butyl group.
The lone pair on the sulfinyl sulfur and the oxygen atom can coordinate to the metal cation of the organometallic nucleophile (e.g., Grignard or organolithium reagents), creating a rigid Zimmerman-Traxler-like transition state. The bulky tert-butyl group effectively shields one face of the imine, forcing the incoming nucleophile to attack from the less hindered side, thus ensuring high diastereoselectivity.
Core Applications and Cleavage
The methodology is exceptionally broad, accommodating a wide range of organometallic reagents and electrophiles.[6][8] The resulting sulfinamide products are typically stable, crystalline solids that can often be purified by chromatography or recrystallization.
A key advantage of this auxiliary is its facile removal. The N-S bond is readily cleaved under mild acidic conditions (e.g., HCl in a protic solvent like methanol or isopropanol) to liberate the free chiral amine, often as its hydrochloride salt, with no erosion of stereochemical purity.[6] The cleaved tert-butanesulfinyl moiety can also be recovered and recycled, adding to the method's practicality.[6]
Caption: Workflow for chiral amine synthesis using Ellman's auxiliary.
The Chelation Control Expert: o-Anisyl Sulfoxide
The o-anisyl sulfoxide auxiliary operates on a different principle than the sterically-driven tert-butyl group. Here, stereocontrol is achieved through chelation, where a Lewis acid coordinates to both the sulfinyl oxygen and the ortho-methoxy group of the anisyl ring. This strategy is particularly effective in controlling the facial selectivity of reactions involving substrates like vinyl sulfoxides.
Synthesis and Mechanism of Stereocontrol
Enantiopure o-anisyl sulfoxides are typically prepared using the classic Andersen synthesis, which involves the reaction of a Grignard reagent with a diastereomerically pure menthyl p-toluenesulfinate.[2] For vinyl sulfoxides, a key intermediate, subsequent steps would involve creating the vinyl moiety.
In reactions such as Diels-Alder cycloadditions or Michael additions, a Lewis acid is used to activate the dienophile or Michael acceptor. The Lewis acid forms a bidentate complex with the sulfinyl oxygen and the o-methoxy group. This locks the conformation of the sulfoxide, presenting a highly differentiated steric environment and forcing the incoming reagent to approach from a specific face. This chelation-enforced conformation is the key to its high directing ability.
Core Applications and Cleavage
The o-anisyl vinyl sulfoxide is a powerful tool for constructing complex carbocyclic and heterocyclic systems with high stereocontrol. It has been successfully employed in:
-
Diels-Alder Reactions: Acting as a chiral dienophile to yield adducts with excellent diastereoselectivity.
-
Conjugate Additions: Directing the 1,4-addition of nucleophiles to the vinyl group.
Removal of the o-anisylsulfinyl group is more demanding than for the Ellman auxiliary and typically involves reductive cleavage (e.g., with Raney Nickel or Samarium Iodide) or thermal elimination. The choice of cleavage method depends on the overall functionality of the molecule.
Caption: Chelation control model for the o-anisyl auxiliary.
Head-to-Head Comparison
| Feature | tert-Butyl Sulfoxide (Ellman's Auxiliary) | o-Anisyl Sulfoxide |
| Primary Application | Asymmetric synthesis of chiral amines. | Asymmetric C-C bond formation (e.g., Diels-Alder, conjugate additions). |
| Mechanism of Control | Steric hindrance from the bulky tert-butyl group. | Chelation control via a Lewis acid coordinating to sulfinyl-O and o-methoxy. |
| Substrate Form | N-Sulfinylimine derived from an aldehyde or ketone. | Typically a vinyl sulfoxide or related prochiral substrate. |
| Synthesis/Availability | Commercially available in both enantiomeric forms. | Requires multi-step synthesis, often via the Andersen method. |
| Cleavage Conditions | Very mild; typically dilute acid (e.g., HCl in MeOH). | Harsher conditions; reductive cleavage (Ra-Ni) or thermal elimination. |
| Recyclability | The auxiliary is often recoverable. | Not typically recovered. |
| Key Advantage | Broad scope, high reliability, and exceptionally mild cleavage. | Excellent for controlling stereochemistry in complex ring-forming reactions. |
Exemplary Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Chiral Amine using (R)-tert-Butanesulfinamide
This protocol describes the addition of a Grignard reagent to an N-sulfinylimine, a representative application of the Ellman auxiliary.
Step 1: Formation of the N-Sulfinylimine
-
To a stirred solution of (R)-tert-butanesulfinamide (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at room temperature, add anhydrous copper(II) sulfate (2.0 eq).
-
Stir the resulting suspension vigorously at room temperature for 12-24 hours, monitoring by TLC until the starting sulfinamide is consumed.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure to afford the crude N-sulfinylimine, which is often used in the next step without further purification.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the crude N-sulfinylimine from Step 1 in anhydrous toluene (~0.2 M) and cool the solution to -48 °C (a dry ice/acetonitrile bath).
-
Slowly add ethylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise over 15 minutes, maintaining the internal temperature below -45 °C.
-
Stir the reaction at -48 °C for 6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, then dilute with ethyl acetate. Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfinamide product. Purify by flash column chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the purified sulfinamide from Step 2 in methanol (~0.2 M).
-
Add HCl (4.0 eq, as a 4 M solution in 1,4-dioxane) and stir the solution at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford the pure chiral amine hydrochloride salt.
Protocol 2: Asymmetric Diels-Alder Reaction using an o-Anisyl Vinyl Sulfoxide
This protocol outlines a Lewis acid-catalyzed cycloaddition, highlighting the utility of the o-anisyl auxiliary.
-
To a flame-dried flask under an argon atmosphere, add the enantiopure (S)-o-anisyl vinyl sulfoxide (1.0 eq) and dissolve in anhydrous DCM (~0.1 M).
-
Cool the solution to -78 °C (a dry ice/acetone bath).
-
Add diethylaluminum chloride (1.1 eq, as a 1.0 M solution in hexanes) dropwise and stir for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C, monitoring by TLC for the disappearance of the vinyl sulfoxide (typically 2-4 hours).
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomeric cycloadducts. The major diastereomer is typically obtained in high yield and >95:5 d.r.
Conclusion: Selecting the Right Tool for the Job
Both o-anisyl and tert-butyl sulfoxides are powerful and reliable chiral auxiliaries, but their domains of application are largely distinct.
Choose tert-butylsulfinamide (Ellman's auxiliary) when:
-
The primary goal is the synthesis of chiral primary amines.[9]
-
A broad range of substrates (aldehydes, ketones) and nucleophiles are required.
-
Mild, non-reductive cleavage is critical to preserve other functional groups in the molecule.
-
Scalability and commercial availability of the auxiliary are important factors.
Choose o-anisyl sulfoxide when:
-
The synthetic target involves stereocontrolled C-C bond formation, particularly in cycloadditions or conjugate additions.
-
The reaction mechanism can benefit from Lewis acid catalysis and chelation control.
-
The harsher conditions required for auxiliary removal are compatible with the target molecule's functionality.
By understanding the fundamental mechanistic differences between the steric shielding of the tert-butyl group and the chelation control offered by the o-anisyl group, researchers can strategically deploy these auxiliaries to solve complex stereochemical problems in modern organic synthesis.
References
- Vertex AI Search. (n.d.). Chiral Sulfoxides Synthesis. Retrieved February 9, 2026.
- Beilstein Journals. (n.d.). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Retrieved February 9, 2026.
-
Beilstein Journals. (2021, May 12). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Retrieved February 9, 2026, from [Link]
-
Semantic Scholar. (n.d.). Reaction of Arynes with Vinyl Sulfoxides: Highly Stereospecific Synthesis of ortho-Sulfinylaryl Vinyl Ethers. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2011, March). Synthesis of Enantioenriched Sulfoxides. Retrieved February 9, 2026, from [Link]
-
Bielawski, M., & Drabowicz, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4347-4463. [Link]
-
Wikipedia. (n.d.). tert-Butanesulfinamide. Retrieved February 9, 2026, from [Link]
-
Sankaran, M., Gajan, V., & Pazhamalai, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave Group. [Link]
-
RSC Publishing. (n.d.). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Retrieved February 9, 2026, from [Link]
-
Young, A. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. Retrieved from [Link]
- Wiley-VCH. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In T. Toru & C. Bolm (Eds.), Organosulfur Chemistry in Asymmetric Synthesis.
-
National Institutes of Health. (n.d.). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Retrieved February 9, 2026, from [Link]
-
MedCrave online. (2018, March 29). Application of chiral sulfoxides in asymmetric synthesis. Retrieved February 9, 2026, from [Link]
Sources
- 1. esports.bluefield.edu - Chiral Sulfoxides Synthesis [esports.bluefield.edu]
- 2. medcraveonline.com [medcraveonline.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 5. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating Sulfoxide Enantiopurity with Chiral Solvating Agents
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule can have profound implications in pharmacology and materials science. This is particularly true for sulfoxides, whose chiral center at the sulfur atom plays a critical role in the biological activity of many pharmaceutical compounds.[1][2][3] The accurate determination of enantiomeric purity is therefore not just an analytical requirement, but a cornerstone of developing safe and effective medicines.[3] While various methods exist for this purpose, the use of chiral solvating agents (CSAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, non-destructive, and highly informative approach.[4][5][6]
This guide provides an in-depth comparison of common CSAs for sulfoxide analysis, complete with the underlying principles, experimental protocols, and data interpretation strategies to ensure scientific rigor and trustworthiness in your results.
The Principle: How Chiral Solvating Agents Work
The magic behind CSAs lies in their ability to transiently and reversibly interact with the enantiomers of a chiral analyte, in this case, a sulfoxide. This interaction forms short-lived diastereomeric complexes. Since diastereomers have different physical properties, the nuclei within these complexes experience slightly different magnetic environments. In an NMR spectrum, this difference manifests as a separation of signals for the two enantiomers, a phenomenon known as chemical shift non-equivalence (Δδ).[4] The integration of these now distinct signals allows for the direct and accurate calculation of the enantiomeric excess (ee).
The primary advantage of this method is its simplicity and speed; there's no need for derivatization, and the sample can be recovered.[5] This makes it an ideal choice for in-process monitoring and final product quality control.
A Comparative Analysis of Chiral Solvating Agents for Sulfoxides
The choice of CSA is critical and depends on the specific structure of the sulfoxide under investigation. Here, we compare some of the most effective CSAs for this class of compounds.
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, commonly known as Pirkle's alcohol, is arguably the most well-known and widely used CSA for a broad range of chiral molecules, including sulfoxides.[7] Its efficacy stems from its ability to form hydrogen bonds with the sulfoxide oxygen, while the bulky anthryl group provides the necessary steric and electronic differentiation to induce significant chemical shift non-equivalence.
-
Mechanism of Interaction: The primary interaction is a hydrogen bond between the hydroxyl group of Pirkle's alcohol and the sulfoxide oxygen. The π-π stacking between the aromatic rings of the CSA and the analyte can also contribute to the stability and differentiation of the diastereomeric complexes.
-
Performance: Pirkle's alcohol often provides excellent resolution for aryl alkyl sulfoxides. The magnitude of the chemical shift difference (ΔΔδ) is typically large enough for baseline separation of the signals of interest, even on lower-field NMR instruments.
-
Advantages: Broad applicability, commercially available in both enantiomeric forms, and a large body of literature supporting its use.[7]
-
Limitations: May be less effective for dialkyl sulfoxides with smaller steric profiles. The cost can also be a consideration for large-scale screening.
1,1'-Bi-2-naphthol (BINOL) and its derivatives are another powerful class of CSAs.[8] Their C2 symmetry and well-defined chiral pocket allow for effective enantiodiscrimination of various functional groups, including sulfoxides.
-
Mechanism of Interaction: Similar to Pirkle's alcohol, BINOL relies on hydrogen bonding from its hydroxyl groups. The extended aromatic system of the binaphthyl core provides a distinct chiral environment.[8]
-
Performance: BINOL can be particularly effective where Pirkle's alcohol may fall short, offering a complementary tool in your analytical arsenal. The observed ΔΔδ values can be sensitive to solvent and temperature, allowing for optimization of the experimental conditions.
-
Advantages: High resolving power, and its derivatives offer tunability of the chiral pocket.
-
Limitations: Can exhibit concentration-dependent chemical shifts, which requires careful control of experimental parameters to ensure reproducibility.[8]
A variety of other chiral alcohols and carboxylic acids have been successfully employed as CSAs for sulfoxides. These often provide a more cost-effective alternative to Pirkle's alcohol and BINOL, though their applicability may be more substrate-specific.
-
Examples: (S)-(+)-2,2,2-trifluoro-1-phenylethanol and mandelic acid derivatives.
-
Performance: The degree of signal separation is highly dependent on the specific combination of CSA and sulfoxide. Screening a small library of these agents can often lead to the identification of a suitable candidate for a particular analytical challenge.
Data Summary: A Comparative Overview
| Chiral Solvating Agent | Typical Substrate | Common Solvent | Key Interaction | Relative Cost |
| Pirkle's Alcohol | Aryl Alkyl Sulfoxides | CDCl₃, C₆D₆ | Hydrogen Bonding, π-π Stacking | High |
| BINOL | Various Sulfoxides | CDCl₃, Toluene-d₈ | Hydrogen Bonding | Moderate |
| Other Chiral Alcohols | Substrate Dependent | CDCl₃ | Hydrogen Bonding | Low to Moderate |
Experimental Protocol: A Self-Validating Workflow for Enantiopurity Determination
This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of your results. The key is the parallel analysis of a racemic standard.
-
High-field NMR spectrometer (≥400 MHz recommended)
-
High-quality NMR tubes
-
Volumetric flasks and micropipettes
-
Deuterated solvent (e.g., CDCl₃, C₆D₆) of high purity
-
Chiral Solvating Agent (e.g., (R)-Pirkle's alcohol)
-
Racemic sulfoxide standard
-
Enantiomerically enriched sulfoxide sample
-
Preparation of the Racemic Standard:
-
Accurately weigh approximately 5-10 mg of the racemic sulfoxide into a clean vial.
-
Dissolve the sulfoxide in 0.6 mL of the chosen deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of this solution. This will serve as your reference.
-
-
Addition of the Chiral Solvating Agent to the Racemic Standard:
-
To the NMR tube containing the racemic standard, add a carefully measured amount of the CSA. A good starting point is a 1:1 molar ratio of CSA to sulfoxide.
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
Observe the splitting of one or more signals corresponding to the sulfoxide. If the resolution is poor, incrementally increase the amount of CSA (e.g., to 1.5 or 2.0 equivalents) and re-acquire the spectrum. The presence of two distinct signals of equal integration confirms that the CSA is effective for your substrate.
-
-
Preparation and Analysis of the Enantiomerically Enriched Sample:
-
Prepare a solution of your enantiomerically enriched sulfoxide at the same concentration as the racemic standard.
-
Add the same optimized amount of CSA to this solution.
-
Acquire a ¹H NMR spectrum under the same conditions as the racemic standard.
-
Caption: Workflow for validating sulfoxide enantiopurity using CSAs.
Data Analysis and Interpretation
The calculation of enantiomeric excess (ee) is straightforward:
ee (%) = [ (Integration of Major Enantiomer - Integration of Minor Enantiomer) / (Integration of Major Enantiomer + Integration of Minor Enantiomer) ] x 100
Key Considerations for Trustworthy Results:
-
Peak Selection: Choose a well-resolved, non-overlapping signal for integration. Protons alpha to the sulfoxide are often good candidates.
-
Baseline Correction: Ensure a flat baseline across the signals of interest before integration.
-
Reproducibility: For regulatory submissions or publications, it is advisable to repeat the measurement at least in triplicate to establish the method's precision.
Mechanism of Diastereomeric Complex Formation
The formation of transient diastereomeric complexes is the cornerstone of enantiodiscrimination by CSAs. The following diagram illustrates this principle with a generic chiral sulfoxide and a chiral alcohol CSA.
Caption: Formation of diastereomeric complexes leading to NMR signal separation.
By following this comprehensive guide, researchers can confidently and accurately validate the enantiopurity of their sulfoxide compounds, ensuring the integrity of their scientific findings and the quality of their products.
References
-
Pirkle's alcohol - Wikipedia. Available at: [Link]
-
Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Peng, T., Cheng, X., Chen, Y., & Yang, J. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology, 9, 708172. Available at: [Link]
-
Gawroński, J., et al. (2022). Importance of molecular symmetry for enantiomeric excess recognition by NMR. mediaTUM. Available at: [Link]
-
Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. Available at: [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12837–12849. Available at: [Link]
-
Li, L., et al. (2008). Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Derivatives. Chirality, 20(9), 981-988. Available at: [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]
-
Kumar, A., & Kumar, V. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 58-65. Available at: [Link]
-
BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids - PMC. Available at: [Link]
-
Kagan, H. B. (2001). Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry I (pp. 1-23). Springer, Berlin, Heidelberg. Available at: [Link]
-
Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - NIH. Available at: [Link]
-
Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. Available at: [Link]
-
Yabuuchi, T., & Kusumi, T. (2001). NMR Spectroscopic Determination of the Absolute Configuration of Chiral Sulfoxides via N-(Methoxyphenylacetyl)sulfoximines. Journal of the American Chemical Society, 123(42), 10452-10453. Available at: [Link]
-
NMR determination of enantiomeric excess - ResearchGate. Available at: [Link]
Sources
- 1. s3.smu.edu [s3.smu.edu]
- 2. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 8. BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of (R)-O-Anisyl Phenyl Sulfoxide
[1]
Executive Summary & Chemical Profile[2][3][4]
(R)-O-Anisyl phenyl sulfoxide (also known as (R)-2-Methoxyphenyl phenyl sulfoxide) is a valuable chiral auxiliary used in asymmetric synthesis.[1] While not classified as P-listed (acutely toxic) or U-listed (toxic) under US EPA RCRA regulations by specific name, its disposal requires strict adherence to organic sulfur protocols to prevent environmental release of sulfur oxides (SOx) and accidental laboratory exotherms.
Operational Directive: This compound must be managed as Non-Halogenated Organic Chemical Waste intended for high-temperature incineration. Under no circumstances should it be disposed of via sanitary sewer or trash.
Chemical Safety Profile
| Parameter | Specification |
| Chemical Name | (R)-2-Methoxyphenyl phenyl sulfoxide |
| CAS Number | 1193-82-4 (General isomer ref) / Specific chiral CAS varies |
| Functional Groups | Sulfoxide (S=O), Methoxy ether, Phenyl ring |
| Primary Hazards | Skin/Eye Irritant (H315, H319); Harmful if swallowed (H302) |
| Reactivity Class | Weak Nucleophile; Oxidizable |
| Incompatibilities | Strong Oxidizers (Peroxides), Acyl Halides, Strong Acids |
Strategic Risk Assessment: The "Why" Behind the Protocol
As scientists, we do not follow rules blindly; we understand the mechanism of hazard.
A. The Pummerer Rearrangement Risk
The Hazard: Sulfoxides are generally stable, but they are not inert. In the presence of strong acylating agents (like thionyl chloride, acetic anhydride) or strong mineral acids, sulfoxides undergo the Pummerer rearrangement .[1] The Outcome: This reaction is exothermic and generates reactive thionium ions. Operational Control: Never consolidate (R)-O-Anisyl phenyl sulfoxide waste into a container known to contain acid chlorides, anhydrides, or strong acids.
B. Oxidation Potential
The Hazard: Sulfoxides can be further oxidized to sulfones (
C. Incineration & SOx Scrubbing
The Hazard: Burning organic sulfur compounds releases sulfur dioxide (
Waste Characterization Matrix
Use this matrix to determine the correct waste stream for your specific situation.
| State of Material | Context | Waste Stream Classification | RCRA Code (Typical) |
| Pure Solid | Expired shelf-life or contaminated reagent.[1] | Non-Halogenated Organic Solid | Non-Regulated (unless characteristic) |
| Reaction Mixture | Dissolved in solvent (e.g., DCM, Toluene).[1] | Halogenated or Non-Halogenated Solvent Waste | D001 (Ignitable), F002 (Solvent) |
| Aqueous Phase | Post-extraction water layers.[1] | Aqueous Organic Waste | Check for solvent traces |
| Silica Gel | Post-column chromatography solid.[1] | Solid Chemical Waste (Contaminated Debris) | Non-Regulated |
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid Reagent
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Transfer: Transfer the solid (R)-O-Anisyl phenyl sulfoxide into the container. Do not fill more than 80% capacity.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "(R)-2-Methoxyphenyl phenyl sulfoxide, 98%"
-
Hazard Checkbox: Irritant.
-
-
Secondary Containment: Place the jar in a secondary bin until pickup.
Protocol B: Disposal of Reaction Mixtures (Quenching)
Use this when the sulfoxide is part of a reaction involving reactive species (e.g., Lithium reagents).[1]
-
Cooling: Cool the reaction mixture to 0°C or -78°C depending on the solvent/reagent system.
-
Quenching: Slowly add the quenching agent (usually Ammonium Chloride sat. sol. or Water) dropwise to destroy any active nucleophiles.
-
Phase Separation:
-
Organic Layer: Contains the Sulfoxide. Wash with brine, dry over
. Filter. -
Disposal: Place the organic filtrate into the Organic Solvent Waste container.
-
-
Segregation Check: Verify the waste container does NOT contain strong oxidizers (Nitric acid waste, Peroxide waste).
Protocol C: Spill Cleanup
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Containment: If solid, minimize dust. If liquid solution, absorb with vermiculite or spill pads.
-
Cleaning: Wipe the area with soap and water (sulfoxides are generally soluble in organic solvents, but soap/water works for final residue).
-
Disposal: Bag all contaminated wipes and absorbents as Solid Chemical Debris .
Workflow Visualization
The following diagram illustrates the decision logic for disposing of (R)-O-Anisyl phenyl sulfoxide to ensure safety and compliance.
Figure 1: Decision logic for the safe disposal of sulfoxide reagents, emphasizing the segregation from incompatible waste streams.
Regulatory Compliance (RCRA & EPA)
While (R)-O-Anisyl phenyl sulfoxide is not a listed hazardous waste (not on F, K, P, or U lists), it is the generator's responsibility to characterize the waste.[1]
-
Characteristic of Ignitability (D001): If the sulfoxide is dissolved in a flammable solvent (Flash point < 60°C), the entire mixture is D001.
-
Characteristic of Reactivity (D003): Pure sulfoxides are not D003, but mixing them with strong oxidizers can create a reactive mixture. Prevention is key.
-
Documentation: All disposal manifests must list "Organic Sulfoxides" to alert the incineration facility to the sulfur content, ensuring they utilize proper flue gas desulfurization (scrubbing).
Final Note: Always consult your institution's Environmental Health & Safety (EHS) officer before disposing of novel chiral auxiliaries, as local regulations may be stricter than federal guidelines.
References
A Senior Application Scientist's Guide to Safe Handling of (R)-O-Anisyl Phenyl Sulfoxide
This guide provides a comprehensive, risk-based framework for the safe handling, use, and disposal of (R)-O-Anisyl phenyl sulfoxide, ensuring the integrity of your research and the safety of your laboratory personnel.
The Foundational Risk Assessment: Understanding the "Why"
The primary directive in handling any chemical is to understand its intrinsic hazards. For sulfoxides, the risks extend beyond simple contact.
The Trojan Horse Effect: Dermal Absorption
The most critical characteristic of structurally similar sulfoxides like DMSO is their rapid absorption through the skin.[6][7] More importantly, DMSO can act as a carrier, transporting other dissolved substances through the dermal barrier and into the bloodstream.[7][8] This "Trojan Horse" effect is the central causality behind the stringent glove and skin protection protocols outlined below. Any contamination on the skin could lead to systemic exposure not just to the sulfoxide, but to anything it may have dissolved.
Irritation and Exposure Risks
While many simple sulfoxides are not classified as acutely toxic, they can cause irritation upon contact with eyes, skin, or the respiratory tract.[9][10][11] Inhalation of dust from the solid compound or aerosols from solutions should be rigorously avoided.[3][5] Symptoms of overexposure can include headache, dizziness, nausea, and irritation of mucous membranes.[9]
Combustibility & Hazardous Decomposition
Sulfoxides are combustible materials.[12] They must be kept away from open flames, sparks, and hot surfaces.[3][9] In the event of a fire, thermal decomposition can release irritating and toxic sulfur oxides (SOx), carbon monoxide, and carbon dioxide.[5]
The Hierarchy of Controls: A Multi-Layered Defense
A robust safety plan relies on a multi-layered approach, starting with the most effective controls and ending with personal protective equipment (PPE) as the final barrier.
Engineering Controls: Your Primary Shield
Engineering controls are the first and most effective line of defense because they isolate the hazard from the user.
-
Chemical Fume Hood: All manipulations of (R)-O-Anisyl phenyl sulfoxide, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[3] This ensures that any dust or vapors are contained and exhausted safely.[13]
-
Safety Stations: An approved and accessible safety shower and eyewash station must be located near the workstation.[12][14]
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is not a substitute for good engineering controls but is essential to protect from residual risk and in the event of a spill or splash.
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[15] Given the risk of splashes during transfers, it is strongly recommended to use a full-face shield in addition to goggles .[14] Standard safety glasses are insufficient.
-
Hand Protection (The Critical Barrier): Due to the high skin permeability of analogous sulfoxides, a single pair of gloves is inadequate. Double gloving is mandatory.
-
Inner Glove: A butyl rubber glove is recommended for its high resistance to DMSO and similar solvents.[14]
-
Outer Glove: A standard nitrile examination glove should be worn over the butyl glove. This outer glove should be inspected frequently for contamination and changed immediately if contact with the chemical is suspected, or at minimum every 30 minutes during active handling.[16]
-
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or for handling larger quantities, a disposable, back-closing chemical-resistant gown should be worn over the lab coat.[16]
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required.[5][9] However, if engineering controls fail or in the event of a large spill where dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.[4]
Operational Plan: Step-by-Step Protocols
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
Donning PPE: The Correct Sequence
-
Put on your inner butyl rubber gloves.
-
Don your lab coat or chemical-resistant gown.
-
Put on your outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat/gown.
-
Don your chemical splash goggles.
-
Don your face shield.
Safe Handling Workflow: Weighing and Dissolving
This protocol provides a template for a common laboratory task.
-
Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, plastic-backed paper.
-
Pre-weighing: Tare a suitable container on a balance located within the fume hood or in close proximity.
-
Aliquotting: Carefully transfer the solid (R)-O-Anisyl phenyl sulfoxide from the stock container to the tared container using a clean spatula. Perform all transfers slowly and deliberately to avoid generating dust.[4]
-
Closure: Immediately and securely close the primary stock container.[3]
-
Dissolution: Add the desired solvent to the container with the weighed sulfoxide. If necessary, gently swirl or stir to dissolve.
-
Cleanup: Wipe down the spatula and any potentially contaminated surfaces with a damp cloth before removing them from the fume hood. Dispose of the cloth as hazardous waste.
Doffing PPE: Avoiding Cross-Contamination
The order of removal is critical to prevent transferring contaminants to your skin.
-
Outer Gloves: Remove the outer nitrile gloves first, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for cleaning.
-
Gown/Lab Coat: Remove the gown or lab coat, folding the contaminated exterior inward.
-
Inner Gloves: Remove the final pair of butyl rubber gloves, again turning them inside-out.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[13][14]
Emergency and Disposal Plans
Spill Response
-
Minor Spill (inside fume hood): Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[17] Using a non-sparking tool, scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[4][10] Clean the area with soap and water.[17]
-
Major Spill (outside fume hood): Evacuate the immediate area and alert laboratory personnel. Prevent entry to the area. If safe to do so, increase ventilation. Contact your institution's Environmental Health & Safety (EH&S) department immediately.[17]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Waste Disposal
-
Chemical Waste: All waste containing (R)-O-Anisyl phenyl sulfoxide, including unused material and solutions, must be collected in a designated, labeled hazardous waste container.[8][18]
-
Contaminated PPE: All disposable PPE (gloves, gowns, absorbent pads) must be disposed of as solid hazardous waste.[17] Do not place it in the regular trash.
-
Prohibition: Under no circumstances should sulfoxide waste be poured down the drain.[9][18]
Data Summary: PPE Requirements by Activity
| Activity | Engineering Control | Minimum PPE | Rationale / Key Considerations |
| Storage & Transport | Ventilated Cabinet | Safety Glasses, Lab Coat, Nitrile Gloves | Protects against incidental contact during transport. Stored in a cool, dry, well-ventilated area away from ignition sources.[3] |
| Weighing Solid | Chemical Fume Hood | Double Gloves (Butyl/Nitrile), Gown, Goggles, Face Shield | High risk of generating dust. Face shield protects against accidental puffs of powder. |
| Preparing Solutions | Chemical Fume Hood | Double Gloves (Butyl/Nitrile), Gown, Goggles, Face Shield | High risk of splashes. The double glove protocol is critical due to the skin-penetrating nature of sulfoxides.[8] |
| Running Reactions | Chemical Fume Hood | Double Gloves (Butyl/Nitrile), Lab Coat, Goggles | Assumes the reaction is contained within glassware. Face shield may be added for high-risk operations. |
| Waste Disposal | Chemical Fume Hood | Double Gloves (Butyl/Nitrile), Gown, Goggles | Risk of splashes and contact with concentrated waste. |
Visual Workflow for Safe Handling
Caption: Safe Handling Workflow for (R)-O-Anisyl Phenyl Sulfoxide.
References
-
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). Retrieved from [Link]
-
Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET DIMETHYL SULFOXIDE. (n.d.). Retrieved from [Link]
-
ICSC 0459 - DIMETHYL SULPHOXIDE. (n.d.). Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Diphenyl sulfoxide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). SULFUR DIOXIDE. Retrieved from [Link]
-
University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1994, May). Sulfur dioxide - IDLH. Retrieved from [Link]
-
Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. (2023, October 30). Journal of the American Chemical Society. Retrieved from [Link]
-
The safe use of dimethyl sulfoxide in the laboratory. (n.d.). Yufeng. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]
-
eviQ. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
SOP Dimethyl Sulfoxide | PDF. (n.d.). Scribd. Retrieved from [Link]
-
Use of Chiral Sulfoxides in Asymmetric Synthesis | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017, December 22). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
West Liberty University. (n.d.). Material Safety Data Sheet Phenyl sulfoxide, 97%. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
